Product packaging for Sodium 3-Bromopropanesulfonate(Cat. No.:CAS No. 55788-44-8)

Sodium 3-Bromopropanesulfonate

Cat. No.: B1292497
CAS No.: 55788-44-8
M. Wt: 225.04 g/mol
InChI Key: LNZDAVYFINUYOH-UHFFFAOYSA-M
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Description

Sodium 3-Bromopropanesulfonate is a useful research compound. Its molecular formula is C3H6BrNaO3S and its molecular weight is 225.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6BrNaO3S B1292497 Sodium 3-Bromopropanesulfonate CAS No. 55788-44-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-bromopropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZDAVYFINUYOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])CBr.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635546
Record name Sodium 3-bromopropane-1-sulfonate
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Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55788-44-8
Record name Sodium 3-bromopropane-1-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromopropanesulfonic acid sodium salt
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium 3-Bromopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-bromopropanesulfonate is a versatile organosulfur compound widely utilized as a key intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a hydrophilic sulfonate group, makes it a valuable building block for the introduction of sulfopropyl moieties into a diverse range of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its reactivity and applications. While the direct interaction of this compound with specific cellular signaling pathways has not been documented, this guide also presents a general overview of cellular sulfonation pathways to provide context for the biological relevance of sulfonated compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₃H₆BrNaO₃S[1][2]
Molecular Weight 225.04 g/mol
Appearance White to light yellow crystalline powder[3]
Melting Point 257-262 °C (decomposes)[4]
Solubility Soluble in water[3]
Storage Temperature Room Temperature[3]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
CAS Number 55788-44-8
IUPAC Name sodium;3-bromopropane-1-sulfonate[2]
SMILES C(CBr)CS(=O)(=O)[O-].[Na+]
InChI InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1
InChIKey LNZDAVYFINUYOH-UHFFFAOYSA-M

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halide in a propane derivative with a sulfite salt. The following protocol is a representative method for its preparation.

Materials and Reagents
  • 1,3-Dibromopropane

  • Sodium sulfite (anhydrous)

  • Ethanol

  • Water

  • Hydrochloric acid

  • Sodium hydroxide

Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Detailed Methodology
  • Reaction Setup: In a round-bottom flask, combine sodium sulfite (1.0 equivalent) and a threefold molar excess of 1,3-dibromopropane (3.0 equivalents) in ethanol.[5]

  • Sulfonation Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 10 hours with continuous stirring.[5]

  • Isolation of Crude Product: After the reaction period, cool the mixture to 10°C. The crude sodium 1-bromo-3-propanesulfonate will precipitate out of the solution. Collect the solid product by vacuum filtration. The filtrate, containing unreacted 1,3-dibromopropane, can be retained for recovery.[5]

  • Purification and Neutralization: Dissolve the crude product in water. Adjust the pH of the solution to between 1 and 3 by the dropwise addition of hydrochloric acid at a temperature below 20°C.[5] Concentrate the acidic solution under reduced pressure to remove the majority of the water. Add ethanol to the concentrated solution and cool to 10°C to precipitate out inorganic salts. Filter the mixture and concentrate the filtrate to dryness to yield 3-bromo-1-propanesulfonic acid.[5]

  • Salt Formation: Dissolve the purified 3-bromo-1-propanesulfonic acid in water and carefully neutralize the solution to pH 7 with a solution of sodium hydroxide.

  • Final Product Isolation: Evaporate the solvent from the neutralized solution under reduced pressure to obtain this compound as a solid. The product can be further dried in a vacuum oven.

Synthesis Workflow Diagram

SynthesisWorkflow reagents 1,3-Dibromopropane Sodium Sulfite Ethanol reaction Sulfonation (80°C, 10h) reagents->reaction filtration1 Filtration reaction->filtration1 crude_product Crude Sodium 3-Bromopropanesulfonate filtration1->crude_product acidification Acidification (HCl) crude_product->acidification concentration1 Concentration acidification->concentration1 precipitation Precipitation of Inorganic Salts (Ethanol) concentration1->precipitation filtration2 Filtration precipitation->filtration2 acid_product 3-Bromopropanesulfonic Acid filtration2->acid_product neutralization Neutralization (NaOH) acid_product->neutralization concentration2 Concentration neutralization->concentration2 final_product This compound concentration2->final_product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, with its reactivity dominated by the C-Br bond. The electron-withdrawing sulfonate group enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack.

This compound serves as a valuable sulfopropylating agent. The alkyl bromide moiety allows for reaction with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce the propanesulfonate group. This property is exploited in the synthesis of various specialty chemicals, including:

  • Pharmaceutical Intermediates: It is used in the synthesis of more complex molecules in drug discovery and development.

  • Bioconjugation: The reactive bromide allows for the covalent attachment of the hydrophilic sulfonate group to proteins or other biomolecules, which can improve their solubility and stability.

  • Surfactants and Detergents: The introduction of the ionic sulfonate head group onto a hydrophobic backbone is a common strategy in the synthesis of anionic surfactants.

Biological Context: Cellular Sulfonation Pathways

While there is no direct evidence of this compound interacting with specific signaling pathways, it is important for researchers in drug development to understand the general biological context of sulfonated compounds. Sulfonation is a critical metabolic process in many organisms.

In biological systems, the addition of a sulfonate group is catalyzed by sulfotransferase enzymes. This process can alter the biological activity of a wide range of endogenous and xenobiotic compounds. For instance, sulfonation can impact protein-protein interactions, hormone activity, and the detoxification of drugs and other foreign compounds.[1][6]

A notable example of a signaling pathway influenced by a sulfonated compound, albeit structurally different from this compound, is the activation of the extracellular signal-regulated kinase (ERK) pathway by perfluorooctane sulfonate (PFOS). This activation is mediated by an increase in reactive oxygen species (ROS).[7]

General Cellular Sulfonation Pathway

The following diagram illustrates a generalized pathway for the sulfonation of molecules within a cell. It is important to reiterate that this is a general biological process and does not imply a known interaction with this compound.

SulfonationPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Sulfate_in Sulfate (SO₄²⁻) Sulfate_cyto Sulfate (SO₄²⁻) Sulfate_in->Sulfate_cyto Sulfate Transporter APS APS Sulfate_cyto->APS ATP Sulfurylase ATP ATP ATP->APS PAPS PAPS (Active Sulfate Donor) ATP->PAPS APS->PAPS APS Kinase SULT Sulfotransferase (SULT) PAPS->SULT Sulfonated_Product Sulfonated Product (Increased Solubility) SULT->Sulfonated_Product Xenobiotic Xenobiotic / Endogenous Substrate Xenobiotic->SULT

Caption: A generalized overview of the cellular sulfonation pathway.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of the sulfopropyl group. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an important tool for chemists in various fields, including drug development. While its direct biological activity and interaction with signaling pathways are not established, an understanding of the broader context of cellular sulfonation is beneficial for researchers working with this class of compounds. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

References

Synthesis of Sodium 3-Bromopropanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of Sodium 3-Bromopropanesulfonate (CAS 55788-44-8), a versatile organic intermediate crucial for various applications in fine chemical production, drug development, and biochemistry. This document outlines the primary synthesis pathway, provides a detailed experimental protocol, summarizes key quantitative data, and presents a visual workflow of the synthesis process. The information is intended for researchers and professionals requiring a practical and technical understanding of this compound's preparation.

Introduction

This compound is an organic building block characterized by a reactive bromine atom and a sulfonate group within its molecular structure (C₃H₆BrNaO₃S). This dual functionality allows it to participate in a wide range of chemical transformations, making it a valuable reagent for alkylation and substitution reactions in the synthesis of more complex molecules, including amino acids, peptides, and nucleotides. Its application often extends to enhancing the solubility of pharmaceutical compounds, thereby potentially improving drug efficacy and bioavailability. A common appearance of the compound is a white crystalline powder.

Primary Synthesis Pathway

The most prevalent and industrially relevant synthesis method for this compound involves the nucleophilic substitution reaction between 1,3-dibromopropane and sodium sulfite. This reaction, a variation of the Strecker sulfite alkylation, is typically performed in a mixed solvent system to manage the solubility of both the organic and inorganic reactants.

The overall reaction can be summarized as follows:

Br-CH₂CH₂CH₂-Br + Na₂SO₃ → Br-CH₂CH₂CH₂-SO₃Na + NaBr

To favor the desired mono-sulfonated product and minimize the formation of the disubstituted byproduct (1,3-propanedisulfonic acid, disodium salt), a significant excess of 1,3-dibromopropane is utilized.[1][2] The unreacted dibromopropane can then be recovered from the reaction mixture and recycled.

Experimental Protocol

The following protocol is a comprehensive methodology derived from established procedures for analogous compounds and specific examples for the target molecule.[1][3][4]

3.1. Materials and Equipment:

  • Reactants: 1,3-Dibromopropane (≥99%), Sodium Sulfite (anhydrous, ≥98%)

  • Solvents: Ethanol (95%), Deionized Water

  • Equipment: 5-L round-bottomed flask, mechanical stirrer, reflux condenser, heating mantle, separatory funnel, filtration apparatus (e.g., Büchner funnel), rotary evaporator, crystallization dish, drying oven.

3.2. Reaction Procedure:

  • Setup: In a 5-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1,3-dibromopropane (1212 g, 6.0 mol, 3.0 eq), 2.0 L of ethanol, and 750 mL of deionized water.

  • Heating: Begin stirring the mixture and heat it to a gentle boil using a heating mantle.

  • Sulfite Addition: Separately, dissolve sodium sulfite (252 g, 2.0 mol, 1.0 eq) in 900 mL of warm deionized water. Add this solution slowly to the boiling reaction mixture over approximately 2 hours.

  • Reflux: Once the addition is complete, maintain the mixture at reflux with vigorous stirring for an additional 10 hours to ensure the reaction proceeds to completion.[3][4]

  • Solvent Removal: After the reflux period, reconfigure the apparatus for distillation. Distill off the ethanol and the excess 1,3-dibromopropane. The recovered 1,3-dibromopropane can be purified for reuse.[1]

  • Drying: Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath or using a rotary evaporator. This will yield a solid residue containing the crude product, sodium bromide, and any unreacted sodium sulfite.

3.3. Purification:

  • Extraction: Transfer the dried solid residue to a large flask. Add 2.5 L of boiling 95% ethanol and stir vigorously to extract the this compound, which is soluble in hot ethanol, leaving behind the less soluble inorganic salts (sodium bromide and sodium sulfite).[1]

  • Filtration: Filter the hot mixture rapidly through a pre-heated Büchner funnel to remove the inorganic solids.

  • Crystallization: Allow the hot ethanolic filtrate to cool slowly to room temperature, and then chill in an ice bath to induce crystallization of the pure this compound.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol. Dry the product in a vacuum oven at 100-110 °C to a constant weight. A second crop of crystals can often be obtained by concentrating the mother liquor.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

ParameterValueSource(s)
Molecular Formula C₃H₆BrNaO₃S[5]
Molecular Weight 225.04 g/mol [6]
Typical Yield 75-90% (based on analogous reactions)[1]
Purity (Commercial) ≥97% to >98%[6][7]
Melting Point 257-262 °C (with decomposition)[5]
Appearance White to light yellow crystalline solid[7]
Solubility Soluble in water[7]

Visualization of Synthesis Workflow

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Synthesis_Workflow A Reactants 1,3-Dibromopropane Sodium Sulfite Ethanol/Water B Reaction Mixture (Reflux at 80-90°C for 10h) A->B Mixing & Heating C Distillation (Solvent & Excess Reagent Removal) B->C Reaction Completion D Crude Product (Solid Residue) C->D Evaporation E Hot Ethanol Extraction D->E Purification Start F Filtration (Removal of NaBr, Na₂SO₃) E->F Separation G Crystallization (Cooling of Filtrate) F->G Isolation H Final Product Pure Sodium 3-Bromopropanesulfonate G->H Drying

References

An In-depth Technical Guide to the Physical Properties of Sodium 3-bromopropanesulfonate (CAS 55788-44-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-bromopropanesulfonate (CAS No. 55788-44-8) is a chemical compound utilized in various research and development applications, including as a building block in organic synthesis.[1] Its utility in the synthesis of zwitterionic polymers and potential applications in drug delivery highlight the importance of a thorough understanding of its physical and chemical characteristics. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its characterization.

Core Physical Properties

PropertyValueReference(s)
CAS Number 55788-44-8[2]
Molecular Formula C₃H₆BrNaO₃S[3]
Molecular Weight 225.04 g/mol [4]
Appearance White to light yellow powder or crystals
Melting Point 257-262 °C (decomposes)[3][5]
Boiling Point Data not available
Density Data not available
Solubility Soluble in water
InChI Key LNZDAVYFINUYOH-UHFFFAOYSA-M
SMILES C(CS(=O)(=O)[O-])CBr.[Na+][6]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic compound such as this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For this compound, visual observation of decomposition (e.g., charring) at the melting point should also be noted.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the test.

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated, for instance, by vortexing, for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C). The sample is then visually inspected for the presence of undissolved solid.

  • Quantification (Optional): For quantitative solubility, the saturated solution is filtered to remove any excess solid, and the concentration of the dissolved solute is determined using an appropriate analytical technique, such as gravimetric analysis after solvent evaporation or spectroscopy.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H and ¹³C NMR would be most informative.

¹H and ¹³C NMR Protocol:

  • Sample Preparation: Approximately 5-20 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, since the compound is water-soluble) in an NMR tube.[7][8] The solution must be homogeneous and free of particulate matter.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • Data Analysis: The chemical shifts (δ), signal integrations (for ¹H), and coupling constants (J) are analyzed to determine the structure. For this compound, one would expect to see signals corresponding to the three distinct methylene (-CH₂-) groups in the propyl chain.

b. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Protocol (Solid Sample):

  • Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg).[9] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9]

  • Sample Preparation (Thin Film Method): The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[10]

  • Data Acquisition: The KBr pellet or the salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

  • Data Analysis: The absorption bands are analyzed to identify characteristic vibrations of functional groups, such as S=O stretches from the sulfonate group and C-Br stretches.

c. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or water).[11][12] The concentration is typically in the range of 1-10 µg/mL.[13] It is crucial to avoid non-volatile salts and buffers.[11]

  • Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺ or, in the case of a salt, detecting the cation and anion separately.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the physical and structural characterization of an organic salt like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting A Obtain pure, dry sample of This compound B Melting Point Determination (Capillary Method) A->B Distribute for analysis C Solubility Assessment (in various solvents) A->C Distribute for analysis D Density Measurement (e.g., Gas Pycnometry) (If sample is available in sufficient quantity) A->D Distribute for analysis E NMR Spectroscopy (¹H and ¹³C in D₂O) A->E Distribute for analysis F FT-IR Spectroscopy (KBr Pellet or Thin Film) A->F Distribute for analysis G Mass Spectrometry (ESI-MS) A->G Distribute for analysis H Compile and tabulate all physical property data B->H C->H D->H I Interpret spectral data to confirm molecular structure E->I F->I G->I J Generate comprehensive technical data sheet H->J I->J

Fig. 1: Experimental workflow for physical property determination.

Applications in Research and Development

This compound serves as a versatile reagent in organic synthesis. A notable application is in the preparation of zwitterionic materials. Zwitterions are molecules that contain both positive and negative charges, rendering them highly hydrophilic and resistant to nonspecific protein adsorption. This property is particularly valuable in the development of biocompatible materials and antifouling surfaces for medical devices and biosensors.[14][15] The sulfonate group of this compound can be incorporated into polymer backbones or onto surfaces to introduce the anionic functionality of a zwitterion.[16]

The logical workflow for such a surface modification is depicted below.

G cluster_0 Surface Preparation cluster_1 Reaction cluster_2 Resulting Surface A Prepare substrate surface (e.g., with amine or other -nucleophilic groups) B React surface with This compound A->B C Nucleophilic substitution of bromide by surface functional groups B->C D Zwitterionic surface with immobilized sulfonate groups C->D E Characterize surface properties (e.g., contact angle, XPS) D->E

Fig. 2: Workflow for zwitterionic surface modification.

References

Technical Guide: Solubility of Sodium 3-Bromopropanesulfonate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of sodium 3-bromopropanesulfonate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility and provides a comprehensive, generalized experimental protocol for determining precise solubility in various common laboratory solvents.

Introduction to this compound

This compound (CAS 55788-44-8) is an organosulfur compound with applications in chemical synthesis and pharmaceutical development.[1][2] Its structure, featuring a polar sulfonate group and a bromine atom, influences its physicochemical properties, most notably its solubility. Understanding the solubility of this compound is critical for its application in various experimental and manufacturing processes, including reaction chemistry, formulation development, and purification.

Qualitative Solubility Assessment

Based on available data from various chemical suppliers and databases, this compound is consistently reported as being soluble in water .[3][4] This is consistent with the general behavior of sulfonic acid salts, which are typically water-soluble due to the polarity of the sulfonate group.[5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. To facilitate further research and application, the following table is provided to be populated with experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water
Ethanol
Methanol
Acetone
Dichloromethane
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used isothermal equilibrium method.

4.1. Materials and Equipment

  • This compound (purity ≥97%)

  • Selected solvents (e.g., deionized water, absolute ethanol, methanol, acetone) of analytical grade

  • Thermostatic shaker or water bath

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Drying oven

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to the experimental temperature to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000

    • Molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of this compound (225.04 g/mol ).

4.3. Experimental Workflow Diagram

Solubility_Determination_Workflow A Preparation of Solvent Mixtures B Addition of Excess Solute A->B C Equilibration in Thermostatic Shaker B->C D Settling of Undissolved Solid C->D E Supernatant Withdrawal and Filtration D->E F Dilution of Sample E->F G Concentration Analysis (e.g., HPLC) F->G H Calculation of Solubility G->H

Caption: Workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions.

  • pH: The pH of the aqueous solution is not expected to have a significant impact on the solubility of this salt as it is derived from a strong acid (3-bromopropanesulfonic acid).

  • Presence of Other Solutes: The common ion effect or the presence of other salts can alter the ionic strength of the solution and thereby affect the solubility.

Conclusion

While qualitative data indicates that this compound is soluble in water, there is a clear need for quantitative solubility studies in a range of common laboratory solvents to support its diverse applications. The experimental protocol outlined in this guide provides a robust framework for researchers to determine these critical physicochemical parameters. The generation of such data will be invaluable for the scientific and industrial communities that utilize this compound.

References

An In-depth Technical Guide to the Key Reactive Sites of Sodium 3-Bromopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium 3-bromopropanesulfonate (CAS 55788-44-8) is a bifunctional molecule utilized as a key organic intermediate and building block in various synthetic applications, including the development of advanced materials and pharmaceuticals. Its chemical architecture, featuring both a reactive bromine atom and a hydrophilic sulfonate group, imparts a unique reactivity profile. This document provides a detailed analysis of the principal reactive sites of the molecule, outlines representative experimental protocols for its modification, and presents this information in a structured format for laboratory and research applications.

Molecular Structure and Analysis of Reactive Sites

This compound (C₃H₆BrNaO₃S) possesses two primary sites of chemical reactivity dictated by its functional groups: the carbon-bromine (C-Br) bond and the sulfonate group (-SO₃⁻).

The Primary Electrophilic Site: The C-Br Bond

The most significant reactive site on the molecule is the carbon atom bonded to the bromine. This reactivity is a result of two key factors:

  • Bond Polarity: The high electronegativity of the bromine atom induces a partial positive charge (δ+) on the adjacent carbon atom, making it an electrophilic center .

  • Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its stability as a weak base.[1]

Consequently, this electrophilic carbon is highly susceptible to attack by electron-rich species, known as nucleophiles. This interaction predominantly proceeds via a nucleophilic substitution (Sₙ2) mechanism .[2][3] In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon while simultaneously displacing the bromide ion in a single, concerted step.[4] This pathway is favored for primary alkyl halides like 3-bromopropanesulfonate because of the minimal steric hindrance around the reactive carbon center.[3][4]

Common nucleophiles that readily react at this site include:

  • Hydroxides (e.g., NaOH) to form alcohols.[5][6]

  • Amines (R-NH₂) to form substituted amines.

  • Thiols (R-SH) to form thioethers.

  • Azides (N₃⁻) to form alkyl azides.

The Sulfonate Group (-SO₃⁻)

The sulfonate group is the conjugate base of a strong acid (sulfonic acid).[7] Its key characteristics include:

  • High Stability: The negative charge on the sulfonate group is highly delocalized through resonance across the three oxygen atoms, rendering it a very stable anion and an extremely weak base.[1][7]

  • Deactivating Effect: The sulfonate group is strongly electron-withdrawing, which reduces the overall reactivity of the adjacent alkyl chain towards certain reactions like oxidation by hydrogen abstraction.[8]

  • Poor Nucleophilicity: Due to its stability and charge delocalization, the sulfonate group is a very poor nucleophile and does not typically participate in reactions by attacking other electrophilic centers.

While the sulfonate group itself is generally unreactive, its presence is crucial. It confers high water solubility to the molecule and can serve as a stable anchoring point or a directing group in more complex syntheses.[9]

The logical relationship between the molecule's structure and its primary reactive pathway is illustrated below.

sub This compound Br—(CH₂)₃—SO₃⁻Na⁺ electrophile Primary Electrophilic Site (α-Carbon to Bromine) sub->electrophile Contains product Substituted Product Nu—(CH₂)₃—SO₃⁻Na⁺ electrophile->product Forms leaving_group Leaving Group (Bromide, Br⁻) electrophile->leaving_group Displaces nucleophile Nucleophile (Nu:⁻) (e.g., OH⁻, RNH₂, RS⁻) nucleophile->electrophile Attacks

Caption: Logical flow of a nucleophilic substitution reaction.

Quantitative Reactivity Data

While specific kinetic data for this compound is not widely published, its reactivity can be reliably inferred from data on analogous primary alkyl bromides. The table below summarizes the key characteristics of its reactive sites.

Reactive Site / FeatureTypeGoverning FactorsRelative ReactivityCommon Reactions
C-Br Bond ElectrophilicBond Polarity (Cδ+-Brδ-), Leaving Group Ability of Br⁻HighSₙ2 Nucleophilic Substitution[2][3]
Sulfonate Group (-SO₃⁻) Anionic / Non-nucleophilicResonance Stabilization, High Basicity of Conjugate AcidVery LowSalt formation, solubility enhancement

Detailed Experimental Protocol: Sₙ2 Synthesis of a Thioether

This protocol details a representative Sₙ2 reaction using this compound and a generic thiol (R-SH) to form a sodium alkylthiopropanesulfonate. This type of reaction is fundamental in the synthesis of various biologically active molecules and functional materials.

Objective: To synthesize Sodium 3-(alkylthio)propanesulfonate via nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Alkyl Thiol (R-SH, e.g., thiophenol or dodecanethiol) (1.1 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Solvent: Ethanol/Water mixture (e.g., 1:1 v/v)

  • Hydrochloric Acid (HCl, 1M for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Deprotonation of Thiol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkyl thiol (1.1 eq) in the ethanol/water solvent.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a solution of sodium hydroxide (1.2 eq) dropwise to the cooled thiol solution.

    • Stir for 20-30 minutes at this temperature. This step deprotonates the thiol to form the more potent thiolate nucleophile (RS⁻).

  • Nucleophilic Substitution Reaction:

    • To the thiolate solution, add this compound (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize any excess base by carefully adding 1M HCl until the pH is ~7.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • If the product is water-soluble, it may precipitate or can be isolated by further evaporation. If it is less polar, proceed with extraction.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.

The workflow for this experimental protocol is visualized below.

start Start: Prepare Reagents deprotonation 1. Deprotonation - Dissolve Thiol (R-SH) in Solvent - Cool to 0-5°C - Add NaOH solution - Stir for 30 min start->deprotonation substitution 2. Substitution Reaction - Add this compound - Warm to RT - Heat to Reflux (4-12h) deprotonation->substitution Thiolate (RS⁻) formed workup 3. Work-up & Isolation - Cool to RT - Neutralize with HCl - Concentrate Solvent - Extract with Ethyl Acetate substitution->workup Reaction complete (TLC) purification 4. Purification - Recrystallization or - Column Chromatography workup->purification Crude product isolated end End: Characterize Product purification->end

Caption: Experimental workflow for thioether synthesis.

Disclaimer: The provided experimental protocol is a representative example and should be adapted and optimized based on the specific substrate and laboratory conditions. All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Literature review on 3-Bromopropanesulfonic acid sodium salt.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromopropanesulfonic Acid Sodium Salt

Introduction

3-Bromopropanesulfonic acid sodium salt (CAS No. 55788-44-8) is a versatile bifunctional organic compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its molecular structure features a terminal sulfonate group, which imparts high water solubility, and a reactive alkyl bromide, which allows for a variety of nucleophilic substitution reactions. This unique combination makes it a valuable intermediate and building block for introducing a sulfopropyl moiety into target molecules.[1]

This technical guide provides a comprehensive literature review of 3-Bromopropanesulfonic acid sodium salt, detailing its chemical and physical properties, synthesis methodologies, key applications, and safety protocols. The information is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their work.

Physicochemical and Spectroscopic Properties

3-Bromopropanesulfonic acid sodium salt is typically a white to light yellow crystalline powder.[2] Its properties are well-documented across various chemical suppliers and databases. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of 3-Bromopropanesulfonic Acid Sodium Salt

PropertyValueSource(s)
CAS Number 55788-44-8[3][4]
Molecular Formula C₃H₆BrNaO₃S[3][5]
Molecular Weight 225.03 - 225.04 g/mol [2][4][5]
Appearance White to light yellow powder/crystal[2][6]
Melting Point 257-262 °C (decomposes)[5][7]
Purity ≥95%, ≥97%, >98% (Varies by supplier)[2][4][5][8]
Solubility Soluble in water[2]
Storage Temperature Room Temperature, Inert Atmosphere[5][8]

Table 2: Chemical Identifiers and Descriptors

IdentifierValueSource(s)
IUPAC Name sodium;3-bromopropane-1-sulfonate[5]
Synonyms Sodium 3-bromopropanesulfonate[2][5]
InChI Key LNZDAVYFINUYOH-UHFFFAOYSA-M[4][5]
InChI 1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1[4][5]
SMILES C(CBr)CS(=O)(=O)[O-].[Na+][8]
MDL Number MFCD00024999[4][5]
Topological Polar Surface Area 65.6 Ų[5]

Synthesis and Manufacturing

While multiple synthetic routes are conceivable, the most direct and efficient method inferred from the literature is the nucleophilic ring-opening of 1,3-propane sultone. This reaction is a common strategy for introducing sulfopropyl groups onto various molecules.[5] The strained ring of the sultone is readily opened by a range of nucleophiles, including halide ions.[5][9]

Representative Experimental Protocol: Synthesis from 1,3-Propane Sultone

The following protocol is a representative procedure for the synthesis of 3-Bromopropanesulfonic acid sodium salt based on the established reactivity of 1,3-propane sultone.[9]

Materials:

  • 1,3-Propane Sultone

  • Sodium Bromide (NaBr), anhydrous

  • Acetonitrile, anhydrous

  • Diethyl ether

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous sodium bromide (1.1 equivalents) and anhydrous acetonitrile.

  • Addition of Sultone: While stirring the suspension under a nitrogen atmosphere, add 1,3-propane sultone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the 1,3-propane sultone starting material.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The white precipitate of the product, 3-Bromopropanesulfonic acid sodium salt, will form.

  • Purification: Filter the solid product under vacuum. Wash the collected solid with cold acetonitrile to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the purified white solid in a vacuum oven at 50-60°C to yield the final product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Sultone 1,3-Propane Sultone Reflux Heat to Reflux (~82°C, 12-24h) Sultone->Reflux 1.0 eq NaBr Sodium Bromide (NaBr) NaBr->Reflux 1.1 eq Solvent Anhydrous Acetonitrile Solvent->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Precipitate Forms Wash Wash with Acetonitrile & Diethyl Ether Filter->Wash Dry Vacuum Drying Wash->Dry Product Product: 3-Bromopropanesulfonic acid sodium salt Dry->Product

Figure 1: Synthesis workflow for 3-Bromopropanesulfonic acid sodium salt.

Applications in Research and Development

The dual functionality of 3-Bromopropanesulfonic acid sodium salt makes it a valuable reagent in several fields, from pharmaceutical development to materials science.

Organic Synthesis Intermediate

The primary utility of this compound is as an organic building block.[1] The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the sulfopropyl group to a wide range of substrates, including amines, alcohols, and thiols. This process, known as sulfopropylation, is a key method for introducing the highly polar sulfonate group, which can dramatically increase the water solubility of organic molecules.[5]

Pharmaceutical and Biochemical Applications
  • Solubility Enhancement: In drug development, improving the aqueous solubility of an active pharmaceutical ingredient (API) is a critical challenge. The introduction of ionic groups, such as sulfonates, is a well-established strategy to enhance solubility and, consequently, bioavailability. 3-Bromopropanesulfonic acid sodium salt can be used to modify drug candidates containing nucleophilic functional groups for this purpose.

  • Synthesis of Zwitterionic Materials: The compound is an ideal reagent for creating zwitterionic structures, particularly sulfobetaines. Tertiary amines, for example, can be quaternized by the alkyl bromide, resulting in a molecule with a permanent positive charge (quaternary ammonium) and a permanent negative charge (sulfonate). Such zwitterionic materials are known for their exceptional hydrophilicity and resistance to nonspecific protein adsorption, making them crucial for developing antifouling surfaces on biomedical devices, drug delivery vehicles, and medical implants.[2]

  • Potential Antimicrobial Agent: Some studies have investigated the compound as a proton donor and have observed its interaction with bacterial cell membranes, suggesting it may have potential for use as an antimicrobial agent.[3]

G cluster_reaction Quaternization Reaction Reagent 3-Bromopropanesulfonic acid sodium salt Reaction Nucleophilic Substitution (Sₙ2) Solvent (e.g., DMF, Acetonitrile) Heat Reagent->Reaction Nucleophile Substrate with Tertiary Amine (R₃N) Nucleophile->Reaction Product Zwitterionic Product (Sulfobetaine) R₃N⁺-(CH₂)₃-SO₃⁻ Reaction->Product Covalent Bond Formation Byproduct Sodium Bromide (NaBr) Byproduct Reaction->Byproduct

Figure 2: Workflow for synthesizing zwitterionic compounds.

Industrial Applications

Beyond the laboratory, 3-Bromopropanesulfonic acid sodium salt has found utility in several industrial processes:

  • Petroleum Industry: It is used as an additive in drilling, completion, and workover fluids, and for modifying the permeability of underground formations.[6]

  • Textile Industry: The compound is used for the anionization of cotton, which can improve dye uptake and other fabric properties.[6]

  • Surfactant Production: It acts as a sulfonated chain modifier in the synthesis of specialty surfactants.[6]

Safety and Handling

3-Bromopropanesulfonic acid sodium salt is an irritant. Standard laboratory safety precautions should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard and Precautionary Statements

ClassificationCodeStatementSource(s)
Hazard H315Causes skin irritation.[5]
H319Causes serious eye irritation.[5]
H335May cause respiratory irritation.[5]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P264Wash skin thoroughly after handling.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/eye protection/face protection.[4]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

3-Bromopropanesulfonic acid sodium salt is a highly functional and valuable chemical intermediate. Its ability to introduce the hydrophilic sulfopropyl group via its reactive alkyl bromide handle makes it a powerful tool for modifying a wide array of molecules. Key applications in enhancing the solubility of pharmaceuticals, synthesizing zwitterionic materials for biocompatible surfaces, and various industrial processes underscore its importance. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers aiming to exploit its full potential in chemical and materials innovation.

References

Thermal Decomposition of Sodium 3-Bromopropanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal decomposition products of Sodium 3-Bromopropanesulfonate. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information from analogous short-chain alkyl sodium sulfonates and brominated organic compounds. The document outlines the probable decomposition pathways, identifies key gaseous products, and presents representative quantitative data in structured tables. Detailed experimental protocols for the analysis of thermal decomposition are provided, alongside visualizations of the decomposition pathway and analytical workflow to aid in research and development.

Introduction

This compound is a chemical intermediate utilized in various organic syntheses. Understanding its thermal stability and decomposition products is crucial for ensuring safety, controlling reaction pathways, and assessing the environmental impact of its use and disposal. The thermal decomposition of this molecule is expected to proceed through the cleavage of its weakest chemical bonds, primarily the Carbon-Sulfur (C-S) and Carbon-Bromine (C-Br) bonds.

Upon heating, the primary decomposition products are anticipated to be gaseous, including sulfur dioxide (SO₂), hydrogen bromide (HBr), and various hydrocarbons. The solid residue would likely consist of sodium sulfide (Na₂S), sodium sulfate (Na₂SO₄), and sodium carbonate (Na₂CO₃), depending on the atmosphere (inert or oxidative).

Predicted Thermal Decomposition Products

Based on the thermal decomposition studies of analogous sodium alkyl sulfonates and brominated organic compounds, a quantitative estimation of the major gaseous decomposition products can be proposed. The following table summarizes the expected product distribution at different temperature ranges under an inert atmosphere.

Table 1: Predicted Gaseous Thermal Decomposition Products of this compound

Temperature Range (°C)Major Gaseous ProductsPredicted Molar Yield (%)Analytical Technique
250 - 350Propene, Sulfur Dioxide (SO₂)Propene: ~15-25SO₂: ~70-80Py-GC-MS, TGA-FTIR
350 - 500Hydrogen Bromide (HBr), Propene, Sulfur Dioxide (SO₂)HBr: ~80-90Propene: ~5-10SO₂: ~5-10Py-GC-MS, TGA-FTIR
> 500Carbon Dioxide (CO₂), Carbon Monoxide (CO), Water (H₂O), Residual HydrocarbonsVariableCombustion Analysis

Note: The molar yields are estimations based on the decomposition of similar chemical structures and are subject to experimental verification.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to occur in a stepwise manner, initiated by the cleavage of the C-S bond, which is generally the most labile in alkyl sulfonates. This is followed by the elimination of HBr and subsequent fragmentation of the hydrocarbon backbone.

DecompositionPathway cluster_initial Initial Decomposition cluster_secondary Secondary Decomposition cluster_tertiary High-Temperature Products Sodium_3-Bromopropanesulfonate This compound (C₃H₆BrNaO₃S) Intermediate_1 Sodium Propene-1-sulfonate + HBr Sodium_3-Bromopropanesulfonate->Intermediate_1 Δ ~250-350°C (HBr elimination) Intermediate_2 Propene + NaHSO₃ Sodium_3-Bromopropanesulfonate->Intermediate_2 Δ ~250-350°C (C-S cleavage) Hydrocarbons Hydrocarbon Fragments Intermediate_1->Hydrocarbons Δ SO2 Sulfur Dioxide (SO₂) Intermediate_2->SO2 Δ H2O Water (H₂O) Intermediate_2->H2O Δ Na2SO3 Sodium Sulfite (Na₂SO₃) Intermediate_2->Na2SO3 Δ Solid_Residue Sodium Sulfide/Sulfate/Carbonate Na2SO3->Solid_Residue Δ >500°C COx CO, CO₂ Hydrocarbons->COx Oxidative Conditions

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To experimentally determine the thermal decomposition products of this compound, a combination of analytical techniques is recommended.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
  • Objective: To determine the temperature ranges of decomposition and identify the evolved gaseous products in real-time.

  • Apparatus: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina).

    • Place the crucible in the TGA furnace.

    • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a continuous flow of an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.

    • The evolved gases are continuously transferred to the FTIR gas cell through a heated transfer line (maintained at ~250°C to prevent condensation).

    • Collect FTIR spectra of the evolved gases at regular intervals (e.g., every 30 seconds).

    • Analyze the TGA curve for mass loss steps and correlate them with the FTIR spectra to identify the evolved gases at specific temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To separate and identify the individual volatile and semi-volatile organic decomposition products.

  • Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Place a small amount (0.1-1 mg) of this compound into a pyrolysis sample cup.

    • Introduce the sample cup into the pyrolyzer.

    • Rapidly heat the sample to a set pyrolysis temperature (e.g., 300°C, 450°C, and 600°C) for a short duration (e.g., 10-30 seconds) in an inert atmosphere (Helium).

    • The pyrolysis products are swept into the GC column for separation.

    • Use a suitable GC temperature program to separate the components (e.g., start at 40°C, ramp to 300°C).

    • The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of the thermal decomposition of this compound.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Primary Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound TGA_FTIR TGA-FTIR Analysis Sample->TGA_FTIR Py_GC_MS Py-GC-MS Analysis Sample->Py_GC_MS TGA_Data Mass Loss vs. Temperature TGA_FTIR->TGA_Data FTIR_Data Evolved Gas Identification TGA_FTIR->FTIR_Data GC_MS_Data Organic Product Identification Py_GC_MS->GC_MS_Data Pathway_Determination Decomposition Pathway Elucidation TGA_Data->Pathway_Determination FTIR_Data->Pathway_Determination GC_MS_Data->Pathway_Determination

Caption: Experimental workflow for thermal decomposition analysis.

Conclusion

While specific experimental data on the thermal decomposition of this compound is scarce, a comprehensive understanding can be developed by examining analogous compounds. The primary decomposition is expected to involve the cleavage of the C-S and C-Br bonds, leading to the formation of sulfur dioxide, hydrogen bromide, and propene as major initial products. At higher temperatures, further fragmentation and oxidation will occur. The experimental protocols and workflows outlined in this guide provide a robust framework for the detailed investigation of its thermal decomposition behavior, enabling safer handling and more controlled application in research and development.

An In-depth Technical Guide on the Electrochemical Behavior of Sodium 3-Bromopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of Sodium 3-Bromopropanesulfonate. Due to the limited availability of direct research on its electrochemistry, this paper synthesizes information from related compounds and theoretical principles to postulate its behavior and provide detailed experimental protocols for its investigation.

Introduction to this compound

This compound is an organobromine compound with the chemical formula C₃H₆BrNaO₃S. It is primarily recognized for its application as an additive in the electroplating industry, particularly in nickel and copper plating baths. In these applications, it functions as a brightener and a leveling agent, contributing to the formation of smooth, bright, and ductile metal deposits. Its role is believed to involve adsorption onto the electrode surface, which influences the nucleation and growth of the metal crystals. While its use in electroplating is documented, detailed studies on its fundamental electrochemical properties, such as its reduction potential and reaction mechanisms, are not extensively available in the public domain.

Postulated Electrochemical Behavior

Based on the electrochemical principles of organic halides, the primary electrochemical reaction of interest for this compound is the reductive cleavage of the carbon-bromine (C-Br) bond. This process is a common feature of aliphatic bromides. The reduction can proceed through a concerted mechanism where the electron transfer and bond breaking occur in a single step.

The overall reduction reaction is postulated as follows:

Br-(CH₂)₃-SO₃⁻ + 2e⁻ → ⁻(CH₂)₃-SO₃⁻ + Br⁻

This reaction would result in the formation of a propanesulfonate radical anion, which can then be protonated by a suitable proton source in the electrolyte to form propanesulfonate.

Quantitative Data Summary

As there is no specific quantitative data available in the reviewed literature for the electrochemical behavior of this compound, the following table is a hypothetical representation of the kind of data that would be obtained from cyclic voltammetry experiments. This table is intended to serve as a template for researchers investigating this compound.

Parameter Hypothetical Value Conditions
Cathodic Peak Potential (Epc) -1.2 V (vs. Ag/AgCl)0.1 M Tetrabutylammonium tetrafluoroborate in Acetonitrile, Glassy Carbon Electrode, Scan rate: 100 mV/s
Anodic Peak Potential (Epa) Not Observed (Irreversible)0.1 M Tetrabutylammonium tetrafluoroborate in Acetonitrile, Glassy Carbon Electrode, Scan rate: 100 mV/s
Diffusion Coefficient (D) 5 x 10⁻⁶ cm²/sEstimated using the Randles-Sevcik equation
Electron Transfer Coefficient (α) 0.4Estimated from the peak width for an irreversible system

Detailed Experimental Protocols

To investigate the electrochemical behavior of this compound, a standard three-electrode cyclic voltammetry experiment can be employed.

4.1. Materials and Equipment

  • Working Electrode: Glassy Carbon Electrode (GCE), Platinum (Pt) electrode, or Silver (Ag) electrode.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrolyte: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium tetrafluoroborate (TBATFB) or lithium perchlorate (LiClO₄), in a suitable aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

  • Analyte: this compound of high purity.

  • Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

  • Electrochemical Cell: A glass cell with ports for the three electrodes and for purging with an inert gas.

  • Inert Gas: High-purity nitrogen or argon for deaerating the solution.

4.2. Experimental Procedure

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the electrolyte.

    • Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Electrolyte Preparation:

    • Dissolve the supporting electrolyte in the chosen solvent to the desired concentration (e.g., 0.1 M).

    • Prepare a stock solution of this compound in the electrolyte solution.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.

    • Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Record a background cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window.

    • Add a known concentration of the this compound stock solution to the cell.

    • Record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

    • The potential should be scanned from an initial value where no reaction occurs to a potential sufficiently negative to observe the reduction of the C-Br bond, and then back to the initial potential.

4.3. Data Analysis

  • From the cyclic voltammograms, determine the cathodic peak potential (Epc).

  • Analyze the relationship between the peak current (Ipc) and the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.

  • Use the Randles-Sevcik equation to estimate the diffusion coefficient (D).

  • Analyze the peak shape and the absence of an anodic peak to confirm the irreversibility of the reduction process.

Visualizations

G cluster_electrode Electrode Surface cluster_solution Electrolyte Solution Br_C3H6_SO3 Br-(CH₂)₃-SO₃⁻ Radical_Anion [Br-(CH₂)₃-SO₃⁻]⁻ Br_C3H6_SO3->Radical_Anion + e⁻ (Step 1: Electron Transfer) Propanesulfonate_Radical •(CH₂)₃-SO₃⁻ Radical_Anion->Propanesulfonate_Radical Step 2: C-Br Bond Cleavage Bromide_Ion Br⁻ Propanesulfonate H-(CH₂)₃-SO₃⁻ Propanesulfonate_Radical->Propanesulfonate + H⁺ (Step 3: Protonation) Proton_Source H⁺ (from solvent/impurity) Proton_Source->Propanesulfonate Electron_Source e⁻ (from electrode) Second_Electron e⁻ (from electrode)

Caption: Postulated stepwise electrochemical reduction pathway of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Electrodes Prepare & Polish Working Electrode Assemble_Cell Assemble 3-Electrode Cell Prepare_Electrodes->Assemble_Cell Prepare_Electrolyte Prepare Electrolyte & Analyte Solution Prepare_Electrolyte->Assemble_Cell Deaerate Deaerate Solution (N₂ or Ar Purge) Assemble_Cell->Deaerate Run_CV Perform Cyclic Voltammetry Deaerate->Run_CV Analyze_Voltammogram Analyze Voltammogram (Epc, Ipc) Run_CV->Analyze_Voltammogram Determine_Parameters Calculate Kinetic Parameters (D, α) Analyze_Voltammogram->Determine_Parameters

Caption: General experimental workflow for cyclic voltammetry analysis.

Synonyms and alternative names for Sodium 3-Bromopropanesulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Sodium 3-Bromopropanesulfonate, a versatile reagent with applications in organic synthesis and the pharmaceutical sciences. The document details its chemical identity, properties, and provides a representative synthetic protocol.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in the chemical literature and commercial catalogs. Accurate identification is crucial for sourcing and regulatory compliance. The compound is systematically named as the sodium salt of 3-bromo-1-propanesulfonic acid.

Common synonyms and alternative names include:

  • 3-Bromopropanesulfonic acid sodium salt

  • Sodium 3-bromo-1-propanesulfonate

  • 3-Bromo-1-propanesulfonic acid, sodium salt

  • Sodium 3-bromopropanesulphonate

  • NSC 145419

The Chemical Abstracts Service (CAS) Registry Number for this compound is 55788-44-8 .

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₃H₆BrNaO₃S[1]
Molecular Weight 225.04 g/mol [1]
Appearance White to light yellow powder or crystals
Melting Point 257-262 °C (decomposes)
Solubility Soluble in water
Purity Typically ≥97% or ≥98%[2]
Storage Temperature Room temperature, recommended to be stored in a cool, dark place (<15°C)

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis due to its bifunctional nature, possessing both a reactive bromine atom and a hydrophilic sulfonate group. This unique structure allows for its use in the synthesis of a variety of more complex molecules.

Currently, there is no direct evidence in the reviewed literature linking this compound to the modulation of specific signaling pathways. Its primary role appears to be as a synthetic tool rather than a biologically active modulator.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are often proprietary or published within specific patent literature. However, a representative procedure for the synthesis of a closely related and structurally similar compound, Sodium 2-bromoethanesulfonate, can provide valuable insight into the general synthetic methodology. This procedure is adapted from a well-established source.[4]

Synthesis of a Representative Alkyl Bromide Sulfonate

This protocol describes the synthesis of Sodium 2-bromoethanesulfonate, which follows a similar synthetic logic to that of this compound.

Materials:

  • Ethylene dibromide

  • Anhydrous sodium sulfite

  • 95% Ethanol

  • Water

Procedure:

  • In a 5-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.[4]

  • Initiate stirring and heat the mixture to boiling.[4]

  • Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Add this solution to the boiling reaction mixture through the separatory funnel over a period of approximately two hours.[4]

  • After the addition is complete, continue to boil the mixture under reflux for an additional two hours.[4]

  • Reconfigure the condenser for distillation and remove the ethanol and unreacted ethylene dibromide by distillation.[4]

  • Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.[4]

  • Extract the resulting solid residue with 2 liters of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from inorganic salts like sodium bromide and unreacted sodium sulfite.[4]

  • Allow the hot ethanol extract to cool, which will cause the product to crystallize.[4] The mother liquor can be used for a second extraction of the residue to improve the yield.[4]

  • The crude product can be further purified by recrystallization from 95% ethanol and dried in an oven at 110 °C.[4]

Note: A large excess of the dibromoalkane is used to minimize the formation of the disulfonated byproduct.[4] The concentration of the alcohol in the reaction mixture is a critical parameter for achieving good yields.[4]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis described in the experimental protocol.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Product Isolation and Purification A Combine Ethylene Dibromide, Ethanol, and Water B Heat to Boiling A->B D Slowly Add Sulfite Solution B->D C Prepare Sodium Sulfite Solution C->D E Reflux for 2 hours D->E F Distill off Ethanol and Excess Ethylene Dibromide E->F G Evaporate Aqueous Solution F->G H Extract with Hot Ethanol G->H I Crystallize Product H->I J Recrystallize (Optional) I->J

Caption: A workflow diagram illustrating the key steps in the synthesis of a representative alkyl bromide sulfonate.

Logical_Relationship reagents Starting Materials (Dibromoalkane, Sodium Sulfite) reaction Nucleophilic Substitution Reaction in Aqueous Ethanol reagents->reaction crude Crude Product Mixture (Product, Salts, Unreacted Reagents) reaction->crude extraction Selective Extraction with Hot Ethanol crude->extraction pure Purified Crystalline Product extraction->pure

Caption: A diagram showing the logical progression from starting materials to the purified final product.

References

Methodological & Application

Application of Sodium 3-Bromopropanesulfonate in Sodium-Ion Battery Electrolytes: A Hypothetical Analysis and Research Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there is no publicly available research or patent literature detailing the specific application of Sodium 3-Bromopropanesulfonate as an electrolyte additive for sodium-ion batteries (SIBs). The following application notes and protocols are therefore hypothetical and based on established principles of electrolyte additive chemistry and sodium-ion battery research. This document is intended to serve as a foundational guide for researchers and scientists interested in exploring the potential of this novel additive.

Introduction: The Rationale for this compound as an SIB Electrolyte Additive

The development of high-performance, safe, and long-lasting sodium-ion batteries (SIBs) is critically dependent on the composition of the electrolyte. Electrolyte additives play a crucial role in forming a stable solid electrolyte interphase (SEI) on the anode surface and a cathode electrolyte interphase (CEI) on the cathode. A robust SEI is essential to prevent the continuous decomposition of the electrolyte, minimize irreversible capacity loss, and ensure long-term cycling stability.

This compound (SBPS) possesses chemical functionalities that suggest its potential as an effective SEI-forming additive in SIBs. The molecule contains both a sulfonate group and a bromine atom. It is hypothesized that upon electrochemical reduction at the anode surface, SBPS will decompose to form a stable, inorganic-rich SEI layer. The sulfonate group could contribute to the formation of sodium sulfates (Na₂SO₄) or sodium alkyl sulfonates, which are known to enhance ionic conductivity and form a stable SEI. The bromine atom could lead to the formation of sodium bromide (NaBr), a component known to improve the uniformity and mechanical properties of the SEI, potentially suppressing dendrite formation.

This document outlines a hypothetical application of SBPS in SIB electrolytes, including a proposed mechanism of action, detailed experimental protocols for its evaluation, and anticipated performance metrics.

Proposed Mechanism of Action

It is proposed that this compound participates in the formation of the SEI layer on the anode during the initial charging cycles of a sodium-ion battery. The reduction of SBPS is expected to occur at a higher potential than the reduction of the bulk electrolyte solvents (e.g., ethylene carbonate, diethyl carbonate). This preferential reduction allows for the formation of a stable SEI layer before significant solvent decomposition occurs.

The proposed decomposition pathway involves the reductive cleavage of the C-Br and C-S bonds. This process would lead to the formation of an SEI layer composed of a mixture of inorganic salts such as NaBr, Na₂SO₃, and potentially organic sodium sulfonates. The presence of these components is anticipated to create a dense and ionically conductive SEI, which would effectively passivate the anode surface.

G cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface cluster_sei_components SEI Components SBPS This compound Anode Hard Carbon Anode SBPS->Anode Reduction at Anode Surface Solvent Carbonate Solvents Na_ion Na+ SEI Solid Electrolyte Interphase (SEI) Na_ion->SEI Na+ transport through SEI Anode->Decomposition_Products Decomposition SEI->Anode Intercalation NaBr NaBr Decomposition_Products->NaBr Na2SO3 Na₂SO₃ Decomposition_Products->Na2SO3 Organic_Sulfonates Organic Sodium Sulfonates Decomposition_Products->Organic_Sulfonates

Figure 1: Proposed mechanism of SEI formation with SBPS.

Hypothetical Performance Data

The following tables summarize the anticipated quantitative data from the evaluation of this compound as an electrolyte additive.

Table 1: Electrochemical Performance of Hard Carbon || Na Half-Cells

Electrolyte Additive (wt%)1st Cycle Coulombic Efficiency (%)Capacity Retention after 200 cycles (%) at C/5Rate Capability (Capacity at 2C vs. C/10) (%)
None (Baseline)75.280.545.3
0.5% SBPS85.192.360.1
1.0% SBPS88.595.868.7
2.0% SBPS86.393.162.5

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data of Symmetric Na || Na Cells

Electrolyte Additive (wt%)Interfacial Resistance (R_SEI) after 1st cycle (Ω)Interfacial Resistance (R_SEI) after 100 cycles (Ω)
None (Baseline)150.8350.2
1.0% SBPS80.5120.7

Experimental Protocols

The following protocols describe the key experiments for evaluating the efficacy of this compound as an electrolyte additive.

Electrolyte Preparation
  • Baseline Electrolyte: Prepare a solution of 1.0 M sodium hexafluorophosphate (NaPF₆) in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) in an argon-filled glovebox.

  • Additive Electrolytes: Add this compound to the baseline electrolyte to achieve concentrations of 0.5%, 1.0%, and 2.0% by weight. Stir the solutions overnight to ensure complete dissolution.

Cell Assembly
  • Half-Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. Use a hard carbon electrode as the working electrode and a sodium metal disc as the counter and reference electrode. A glass fiber separator is used to separate the electrodes.

  • Symmetric Cell Assembly: Assemble CR2032 coin cells with two identical sodium metal discs as electrodes.

Electrochemical Measurements
  • Galvanostatic Cycling (Half-Cells):

    • Cycle the hard carbon || Na half-cells between 0.01 V and 2.5 V vs. Na/Na⁺.

    • Perform the initial formation cycles at a C/20 rate.

    • Conduct subsequent cycling at a C/5 rate for 200 cycles to evaluate long-term stability.

    • For rate capability testing, cycle the cells at rates of C/10, C/5, C/2, 1C, and 2C.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS on the symmetric Na || Na cells before cycling and after a set number of cycles.

    • Apply a sinusoidal voltage of 5 mV amplitude over a frequency range of 100 kHz to 0.01 Hz.

  • Cyclic Voltammetry (CV):

    • Perform CV on hard carbon || Na half-cells at a scan rate of 0.1 mV/s between 3.0 V and 0.01 V for the initial three cycles to observe the reduction of the additive and the formation of the SEI.

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis Electrolyte_Prep Electrolyte Preparation Cell_Assembly Cell Assembly (CR2032) Electrolyte_Prep->Cell_Assembly Galvanostatic_Cycling Galvanostatic Cycling Cell_Assembly->Galvanostatic_Cycling EIS Electrochemical Impedance Spectroscopy Cell_Assembly->EIS CV Cyclic Voltammetry Cell_Assembly->CV Data_Analysis Data Analysis and Characterization Galvanostatic_Cycling->Data_Analysis EIS->Data_Analysis CV->Data_Analysis

Figure 2: Experimental workflow for evaluating SBPS.

Post-Mortem Analysis

To further understand the composition and morphology of the SEI formed with this compound, post-mortem analysis of the cycled electrodes is recommended.

  • X-ray Photoelectron Spectroscopy (XPS): Disassemble cycled cells in a glovebox and rinse the anode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte. Analyze the surface of the anode using XPS to identify the chemical composition of the SEI layer.

  • Scanning Electron Microscopy (SEM): Image the surface of the cycled anodes to observe the morphology of the SEI and to check for any signs of dendrite formation.

Safety Considerations

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All cell assembly and handling of sodium metal must be performed in an inert-atmosphere glovebox due to the high reactivity of sodium with air and moisture.

  • Follow standard laboratory safety procedures for handling flammable organic solvents used in the electrolyte.

Conclusion

While the application of this compound in sodium-ion battery electrolytes remains a novel and unexplored area, its chemical structure presents a compelling case for its investigation as an SEI-forming additive. The hypothetical mechanism and experimental protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate its potential. Successful validation of these hypotheses could lead to the development of more stable and higher-performance sodium-ion batteries.

Application Notes and Protocols for Improving Drug Solubility Using Sodium 3-Bromopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the aqueous solubility of poorly soluble drug candidates is a critical challenge in formulation development. Insufficient solubility can lead to poor bioavailability and limit the therapeutic efficacy of promising compounds.[1] This document outlines potential methods for utilizing Sodium 3-Bromopropanesulfonate as a tool to improve the solubility of such drug molecules.

Introduction

This compound (CAS 55788-44-8) is a chemical intermediate with a unique structure that presents potential for drug solubility enhancement. Its molecule contains both a highly polar sulfonate group, which imparts aqueous solubility, and a reactive bromine atom that can be used for chemical modification.[2] This application note explores two primary hypothetical strategies for its use:

  • As a Hydrotropic Agent/Co-solvent: Leveraging the ionic and polar nature of the molecule to non-covalently increase the solubility of a drug in an aqueous solution.

  • As a Chemical Modifier: Covalently attaching the propanesulfonate moiety to a drug molecule to create a more soluble derivative or salt.

These approaches are based on established principles of solubility enhancement, such as hydrotropy and chemical modification (prodrug/salt formation).[3][4]

Strategy 1: this compound as a Hydrotropic Agent

Hydrotropy is a solubilization phenomenon where the addition of a significant amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of a poorly soluble primary solute.[4] The sulfonate group in this compound suggests it may act as a hydrotropic agent.

Proposed Mechanism of Action

The proposed mechanism involves the formation of transient, non-covalent assemblies between the hydrotrope and the poorly soluble drug molecules. These assemblies shield the hydrophobic parts of the drug from the bulk water, thereby increasing its overall solubility.

G cluster_0 Aqueous Environment Drug Poorly Soluble Drug (Hydrophobic) Complex Drug-Hydrotrope Complex (Increased Solubility) Drug->Complex Non-covalent Interaction Hydrotrope This compound (Hydrotrope) Hydrotrope->Complex Water Water Molecules Complex->Water Improved Interaction

Figure 1: Proposed mechanism of hydrotropic action.

Experimental Protocol: Solubility Determination by Shake-Flask Method

This protocol details the steps to evaluate the effectiveness of this compound as a hydrotropic agent.

  • Preparation of Stock Solutions:

    • Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 1%, 5%, 10%, 20% w/v) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation:

    • Add an excess amount of the poorly soluble drug to 5 mL of each hydrotrope solution in separate screw-capped vials.

    • Include a control sample with the drug in the buffer alone.

  • Equilibration:

    • Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to bring the drug concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved drug using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the solubility of the drug in each hydrotrope concentration and in the control.

    • Plot the drug solubility as a function of the this compound concentration.

Hypothetical Data Presentation

The following table presents hypothetical data for the solubility enhancement of a model drug, "Drug X," using this compound as a hydrotropic agent.

Concentration of this compound (% w/v)Solubility of Drug X (µg/mL)Fold Increase in Solubility
0 (Control)5.21.0
115.83.0
578.515.1
10210.340.4
20550.1105.8

Table 1: Hypothetical solubility enhancement of Drug X.

Strategy 2: Chemical Modification of a Drug Molecule

For drugs containing a suitable functional group (e.g., amine, hydroxyl, or thiol), the reactive bromine atom on this compound can be used to form a covalent bond, thereby introducing a highly polar sulfonate group into the drug's structure. This modification can significantly increase the aqueous solubility of the parent drug.

Proposed Reaction Scheme

The following diagram illustrates a general workflow for the chemical modification of a drug with a nucleophilic group (e.g., -NH2, -OH).

G cluster_workflow Chemical Modification Workflow Start Drug with Nucleophilic Group Reaction Nucleophilic Substitution Reaction Start->Reaction Reagent This compound Reagent->Reaction Product Sulfonated Drug Derivative (High Solubility) Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis

References

Application Notes and Protocols: Sodium 3-Bromopropanesulfonate as a Precursor for Synthesizing Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-bromopropanesulfonate (CAS 55788-44-8) is a versatile and valuable precursor in organic synthesis, particularly for the introduction of a propanesulfonate moiety into a target molecule. Its bifunctional nature, possessing both a reactive alkyl bromide for nucleophilic substitution and a highly polar sulfonate group, makes it an ideal building block for a variety of organosulfur compounds. These compounds are of significant interest in materials science and the life sciences, finding applications as zwitterionic surfactants, and in drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of key organosulfur compounds using this compound as the starting material.

Key Applications

This compound serves as a key electrophile in S(_N)2 reactions, allowing for the facile introduction of a sulfopropyl group onto various nucleophiles. The primary applications detailed in these notes are the synthesis of:

  • Zwitterionic Sulfobetaines: By reacting with tertiary amines, a range of sulfobetaines can be synthesized. These compounds are characterized by a positively charged quaternary ammonium ion and a negatively charged sulfonate group, leading to unique properties such as high polarity, excellent water solubility, and resistance to protein adsorption. These characteristics make them valuable in drug delivery applications.[1][2][3]

  • Thioethers: Reaction with thiolates yields thioethers containing a propanesulfonate group. These compounds can be of interest for their potential biological activities and as intermediates for further chemical modifications.

Experimental Protocols

Synthesis of Zwitterionic Sulfobetaines: Pyridinium Propanesulfonate

This protocol describes the synthesis of a model sulfobetaine, pyridinium propanesulfonate, through the quaternization of pyridine with this compound. The methodology is adapted from procedures using similar alkylating agents like 1,3-propane sultone.[4]

Reaction Scheme:

Materials:

  • This compound

  • Pyridine

  • Ethyl acetate (or another suitable solvent like acetonitrile)

  • Stirrer hotplate

  • Round-bottom flask

  • Condenser

  • Dropping funnel

  • Filtration apparatus

  • Vacuum oven

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., a mixture of water and ethyl acetate or acetonitrile).

  • Heat the solution to a specified temperature (e.g., 60 °C) with stirring.[4]

  • Slowly add a solution of pyridine (1.3 eq) dissolved in the same solvent to the reaction mixture via the dropping funnel over a period of 30 minutes.[4]

  • After the addition is complete, maintain the reaction mixture at the elevated temperature for a specified duration (e.g., 2 hours) to ensure the completion of the reaction.[4]

  • Allow the reaction mixture to cool to room temperature. The zwitterionic product is expected to precipitate out of the solvent.

  • Collect the solid product by vacuum filtration and wash it with the solvent (e.g., ethyl acetate) to remove any unreacted starting materials.

  • Dry the purified pyridinium propanesulfonate in a vacuum oven at a suitable temperature (e.g., 40-50 °C).

Quantitative Data for a Representative Synthesis:

ParameterValueReference
Reactant 11,3-Propane sultone (0.05 mol)[4]
Reactant 2Pyridine (0.065 mol)[4]
SolventEthyl Acetate (150 mL + 50 mL)[4]
Reaction Temperature60 °C[4]
Reaction Time2.5 hours (30 min addition + 2h reaction)[4]
Yield86.0%[4]

Note: This data is for a similar reaction using 1,3-propane sultone as the electrophile. Yields for the reaction with this compound are expected to be comparable under optimized conditions.

Synthesis of Thioethers: S-(3-Sulfopropyl)-thioethers

This generalized protocol outlines the synthesis of S-alkyl or S-aryl thiopropanesulfonates via the reaction of a thiol with this compound in the presence of a base. This reaction proceeds through a standard S(_N)2 mechanism.

Reaction Scheme:

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan, dodecanethiol)

  • Base (e.g., sodium hydroxide, potassium carbonate, triethylamine)

  • Solvent (e.g., ethanol, methanol, DMF, acetonitrile)

  • Stirrer hotplate

  • Round-bottom flask

  • Condenser

Protocol:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in a suitable solvent.

  • Add the base (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to form the thiolate anion.

  • Add a solution of this compound (1.0 eq) in a minimal amount of the same or a miscible solvent.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Representative Thiol Starting Materials:

ThiolPotential Product Application Area
ThiophenolIntermediate for fine chemicals
Benzyl mercaptanPharmaceutical intermediate
DodecanethiolSurfactant synthesis
Cysteine derivativeBioconjugation

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthesis_of_Zwitterionic_Sulfobetaines SBPS This compound ZS Zwitterionic Sulfobetaine (e.g., Pyridinium Propanesulfonate) SBPS->ZS Nucleophilic Substitution TA Tertiary Amine (e.g., Pyridine) TA->ZS Base Solvent/Heat Base->ZS

Caption: Synthesis of Zwitterionic Sulfobetaines.

Synthesis_of_Thioethers SBPS This compound Thioether S-(3-Sulfopropyl)-thioether SBPS->Thioether SN2 Reaction Thiol Thiol (R-SH) Thiol->Thioether Base Base Base->Thioether

Caption: Synthesis of S-(3-Sulfopropyl)-thioethers.

Applications in Drug Development

The unique physicochemical properties of sulfobetaines, synthesized from precursors like this compound, make them highly attractive for applications in drug delivery. Their zwitterionic nature imparts excellent biocompatibility and "stealth" properties, reducing non-specific protein adsorption and prolonging circulation times of drug carriers in the bloodstream.[1][2]

Key advantages of using sulfobetaine-based materials in drug delivery include:

  • Antifouling Properties: Resistance to biofouling enhances the in vivo stability and efficacy of drug delivery systems.[1]

  • Enhanced Solubility: The high polarity of the sulfobetaine moiety can improve the solubility of hydrophobic drugs.

  • Biocompatibility: Zwitterionic materials are generally well-tolerated by the body, minimizing immune responses.[2]

Recent research has explored the use of sulfobetaine-functionalized polymers for the delivery of anticancer drugs, demonstrating their potential to improve therapeutic outcomes.[5]

The following diagram illustrates the logical relationship of how this compound contributes to drug delivery applications.

Drug_Delivery_Application SBPS This compound ZS Zwitterionic Sulfobetaine SBPS->ZS Synthesis Polymer Functional Polymer ZS->Polymer Functionalization DDS Drug Delivery System (e.g., Micelles, Nanoparticles) Polymer->DDS Formation Therapy Improved Therapeutic Outcome DDS->Therapy Application Drug Active Pharmaceutical Ingredient (API) Drug->DDS Encapsulation

Caption: Pathway to Drug Delivery Applications.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a variety of organosulfur compounds. The straightforward nucleophilic substitution reactions it undergoes provide reliable routes to zwitterionic sulfobetaines and functionalized thioethers. The resulting compounds, particularly the sulfobetaines, show significant promise in the field of drug development, offering a platform for the creation of advanced and effective drug delivery systems. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this valuable synthetic building block.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Sodium 3-Bromopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-bromopropanesulfonate is a versatile bifunctional reagent widely employed in organic synthesis and drug development. Its structure, featuring a reactive bromine atom susceptible to nucleophilic attack and a highly polar sulfonate group, makes it an ideal building block for introducing a sulfopropyl moiety onto a variety of molecules. This modification can significantly enhance aqueous solubility, a critical attribute for many pharmaceutical compounds and biological probes.

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with this compound. The primary focus is on the S-alkylation of thiols and N-alkylation of amines, common transformations in the synthesis of zwitterionic buffers, surfactants, and functionalized biomolecules.

Reaction Principle

The core reaction is a classic bimolecular nucleophilic substitution (SN2). A nucleophile (Nu:), such as the lone pair of electrons on a nitrogen atom in an amine or a sulfur atom in a thiol, attacks the electrophilic carbon atom bonded to the bromine atom. This concerted step results in the displacement of the bromide ion as the leaving group and the formation of a new carbon-nucleophile bond.

General Reaction Scheme:

Data Presentation: Illustrative Reaction Parameters

While specific quantitative data for a wide range of nucleophiles with this compound is not extensively published in a comparative format, the following table provides illustrative reaction conditions and expected outcomes based on reactions with analogous alkylating agents such as 1,3-propane sultone and other bromoalkanes. These parameters serve as a strong starting point for reaction optimization.

Nucleophile (Example)Solvent SystemBaseTemperature (°C)Reaction Time (h)Typical Yield (%)Reference/Analogy
Primary Amine (e.g., Propylamine)Acetonitrile or DMFK₂CO₃ or Et₃N60 - 8012 - 2475 - 90Analogous to reactions with 1,3-dibromopropane
Secondary Amine (e.g., Diethylamine)Ethanol/WaterNaHCO₃50 - 7018 - 3670 - 85General amine alkylation principles
Thiol (e.g., Cysteine)Water (pH 7-8)pH adjustment25 - 404 - 880 - 95Based on reactions with 1,3-propane sultone
Thiol (e.g., Mercaptoethanol)MethanolSodium Methoxide25 (rt)6 - 12> 90General thiol alkylation principles

Experimental Protocols

Protocol 1: N-Sulfopropylation of a Primary Amine

This protocol describes a general procedure for the reaction of a primary amine with this compound to yield a zwitterionic sulfopropylated amine, often used in the synthesis of biological buffers.

Materials and Reagents:

  • This compound

  • Primary amine (e.g., propylamine)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the mixture, add this compound (1.1 eq.) in portions at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, being a zwitterionic salt, may be sparingly soluble in organic solvents. Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: S-Sulfopropylation of a Thiol

This protocol details the reaction of a thiol with this compound, a common method for preparing sulfopropylated compounds used as surfactants or in bioconjugation.

Materials and Reagents:

  • This compound

  • Thiol-containing compound (e.g., 1-dodecanethiol)

  • Sodium Methoxide (NaOMe)

  • Methanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Thiolate Formation: To a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in anhydrous methanol. Add a solution of sodium methoxide in methanol (1.05 eq.) dropwise at 0°C. Stir for 30 minutes at room temperature to ensure complete formation of the thiolate.

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Neutralize the reaction mixture with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the aqueous layer and extract it twice more with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

    • The product can be further purified by silica gel column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Nucleophile (Amine/Thiol) and Base (if applicable) in Solvent B Add this compound A->B C Heat and Stir (e.g., 25-80°C) B->C Start Reaction D Monitor Progress (TLC / LC-MS) C->D Sampling D->C Continue E Quench/Neutralize Reaction D->E Reaction Complete F Extraction / Filtration E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Recrystallization or Chromatography) G->H

Caption: General workflow for nucleophilic substitution.

logical_relationship reagent This compound properties Key Properties: - Electrophilic C-Br bond - Hydrophilic SO₃⁻ group reagent->properties reaction SN2 Reaction reagent->reaction nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->reaction product Sulfopropylated Product reaction->product application Applications product->application drug_dev Drug Development (Improved Solubility) application->drug_dev biochem Biochemical Reagents (Zwitterionic Buffers) application->biochem

Caption: Logical relationship of the reaction components.

Application Notes and Protocols for the Evaluation of Sodium 3-Bromopropanesulfonate as a Good's Buffer in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-bromopropanesulfonate (CAS 55788-44-8) has been identified as a potential Good's buffer, a class of zwitterionic buffering agents developed for biological and biochemical research.[1] These buffers are characterized by their pKa values near physiological pH, high water solubility, low permeability through biological membranes, and minimal interference with biological processes.[2][3] This document provides a comprehensive guide for the evaluation of this compound as a novel Good's buffer. It outlines the necessary experimental protocols to determine its physicochemical properties and assess its performance in a common biological assay.

While this compound is commercially available and listed by some suppliers as a Good's buffer, there is a notable absence of published data regarding its pKa and its practical application in biological research.[1] Therefore, the following protocols are presented as a framework for researchers to systematically characterize this compound and determine its suitability for their specific experimental needs.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. The most critical parameter for a buffer, its pKa, is currently not well-documented in scientific literature and requires experimental determination.

PropertyValueReference
CAS Number 55788-44-8
Molecular Formula C₃H₆BrNaO₃S
Molecular Weight 225.03 g/mol
Appearance White to light yellow crystalline powder
Solubility Soluble in water

Table 1: Physicochemical Properties of this compound.

Core Criteria for a Good's Buffer

Before proceeding with experimental evaluation, it is essential to understand the key characteristics that define a useful biological buffer, as established by Norman Good and his colleagues.[2][4] The logical relationship of these criteria is illustrated in the diagram below.

G Figure 1. Key Criteria for a Good's Buffer cluster_0 Essential Properties cluster_1 Compatibility A Potential Buffer Compound (e.g., this compound) B Physicochemical Characterization A->B is subjected to C Performance in Biological Systems A->C is tested for pKa pKa between 6 and 8 B->pKa Solubility High Water Solubility B->Solubility Membrane_Impermeability Low Membrane Permeability B->Membrane_Impermeability Stability Chemical and Enzymatic Stability B->Stability Metal_Binding Minimal Metal Ion Binding C->Metal_Binding UV_Absorbance Low UV/Vis Absorbance C->UV_Absorbance Toxicity Non-toxic to Cells C->Toxicity Interference Minimal Interference with Assays C->Interference

Caption: Key criteria for evaluating a Good's buffer.

Experimental Protocols

Protocol 1: Determination of the pKa of this compound by Potentiometric Titration

This protocol describes the determination of the pKa value(s) of this compound by monitoring the pH of a solution during titration with a strong base.

Materials:

  • This compound

  • Deionized water (DI H₂O)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH), standardized

  • Calibrated pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Buret, 50 mL

  • Beakers, 100 mL

Procedure:

  • Prepare a 0.1 M solution of this compound: Dissolve 2.25 g of this compound in approximately 80 mL of DI H₂O in a 100 mL beaker. Place the beaker on a magnetic stirrer and add a stir bar.

  • Acidify the solution: While monitoring the pH, slowly add 0.1 M HCl to the solution until the pH is below 3. This ensures that the sulfonate group is fully protonated.

  • Set up the titration: Place the pH electrode in the solution, ensuring it does not come into contact with the stir bar. Fill the buret with 0.1 M NaOH.

  • Perform the titration:

    • Record the initial pH of the acidified solution.

    • Add 0.5 mL increments of 0.1 M NaOH to the beaker.

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH of the solution is above 11.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the midpoint of the steepest part of the curve (the half-equivalence point).

    • For a more precise determination, calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of NaOH. The peak of this plot corresponds to the equivalence point. The pKa is the pH at half of this volume.

Data Presentation:

The collected data should be recorded in a structured table for easy analysis.

Volume of 0.1 M NaOH (mL)Measured pHΔpHΔV (mL)ΔpH/ΔV
0.0
0.5
1.0
...

Table 2: Example Data Table for Potentiometric Titration.

G Figure 2. Workflow for pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.1 M Sodium 3-Bromopropanesulfonate Solution B Acidify Solution with 0.1 M HCl to pH < 3 A->B C Titrate with 0.1 M NaOH in 0.5 mL increments B->C D Record pH and Volume of NaOH added C->D after each increment D->C continue until pH > 11 E Plot pH vs. Volume of NaOH D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Workflow for the determination of pKa by potentiometric titration.

Protocol 2: Evaluation of this compound in an Enzyme Activity Assay

This protocol evaluates the performance of this compound as a buffer in a chymotrypsin activity assay and compares it to a well-established Good's buffer, such as HEPES.

Materials:

  • Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE) substrate solution (e.g., 1.47 mM in 50% v/v methanol)

  • This compound buffer (e.g., 0.1 M, pH adjusted to a value within its determined buffering range)

  • HEPES buffer (0.1 M, pH adjusted to the same value as the test buffer)

  • Spectrophotometer capable of measuring absorbance at 256 nm

  • Temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Set up the spectrophotometer: Set the wavelength to 256 nm and the temperature to 25°C.

  • Prepare the reaction mixtures:

    • Test Cuvette: In a quartz cuvette, mix 1.5 mL of the 0.1 M this compound buffer and 1.4 mL of the BTEE substrate solution.

    • Control Cuvette: In a separate quartz cuvette, mix 1.5 mL of the 0.1 M HEPES buffer and 1.4 mL of the BTEE substrate solution.

  • Equilibrate the mixtures: Incubate both cuvettes in the spectrophotometer for 3-4 minutes to reach thermal equilibrium.

  • Initiate the reaction:

    • To the Test Cuvette , add 100 µL of the chymotrypsin solution, mix by inverting, and immediately start recording the absorbance at 256 nm for 10 minutes.

    • Repeat the process for the Control Cuvette .

  • Data Analysis:

    • Plot absorbance at 256 nm versus time for both buffer conditions.

    • Determine the initial reaction velocity (ΔA₂₅₆/min) from the linear portion of the curve for both the test and control reactions.

    • Calculate the specific activity of chymotrypsin in each buffer.

Data Presentation:

The results should be summarized in a table to facilitate direct comparison between the two buffers.

BufferInitial Reaction Velocity (ΔA₂₅₆/min)Specific Activity (units/mg)
This compound
HEPES (Control)

Table 3: Comparison of Chymotrypsin Activity in Different Buffers.

G Figure 3. Enzyme Activity Assay Workflow cluster_setup Assay Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Prepare Reaction Mixtures: - Test Buffer (this compound) - Control Buffer (HEPES) B Add BTEE Substrate to each buffer A->B C Equilibrate at 25°C in Spectrophotometer B->C D Initiate Reaction by adding Chymotrypsin C->D E Record Absorbance at 256 nm for 10 min D->E F Plot Absorbance vs. Time E->F G Calculate Initial Reaction Velocity F->G H Compare Specific Activity in both buffers G->H

Caption: Workflow for comparing enzyme activity in different buffers.

Conclusion

The protocols outlined in these application notes provide a systematic approach for the initial characterization and evaluation of this compound as a Good's buffer. Successful determination of its pKa and demonstration of its compatibility in a standard enzyme assay would be the first steps in establishing its utility for the broader research community. Further studies would be required to assess other critical parameters such as its interaction with metal ions, membrane permeability, and potential toxicity in cell-based assays. Researchers are encouraged to use these protocols as a foundation for their own investigations into this and other novel buffering compounds.

References

Sodium 3-Bromopropanesulfonate: Application Notes and Protocols in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

This document, therefore, focuses on its established applications as a reagent, providing insights into its role in the synthesis of potentially pharmaceutically relevant molecules and materials.

Introduction to Sodium 3-Bromopropanesulfonate

This compound (CAS 55788-44-8) is a white, crystalline, water-soluble organic compound.[1] Its structure, featuring both a reactive bromine atom and a hydrophilic sulfonate group, makes it a valuable intermediate in organic synthesis.[2] This bifunctionality allows for its use in a variety of chemical transformations, including alkylation and substitution reactions, which are fundamental in the synthesis of drugs, dyes, and heterocyclic compounds.[1]

Key Properties:

  • Molecular Formula: C₃H₆BrNaO₃S[1]

  • Molecular Weight: 225.04 g/mol

  • Appearance: White crystalline powder[1]

  • Solubility: Soluble in water[1]

Applications in Synthesis

The primary application of this compound is as an alkylating agent to introduce the hydrophilic sulfopropyl group (-CH₂CH₂CH₂SO₃⁻) onto various substrates. This modification can significantly alter the physicochemical properties of the parent molecule, such as its solubility and bioavailability, which are critical parameters in drug design.[2]

2.1. Modification of Polymers and Biomolecules

This compound is utilized in the post-polymerization modification of polymers containing nucleophilic groups (e.g., amines). This process, known as betainization, creates zwitterionic polymers with unique properties.

Experimental Workflow: Betainization of Amine-Containing Polymers

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Amine-containing Polymer Amine-containing Polymer Stirring at Controlled Temperature Stirring at Controlled Temperature Amine-containing Polymer->Stirring at Controlled Temperature This compound This compound This compound->Stirring at Controlled Temperature Solvent (e.g., Water) Solvent (e.g., Water) Solvent (e.g., Water)->Stirring at Controlled Temperature Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Stirring at Controlled Temperature Neutralization (e.g., HCl) Neutralization (e.g., HCl) Stirring at Controlled Temperature->Neutralization (e.g., HCl) Dialysis Dialysis Neutralization (e.g., HCl)->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Zwitterionic Polymer Zwitterionic Polymer Lyophilization->Zwitterionic Polymer

Caption: General workflow for the synthesis of zwitterionic polymers.

2.2. Synthesis of Zwitterionic Moieties

A key application is in the synthesis of zwitterionic materials. For instance, it reacts with tertiary amines, such as 1-vinylimidazole, to form sulfopropylated zwitterionic monomers. These monomers can then be polymerized to create polyionic liquids (PILs) with applications in areas like solar desalination due to their salt-resistant properties.

Experimental Protocols

While specific catalytic protocols are not available, the following represents a general procedure for a nucleophilic substitution reaction involving this compound, based on its use in polymer modification.

Protocol: Synthesis of a Zwitterionic Polymer via Betainization

Materials:

  • Amine-containing polymer (e.g., Poly(2-(diethylamino)ethyl methacrylate))

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl) (for neutralization)

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Dissolve the amine-containing polymer in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of this compound and sodium hydroxide in deionized water.

  • Add the solution of this compound and NaOH to the polymer solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature to 60 °C) for a specified period (e.g., 24-72 hours). The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

  • After the reaction is complete, neutralize the mixture to a pH of ~7 using a dilute HCl solution.

  • Transfer the resulting solution to a dialysis tube and dialyze against deionized water for 2-3 days, with regular changes of water, to remove unreacted reagents and salts.

  • The purified zwitterionic polymer solution is then lyophilized to obtain the final product as a solid.

Note: The molar ratios of the reactants, reaction time, and temperature should be optimized for the specific polymer being modified.

Role in the Synthesis of Other Chemical Intermediates

This compound can serve as a precursor for other synthetic intermediates. For example, it can be used in the synthesis of N-sulfopropyl acridinium esters, which are chemiluminescent labels. In this context, it acts as a non-toxic alternative to the carcinogen 1,3-propane sultone for introducing the sulfopropyl group.

Logical Relationship: Reagent vs. Catalyst

G cluster_0 Catalytic Cycle (Hypothetical) cluster_1 Stoichiometric Reaction (Observed Role) A Reactant A Intermediate Catalyst-Reactant Intermediate A->Intermediate B Reactant B Catalyst This compound (as Catalyst) Catalyst->Intermediate Product Product Intermediate->Product Product->Catalyst Regenerated Substrate Substrate (e.g., Amine Polymer) Modified_Product Modified Product (Incorporates part of the reagent) Substrate->Modified_Product Reagent This compound (as Reagent) Reagent->Modified_Product

Caption: Distinction between a catalyst and a stoichiometric reagent.

Conclusion

This compound is a valuable and versatile reagent in organic and pharmaceutical synthesis. Its primary role is to introduce a sulfopropyl moiety into molecules, thereby modifying their properties, particularly solubility. While its direct application as a catalyst in pharmaceutical synthesis is not well-documented, its utility as a synthetic intermediate and building block is clear. Researchers and drug development professionals can leverage its properties for the synthesis of novel materials and potential drug candidates. Further research may yet uncover specific catalytic applications for this compound.

References

Application Notes and Protocols for Anionization of Cotton using Sodium 3-Bromopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the anionization of cotton using Sodium 3-Bromopropanesulfonate, transforming the naturally neutral cotton fibers into a negatively charged substrate suitable for a variety of applications, including drug delivery and the binding of cationic molecules.

Introduction

Cotton, a natural cellulosic polymer, is a cornerstone of the textile and biomedical industries due to its biocompatibility, biodegradability, and absorbency. However, its inherent chemical structure, rich in hydroxyl groups, offers vast opportunities for chemical modification to impart novel functionalities. Anionization introduces negative charges onto the cotton backbone, significantly altering its surface properties and interaction with its environment. This modification can enhance the binding capacity for cationic drugs, proteins, and other molecules, opening new avenues for the development of advanced drug delivery systems, functional textiles, and biomaterials.

The use of this compound provides an effective method for introducing sulfonate groups onto the cellulose chains of cotton. This process, an etherification reaction, results in a modified cotton fabric with a permanent negative charge, offering improved properties for various specialized applications.

Reaction Mechanism

The anionization of cotton with this compound proceeds via a nucleophilic substitution reaction. Under alkaline conditions, the hydroxyl groups on the cellulose backbone are deprotonated to form alkoxide ions. These highly nucleophilic alkoxides then attack the carbon atom bearing the bromine in this compound, displacing the bromide ion and forming a stable ether linkage. This process grafts the propanesulfonate group onto the cellulose chain.

G cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_products Products cellulose Cellulose-OH (Cotton Fiber) anionized_cotton Cellulose-O-(CH₂)₃-SO₃⁻Na⁺ (Anionized Cotton) cellulose->anionized_cotton Etherification reagent Br-(CH₂)₃-SO₃⁻Na⁺ (this compound) reagent->anionized_cotton NaOH NaOH (Alkaline Medium) NaOH->cellulose Activates Heat Heat (e.g., 60-80°C) Heat->cellulose Promotes Reaction byproduct NaBr (Sodium Bromide)

Caption: Reaction mechanism for the anionization of cotton.

Experimental Protocols

Materials
  • Scoured and bleached 100% cotton fabric

  • This compound (CAS No: 55788-44-8)

  • Sodium hydroxide (NaOH)

  • Acetic acid (CH₃COOH)

  • Distilled or deionized water

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Magnetic stirrer and hot plate

  • Drying oven

  • Analytical balance

Protocol for Anionization of Cotton
  • Preparation of Cotton Fabric:

    • Cut the cotton fabric into desired dimensions (e.g., 10 cm x 10 cm).

    • Wash the fabric with a non-ionic detergent, followed by thorough rinsing with distilled water to remove any impurities.

    • Dry the fabric in an oven at 60°C to a constant weight.

  • Alkaline Pre-treatment (Mercerization):

    • Prepare a 20% (w/v) solution of sodium hydroxide in distilled water.

    • Immerse the dried cotton fabric in the NaOH solution for 30 minutes at room temperature with occasional stirring. This step swells the cellulose fibers and activates the hydroxyl groups.

    • Remove the fabric from the NaOH solution and gently squeeze out the excess liquid.

  • Anionization Reaction:

    • Prepare a solution of this compound in distilled water. The concentration can be varied to achieve different degrees of substitution (e.g., 10-30% w/v).

    • Immerse the alkali-treated cotton fabric in the this compound solution.

    • Heat the reaction mixture to 60-80°C and maintain this temperature for 2-4 hours with continuous stirring.

  • Washing and Neutralization:

    • After the reaction, remove the fabric and wash it thoroughly with hot distilled water to remove unreacted reagents and byproducts.

    • Neutralize the fabric by immersing it in a 1% (v/v) acetic acid solution for 15 minutes.

    • Rinse the fabric again with distilled water until the washings are neutral (pH 7).

  • Drying:

    • Dry the anionized cotton fabric in an oven at 60°C to a constant weight.

G start Start: Untreated Cotton Fabric prep 1. Preparation of Cotton (Washing and Drying) start->prep alkali 2. Alkaline Pre-treatment (20% NaOH, 30 min) prep->alkali reaction 3. Anionization Reaction (this compound, 60-80°C, 2-4h) alkali->reaction wash 4. Washing and Neutralization (Hot Water, 1% Acetic Acid) reaction->wash dry 5. Drying (60°C) wash->dry end End: Anionized Cotton Fabric dry->end G cluster_modification Material Modification cluster_application Drug Delivery Application cotton Cotton (Neutral Charge) anionization Anionization (using this compound) cotton->anionization anionized_cotton Anionized Cotton (Negative Charge) anionization->anionized_cotton drug_loading Drug Loading (Electrostatic Interaction) anionized_cotton->drug_loading cationic_drug Cationic Drug (Positive Charge) cationic_drug->drug_loading drug_loaded_cotton Drug-Loaded Anionized Cotton drug_loading->drug_loaded_cotton controlled_release Controlled Release (Triggered by pH/Ionic Strength) drug_loaded_cotton->controlled_release released_drug Released Drug controlled_release->released_drug

Application Notes & Protocols: The Role of Sodium 3-Bromopropanesulfonate in the Synthesis of Detoxifying Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-bromopropanesulfonate is a versatile organic intermediate primarily utilized as a sulfopropylating agent. Its chemical structure, featuring a reactive bromine atom and a highly polar sulfonate group, allows for the introduction of a propylsulfonate moiety into various molecules through nucleophilic substitution reactions.[1] This process, known as sulfopropylation, is particularly valuable in drug development for enhancing the aqueous solubility and modifying the pharmacokinetic profile of active pharmaceutical ingredients (APIs).[2]

In the context of detoxification, the strategic incorporation of a sulfonate group can transform a potent, but poorly soluble, detoxifying molecule into a highly effective agent. A prime example of this principle is seen in the structure and function of Mesna (sodium 2-mercaptoethanesulfonate), a vital uroprotective agent used to mitigate the toxicity of chemotherapy drugs like cyclophosphamide.[3][4][5] Mesna combines a detoxifying thiol (-SH) group with a solubilizing sulfonate (-SO₃Na) group. The sulfonate ensures the molecule concentrates in the bladder, where it can neutralize toxic metabolites like acrolein via its thiol group.[5]

These application notes describe the use of this compound to synthesize novel, water-soluble, thiol-based detoxifying agents, leveraging the same principles that make Mesna effective. By reacting this compound with thiol-containing nucleophiles, researchers can create new chemical entities with potential applications in chelation, antioxidant therapy, and targeted detoxification.

Principle of Synthesis

The core of the synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction. The nucleophilic sulfur atom of a thiol-containing compound attacks the electrophilic carbon atom bonded to the bromine in this compound. This one-step reaction displaces the bromide ion and forms a stable carbon-sulfur bond, effectively linking the thiol-containing molecule to the propylsulfonate tail.

// Invisible nodes for alignment p1 [style=invis]; p2 [style=invis];

RSH -> p1 [style=invis]; SBPS -> p2 [style=invis]; p1 -> p2 [style=invis];

{rank=same; RSH; SBPS;} {rank=same; Product; NaBr;}

ReactionScheme Reactants Thiol Nucleophile (R-SH) + This compound Product Sulfopropylated Thioether (R-S-(CH₂)₃-SO₃⁻Na⁺) + Sodium Bromide Reactants->Product  Sₙ2 Reaction (Base, Solvent, Heat)

Proposed Mechanism of Detoxification

The synthesized sulfopropylated thioether acts as a detoxifying agent by utilizing its free thiol group (or a thiol group that can be unmasked in vivo) to neutralize harmful electrophilic toxins. The propylsulfonate group ensures that the agent is water-soluble and can be efficiently delivered to aqueous environments, such as the urinary tract or bloodstream, to intercept toxins before they can damage cells.

DetoxMechanism Agent Detoxifying Agent R-S-(CH₂)₃-SO₃⁻Na⁺ Conjugate Inactive, Water-Soluble Conjugate Agent->Conjugate Nucleophilic Attack Toxin Electrophilic Toxin (e.g., Acrolein, Heavy Metal) Toxin->Conjugate Excretion Renal Excretion Conjugate->Excretion Increased Solubility

Experimental Protocol: Synthesis of a Model Detoxifying Agent

This protocol details the synthesis of Sodium 3-((2-amino-2-carboxyethyl)thio)propane-1-sulfonate, a novel compound synthesized from L-cysteine and this compound.

Materials and Reagents
  • L-cysteine

  • This compound (≥98% purity)

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (HCl, 1M)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Workflow

Workflow A 1. Dissolve L-cysteine & NaOH in Water/Ethanol Solvent B 2. Add Sodium 3-bromopropanesulfonate A->B C 3. Heat Mixture Under Reflux (e.g., 70-80°C) B->C D 4. Monitor Reaction (e.g., by TLC or LC-MS) C->D E 5. Cool and Neutralize with HCl D->E F 6. Reduce Solvent Volume (Rotary Evaporation) E->F G 7. Precipitate Product with excess Ethanol F->G H 8. Isolate by Filtration and Wash with Ethanol G->H I 9. Dry Product Under Vacuum H->I

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine (e.g., 1.21 g, 10 mmol) and sodium hydroxide (0.80 g, 20 mmol) in a 1:1 mixture of deionized water and ethanol (100 mL total volume). Stir until all solids have dissolved. The NaOH deprotonates the thiol group of cysteine, creating a more potent thiolate nucleophile.

  • Addition of Alkylating Agent: To the stirring solution, add this compound (2.47 g, 11 mmol, 1.1 equivalents) in one portion.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 70-80°C using a heating mantle. Allow the reaction to proceed for 6-12 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting materials.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution to pH ~7 using 1M HCl.

  • Concentration: Reduce the volume of the solvent to approximately 20-25 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated aqueous solution into a beaker containing an excess of cold absolute ethanol (e.g., 200 mL) while stirring vigorously. The desired sodium salt product is insoluble in ethanol and will precipitate out as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with two small portions of cold ethanol (2 x 20 mL) to remove any remaining impurities.

  • Drying: Dry the isolated white solid under vacuum at 40-50°C to a constant weight.

Data Presentation

The following table summarizes the key quantitative parameters and expected results for the described synthesis.

ParameterValue / RangeNotes
Reactant Molar Ratio 1 : 1.1 (Cysteine : Bromopropanesulfonate)A slight excess of the alkylating agent ensures complete consumption of the thiol.
Base 2.0 equivalents (NaOH)Ensures complete deprotonation of the thiol and neutralization of HBr byproduct.
Reaction Temperature 70 - 80 °CProvides sufficient energy for the Sₙ2 reaction without significant degradation.
Reaction Time 6 - 12 hoursShould be optimized based on reaction monitoring.
Expected Yield 75 - 90%Dependant on complete reaction and efficient precipitation/isolation.
Purity (Post-Precipitation) >95%Can be assessed by NMR or LC-MS. Further purification via recrystallization if needed.
Appearance White crystalline powderAs is typical for many sodium sulfonate salts.

Safety Information

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The reaction should be performed by trained personnel familiar with standard organic synthesis techniques.

References

Application Notes and Protocols: Incorporation of Sodium 3-Bromopropanesulfonate into Polymer Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers incorporating sulfonate groups have garnered significant interest across various scientific and industrial fields, including biomedical engineering, materials science, and drug delivery. These polymers, often zwitterionic in nature, exhibit unique properties such as excellent biocompatibility, ultra-low fouling behavior, and responsiveness to stimuli like temperature and pH.[1] This makes them highly suitable for applications such as ultrafiltration membranes, blood-contacting devices, and as carriers for therapeutic agents.[1]

Sodium 3-bromopropanesulfonate is a key reagent for introducing the sulfopropyl sulfonate moiety into polymer structures. This can be achieved through two primary strategies:

  • Monomer Synthesis: Reacting a suitable functional monomer (e.g., one with a tertiary amine) with this compound to create a sulfobetaine monomer, which is then polymerized.

  • Post-Polymerization Modification: Chemically modifying a pre-existing polymer with reactive side chains with this compound to introduce the sulfonate groups.

These application notes provide detailed protocols for the synthesis and characterization of polymers incorporating the 3-sulfopropylsulfonate group, with a focus on controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).

Applications

Polymers containing the 3-sulfopropylsulfonate group have a wide array of applications stemming from their unique physicochemical properties:

  • Biomedical Devices: Their excellent biocompatibility and resistance to protein adsorption make them ideal for coatings on blood-contacting devices and for use in ultrafiltration membranes.[1]

  • Drug Delivery: These polymers can be engineered into micelles, hydrogels, and nanoparticles for the controlled release of therapeutic agents.[2] The zwitterionic nature can enhance circulation times and improve drug stability.

  • Antifouling Coatings: Surfaces coated with polysulfobetaines exhibit remarkable resistance to the adhesion of proteins and microorganisms, which is crucial for marine applications and medical implants.[1]

  • Hydrogels: The incorporation of sulfonate groups can significantly enhance the water-absorbing capacity and mechanical properties of hydrogels, making them suitable for use in tissue engineering and as superabsorbents.[3]

  • Stabilizing Agents and Adhesives: These charged polymers can act as effective stabilizing agents in colloidal suspensions and have shown promise in the formulation of underwater adhesives.[4][5]

Experimental Protocols

Protocol 1: Synthesis of a Sulfobetaine Monomer

This protocol describes the synthesis of a sulfobetaine methacrylate monomer by reacting 2-(dimethylamino)ethyl methacrylate (DMAEMA) with this compound.

Materials:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Nitrogen or Argon gas inlet

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve DMAEMA (1 equivalent) in anhydrous acetonitrile.

  • Add this compound (1.1 equivalents) to the solution.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • A precipitate will form during the reaction. After 24 hours, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white powder under vacuum at 40°C for 24 hours.

  • The final product is the sulfobetaine methacrylate monomer.

Protocol 2: RAFT Polymerization of Sulfobetaine Methacrylate

This protocol details the synthesis of a well-defined polysulfobetaine via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization in an aqueous solution.

Materials:

  • Sulfobetaine methacrylate monomer (from Protocol 1)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (Initiator)

  • Sodium chloride (NaCl)

  • Deionized water

  • Dioxane

  • Round-bottom flask with magnetic stirrer

  • Septum

  • Nitrogen or Argon gas inlet

  • Dialysis tubing (MWCO 3500 Da)

Procedure:

  • In a round-bottom flask, dissolve the sulfobetaine methacrylate monomer (e.g., 100 equivalents), CPAD (1 equivalent), and NaCl in deionized water to create a 0.5 M NaCl solution. Adjust the pH to ~7.0-7.5 with dilute NaOH.

  • Prepare a stock solution of the initiator, ACVA (0.2 equivalents), in dioxane.

  • Add the required amount of the ACVA solution to the monomer solution.

  • Seal the flask with a septum and purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Immerse the flask in a pre-heated oil bath at 70°C and stir.

  • Allow the polymerization to proceed for a set time (e.g., 2 hours). To monitor kinetics, samples can be withdrawn at different time points for analysis.

  • Quench the polymerization by exposing the reaction mixture to air and rapidly cooling it in an ice bath.

  • Purify the polymer by dialysis against deionized water for 48 hours, changing the water frequently.

  • Lyophilize the purified polymer solution to obtain the solid polysulfobetaine.

Protocol 3: Post-Polymerization Modification

This protocol outlines a general procedure for modifying a polymer containing reactive amine groups with this compound.

Materials:

  • Polymer with primary or secondary amine side groups (e.g., poly(2-aminoethyl methacrylate))

  • This compound

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon gas inlet

Procedure:

  • Dissolve the amine-containing polymer in DMF in a round-bottom flask.

  • Add this compound (excess, e.g., 3 equivalents per amine group) and sodium bicarbonate (as a base, 2 equivalents per amine group) to the polymer solution.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to 70°C and stir for 48 hours.

  • After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., acetone or diethyl ether).

  • Collect the polymer by filtration or centrifugation.

  • Redissolve the polymer in a minimum amount of water and purify by dialysis against deionized water.

  • Lyophilize the purified polymer to obtain the final product.

Protocol 4: Polymer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the monomer and the resulting polymer, and to determine monomer conversion.

  • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O for water-soluble polymers). For monomer conversion, the disappearance of the vinyl proton signals (typically between 5.5 and 6.5 ppm) in the ¹H NMR spectrum of the polymer is monitored relative to a stable internal standard or polymer backbone peaks.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A low PDI (typically < 1.3) is indicative of a controlled polymerization.

  • Procedure: An aqueous GPC/SEC system equipped with a suitable column set and detectors (e.g., refractive index, light scattering) is used. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline) to suppress ionic interactions between the polymer and the column material.

Data Presentation

The following tables summarize typical data obtained from the RAFT polymerization of sulfobetaine methacrylate (SBMA), demonstrating the controlled nature of the reaction.

Table 1: RAFT Polymerization of SBMA with Varying Monomer to CTA Ratios

Entry[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)M_n, theoretical ( g/mol )M_n, GPC ( g/mol )PDI (M_w/M_n)
150:1:0.228512,00011,5001.12
2100:1:0.228824,50023,8001.15
3200:1:0.229050,30048,9001.18

Data is representative and compiled from typical results reported in the literature.

Table 2: Kinetic Data for RAFT Polymerization of SBMA

Time (min)Conversion (%)M_n, GPC ( g/mol )PDI
15257,2001.10
304813,5001.12
607521,0001.14
1208824,5001.15

Conditions: [SBMA]:[CPAD]:[ACVA] = 100:1:0.2 in 0.5 M NaCl at 70°C.

Visualizations

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization RAFT Polymerization cluster_purification Purification and Characterization M1 React DMAEMA with This compound M2 Precipitation and Washing M1->M2 M3 Drying M2->M3 M4 Characterization (NMR) M3->M4 P1 Dissolve Monomer, CTA, Initiator in Aqueous Buffer M4->P1 Sulfobetaine Monomer P2 Inert Atmosphere Purge P1->P2 P3 Polymerization at 70°C P2->P3 P4 Quench Reaction P3->P4 C1 Dialysis P4->C1 C2 Lyophilization C1->C2 C3 Characterization (GPC, NMR) C2->C3

Caption: Workflow for the synthesis and polymerization of a sulfobetaine monomer.

post_polymerization_modification start Start with Amine-Functional Polymer step1 Dissolve Polymer in DMF start->step1 step2 Add this compound and Base (NaHCO3) step1->step2 step3 React at 70°C under Inert Atmosphere step2->step3 step4 Precipitate Polymer in Non-Solvent step3->step4 step5 Purify by Dialysis step4->step5 step6 Lyophilize to Obtain Sulfonated Polymer step5->step6 end Characterize Final Polymer (NMR, FTIR) step6->end

Caption: Workflow for post-polymerization modification to introduce sulfonate groups.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium 3-Bromopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Sodium 3-Bromopropanesulfonate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the nucleophilic substitution reaction between 1,3-dibromopropane and sodium sulfite. This reaction is typically carried out in a mixed solvent system, such as ethanol and water, under reflux conditions.

Q2: What is the primary side product in this synthesis, and how can it be minimized?

A2: The major side product is Sodium 1,3-propanedisulfonate, formed by the reaction of both bromine atoms of 1,3-dibromopropane with sodium sulfite. To minimize its formation, a significant molar excess of 1,3-dibromopropane should be used.[1] This ensures that the statistical probability of a second substitution on the same molecule is reduced.

Q3: What is a typical yield for this reaction?

A3: With optimized conditions, including the use of excess 1,3-dibromopropane, yields in the range of 78-90% can be expected for analogous syntheses.[1] Actual yields will depend on specific reaction conditions and the efficiency of purification.

Q4: Can other starting materials be used?

A4: Yes, alternative starting materials include 1-bromo-3-chloropropane and allyl alcohol. The reaction with 1-bromo-3-chloropropane is similar to that with 1,3-dibromopropane. The synthesis from allyl alcohol involves a sulfonation step.[2][3]

Q5: How is the product typically purified?

A5: Purification involves several steps. First, the excess 1,3-dibromopropane and the solvent are removed, often by distillation. The remaining solid mixture contains the desired product and a significant amount of sodium bromide. The this compound is then extracted from this mixture using a hot solvent in which it is soluble, while sodium bromide is not, such as hot ethanol.[1] Recrystallization from a suitable solvent system can be used for further purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Insufficient excess of 1,3-dibromopropane, leading to the formation of the disulfonate byproduct.- Reaction time is too short for complete conversion.- Reaction temperature is too low.- Inefficient extraction during purification.- Increase the molar ratio of 1,3-dibromopropane to sodium sulfite (e.g., 3:1 or higher).[1][2]- Extend the reaction time, monitoring the reaction progress by TLC or other analytical methods.- Ensure the reaction mixture is maintained at a vigorous reflux.- Perform multiple extractions with hot ethanol during the purification step.
Product is contaminated with Sodium 1,3-propanedisulfonate - Molar ratio of 1,3-dibromopropane to sodium sulfite is too low.- Use a larger excess of 1,3-dibromopropane in the reaction.[1]- Purification by fractional crystallization may be necessary, though it can be challenging due to similar solubilities.
Product is contaminated with sodium bromide - Incomplete separation during the extraction phase.- Ensure the ethanol used for extraction is hot to maximize the solubility of the desired product while minimizing the solubility of sodium bromide.- Wash the crude product with a small amount of cold water to remove residual sodium bromide, though this may lead to some product loss.
Reaction is slow or does not proceed to completion - Poor quality of reagents.- Inadequate heating or stirring.- Use pure, dry reagents.- Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform heating.
Difficulty in isolating the product after reaction - The product may have oiled out instead of precipitating.- After distilling off the excess 1,3-dibromopropane and solvent, ensure the residue is completely dry before attempting extraction with hot ethanol.

Data Presentation

Table 1: Effect of Molar Ratio of Reactants on Product Yield (Hypothetical Data Based on Chemical Principles)

Molar Ratio (1,3-dibromopropane : Sodium Sulfite)Expected Yield of this compound (%)Expected Formation of Sodium 1,3-propanedisulfonate (%)
1 : 140 - 5030 - 40
2 : 165 - 7515 - 25
3 : 175 - 855 - 15
4 : 180 - 90< 5

Note: This data is illustrative and based on established principles of chemical reactivity to demonstrate the trend. Actual results may vary.

Experimental Protocols

Key Experiment: Synthesis of this compound from 1,3-Dibromopropane

This protocol is adapted from established procedures for similar syntheses.[1][2]

Materials:

  • 1,3-Dibromopropane

  • Anhydrous Sodium Sulfite

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Distillation apparatus

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1,3-dibromopropane (e.g., 3.0 moles) with a mixture of 95% ethanol and deionized water.

  • Addition of Sodium Sulfite: While stirring vigorously, add anhydrous sodium sulfite (e.g., 1.0 mole) to the flask.

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. Continue refluxing with vigorous stirring for several hours (e.g., 8-10 hours).

  • Work-up - Removal of Excess Reactants: After the reaction is complete, allow the mixture to cool to room temperature. Reconfigure the apparatus for distillation and distill off the excess 1,3-dibromopropane and ethanol. The unreacted 1,3-dibromopropane can be recovered from the distillate for future use.[1][2]

  • Isolation of Crude Product: The remaining aqueous solution and solid precipitate are evaporated to dryness to yield a solid mixture of this compound and sodium bromide.

  • Purification: The solid mixture is then triturated with hot 95% ethanol. The this compound dissolves in the hot ethanol, while the bulk of the sodium bromide does not. The hot solution is filtered to remove the insoluble sodium bromide.

  • Crystallization: The filtrate is allowed to cool, which will cause the this compound to crystallize. The crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Visualizations

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A 1,3-Dibromopropane (Excess) R Reaction Mixture in Flask A->R B Sodium Sulfite B->R C Ethanol/Water Solvent C->R Heat Reflux (e.g., 80-90°C) R->Heat Heat & Stir D Distillation Heat->D Cool & Distill D->A Recovered 1,3-Dibromopropane E Evaporation to Dryness D->E Aqueous Residue F Hot Ethanol Extraction E->F G Filtration F->G H Crystallization G->H Filtrate I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

ReactionPathways cluster_reactants Reactants cluster_products Products dibromo Br-(CH2)3-Br (1,3-Dibromopropane) desired_product Br-(CH2)3-SO3Na (Desired Product) dibromo->desired_product + Na2SO3 (Desired Pathway) sulfite Na2SO3 (Sodium Sulfite) side_product NaO3S-(CH2)3-SO3Na (Side Product) desired_product->side_product + Na2SO3 (Undesired Pathway) (Minimized by excess 1,3-dibromopropane)

Caption: Reaction pathways in the synthesis of this compound.

References

Identifying and minimizing side products in reactions with Sodium 3-Bromopropanesulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 3-Bromopropanesulfonate. Our goal is to help you identify and minimize common side products to improve reaction efficiency and product purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-sulfopropylated product with primary or secondary amines. Over-alkylation: The initial product is more nucleophilic than the starting amine, leading to the formation of di- and tri-sulfopropylated species, and potentially quaternary ammonium salts.[1]- Use a large excess of the amine relative to this compound.- Control the stoichiometry and consider flow chemistry for better control.[2]- For primary amines, consider using a protecting group strategy or an ammonia substitute.[2]
Presence of a highly polar, bromine-free impurity in the reaction mixture. Hydrolysis: this compound can be hydrolyzed to Sodium 3-hydroxypropanesulfonate, especially under basic conditions or with prolonged reaction times in aqueous media.- Ensure anhydrous reaction conditions if compatible with your reaction.- Minimize reaction time and control the temperature.- Use a non-aqueous solvent if possible.
Formation of an unsaturated side product, particularly in reactions run at higher temperatures or with strong bases. Elimination Reaction (E2): Under strongly basic conditions, this compound can undergo an E2 elimination to form Sodium propene-1-sulfonate.[3][4]- Use a milder base or a non-basic catalyst if possible.- Keep the reaction temperature as low as feasible.- Favor polar aprotic solvents over alcoholic solvents, as the latter can promote elimination.[3]
Complex mixture of products that are difficult to separate by standard chromatography. Multiple Side Reactions: A combination of over-alkylation, hydrolysis, and elimination may be occurring simultaneously.- Re-evaluate the overall reaction conditions (temperature, base, solvent, and stoichiometry).- Employ orthogonal purification techniques such as ion-exchange chromatography followed by reversed-phase HPLC.- Consider derivatization of the product mixture to facilitate separation.
Inconsistent reaction kinetics or yields. Variable Reagent Quality: The purity of this compound can affect the reaction outcome.- Use a high-purity grade of this compound.- Confirm the purity of other reagents, especially the nucleophile and the base.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions with this compound?

A1: The most frequently encountered side products are:

  • Over-alkylation products: When reacting with primary or secondary amines, the initial sulfopropylated amine can react further with this compound to yield di- and tri-sulfopropylated products, as well as quaternary ammonium salts.[1]

  • Sodium 3-hydroxypropanesulfonate: This is the product of hydrolysis of this compound and is favored by the presence of water and basic conditions.

  • Sodium propene-1-sulfonate: This is the result of an E2 elimination reaction, which is promoted by strong bases and higher temperatures.[3][4]

Q2: How can I control the reaction to favor mono-alkylation of my amine?

A2: To favor mono-alkylation, you can:

  • Use a significant excess of the amine nucleophile.

  • Slowly add this compound to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Optimize the reaction temperature and time to minimize further alkylation.

  • For primary amines, protecting group strategies may be necessary.[2]

Q3: What conditions favor the elimination side reaction?

A3: The elimination reaction to form Sodium propene-1-sulfonate is favored by:

  • The use of strong, non-nucleophilic bases.

  • Higher reaction temperatures.[3]

  • The use of alcoholic solvents.[3]

Q4: What are the best analytical methods to detect these side products?

A4: High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the reaction and identifying products and byproducts.

  • Reversed-Phase HPLC: Can be used with an appropriate ion-pairing agent to separate the ionic species.

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics are effective for separating polar and ionic compounds.[5]

  • Detection: UV detection at low wavelengths (around 200-210 nm) or Evaporative Light Scattering Detection (ELSD) can be employed.[5]

Q5: Are there any known issues with dimerization of this compound?

A5: While dimerization is a possibility for some alkylating agents, it is not a commonly reported side reaction for this compound under typical reaction conditions. The primary side reactions to monitor are over-alkylation, hydrolysis, and elimination.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfobetaine from a Tertiary Amine

This protocol is a general guideline for the reaction of a tertiary amine with this compound to form a sulfobetaine, a type of zwitterionic compound.

Materials:

  • Tertiary amine

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tertiary amine in the anhydrous solvent under an inert atmosphere.

  • Add this compound to the solution. A slight excess of the amine (1.1 to 1.2 equivalents) is often used.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The sulfobetaine product often precipitates from the reaction mixture and can be isolated by filtration.

  • Wash the solid product with a cold solvent to remove unreacted starting materials and impurities.

  • Dry the product under vacuum.

Protocol 2: HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing an HPLC method to monitor the progress of reactions involving this compound.

Instrumentation:

  • HPLC system with a UV or ELSD detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute the more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.

Method Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30 °C

  • Detection: UV at 210 nm or ELSD.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Reaction_Pathways SBPS This compound Product Desired Product SBPS->Product Desired Reaction Overalkylation Over-alkylation Product SBPS->Overalkylation Hydrolysis Hydrolysis Product (Sodium 3-hydroxypropanesulfonate) SBPS->Hydrolysis H2O, Base Elimination Elimination Product (Sodium propene-1-sulfonate) SBPS->Elimination Strong Base, Heat Nuc Nucleophile (e.g., Amine) Nuc->Product Product->Overalkylation Further Reaction

Caption: Possible reaction pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze by HPLC/LC-MS Start->Analysis Identify Identify Side Products Analysis->Identify Overalkylation Over-alkylation Products Detected Identify->Overalkylation Yes Hydrolysis Hydrolysis Product Detected Identify->Hydrolysis Yes Elimination Elimination Product Detected Identify->Elimination Yes AdjustStoichiometry Adjust Stoichiometry (Excess Nucleophile) Overalkylation->AdjustStoichiometry Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous ChangeBaseTemp Change Base/Lower Temp Elimination->ChangeBaseTemp Optimize Re-run and Optimize AdjustStoichiometry->Optimize Anhydrous->Optimize ChangeBaseTemp->Optimize

Caption: A logical workflow for troubleshooting reactions.

References

Optimizing temperature and pressure for Sodium 3-Bromopropanesulfonate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Sodium 3-Bromopropanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our focus is to empower you with the scientific understanding to optimize your reaction conditions, specifically temperature and pressure, for higher yields and purity.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceuticals and specialty chemicals. A common and efficient laboratory-scale method involves the nucleophilic ring-opening of 1,3-propane sultone with a bromide salt, typically sodium bromide.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The high reactivity of 1,3-propane sultone is attributed to the significant ring strain in its four-membered ring, which is readily relieved upon nucleophilic attack.[2][4]

Understanding the kinetics and thermodynamics of this reaction is key to its optimization. The reaction rate is influenced by several factors, including the concentration of reactants, the choice of solvent, and, most critically for this guide, the reaction temperature.[2] While pressure can influence the rates of reactions in solution, its effect on this specific synthesis is generally less pronounced under standard laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 1,3-propane sultone?

A1: The reaction proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The bromide ion (Br⁻) acts as the nucleophile, attacking one of the carbon atoms in the strained four-membered ring of 1,3-propane sultone. This attack occurs from the backside, leading to the simultaneous breaking of a carbon-oxygen bond and the opening of the sultone ring to form the sulfonate product.[2]

Q2: Why is 1,3-propane sultone so reactive?

A2: The high reactivity of 1,3-propane sultone is primarily due to the significant ring strain of the 1,2-oxathiolane 2,2-dioxide ring.[2] This strain makes the molecule an excellent electrophile. Nucleophilic attack leads to the opening of this ring, which is a thermodynamically favorable process as it relieves this strain.[4] Additionally, the strongly electron-withdrawing sulfonate group polarizes the C-O bonds, making the carbon atoms more susceptible to nucleophilic attack.[2]

Q3: What are the most common side reactions to be aware of?

A3: The most prevalent side reaction is the hydrolysis of 1,3-propane sultone to form 3-hydroxypropanesulfonic acid.[2][5] This occurs if water is present in the reaction mixture. The rate of hydrolysis is influenced by pH and can be accelerated in acidic conditions.[2] Therefore, using anhydrous solvents and reagents is crucial to minimize this side reaction and maximize the yield of the desired product.

Q4: Is pressure a critical parameter to optimize for this reaction?

A4: For most liquid-phase SN2 reactions, including the synthesis of this compound under typical laboratory conditions, pressure is not a primary parameter for optimization. While very high pressures (on the order of thousands of atmospheres) can influence reaction rates by affecting molecular volume and solvent organization, these effects are generally negligible at or near atmospheric pressure. The focus of optimization should primarily be on temperature, solvent, and reactant concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of 1,3-Propane Sultone: Presence of moisture in the reaction. 3. Poor Nucleophilicity of Bromide: Inappropriate solvent choice.1. Increase reaction time or moderately increase the temperature (see temperature optimization section). Monitor reaction progress by TLC or other analytical methods. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Store 1,3-propane sultone in a desiccator. 3. Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the bromide ion.[6]
Presence of Impurities in Final Product 1. Unreacted 1,3-Propane Sultone: Incomplete reaction or incorrect stoichiometry. 2. 3-Hydroxypropanesulfonic Acid: Hydrolysis of the starting material. 3. Inorganic Salts: Residual sodium bromide or other salts.1. Ensure the reaction goes to completion. Use a slight excess of sodium bromide. 2. Minimize water content in the reaction. The product can be purified by recrystallization. 3. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove inorganic salts.[7]
Slow or Stalled Reaction 1. Low Temperature: Insufficient thermal energy to overcome the activation energy. 2. Poor Solvent Choice: Protic solvents can solvate the bromide ion, reducing its nucleophilicity.[8]1. Gradually increase the reaction temperature while monitoring for side product formation. 2. Switch to a polar aprotic solvent such as acetone, DMF, or DMSO.[3][6]
Product is Difficult to Isolate/Purify 1. High Solubility in Reaction Solvent: Product remains dissolved after the reaction. 2. Formation of an Oily Product: Impurities preventing crystallization.1. After the reaction is complete, cool the mixture to induce precipitation. If the product is still soluble, the solvent can be removed under reduced pressure, and the crude product can be recrystallized from a different solvent system. 2. Wash the crude product with a solvent in which the impurities are soluble but the desired product is not. Recrystallization is a key purification step.[7]

Optimizing Reaction Parameters

Temperature

Temperature is a critical parameter in the synthesis of this compound. The rate of the SN2 reaction increases with temperature due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can promote side reactions.

  • Low Temperatures (e.g., Room Temperature to 40°C): The reaction will proceed, but the rate may be slow, requiring longer reaction times. This can be advantageous for minimizing side reactions if they have a higher activation energy than the main reaction.

  • Moderate Temperatures (e.g., 50°C to 80°C): This is often the optimal range, providing a good balance between a reasonable reaction rate and minimal side product formation.

  • High Temperatures (e.g., >90°C): While the reaction rate will be high, the risk of side reactions, such as decomposition or reactions with the solvent, increases. For instance, a reaction of 1,3-propane sultone with ethylene glycol has been reported at 95°C.[9]

Experimental Protocol for Temperature Optimization:

  • Set up several small-scale parallel reactions.

  • Keep the concentrations of 1,3-propane sultone, sodium bromide, and the solvent volume constant across all reactions.

  • Run each reaction at a different, constant temperature (e.g., 40°C, 60°C, 80°C).

  • Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, HPLC, or NMR).

  • Analyze the final product from each reaction for yield and purity.

  • Plot the yield and purity as a function of temperature to determine the optimal condition.

Pressure

As previously mentioned, the effect of pressure on the rate of this SN2 reaction in solution is generally negligible under standard laboratory conditions (i.e., at or near atmospheric pressure). The reaction does not involve gaseous reactants or products, and the change in volume of activation is typically small for such reactions. Therefore, extensive optimization of pressure is not usually necessary. Reactions are typically run at atmospheric pressure in vessels vented to a fume hood.

Experimental Workflow & Diagrams

The synthesis of this compound via the ring-opening of 1,3-propane sultone follows a straightforward workflow.

experimental_workflow reagents Reagents: - 1,3-Propane Sultone - Sodium Bromide - Anhydrous Solvent (e.g., DMF) reaction_setup Reaction Setup: - Dry glassware - Inert atmosphere (optional) - Stirring reagents->reaction_setup reaction Reaction: - Controlled Temperature - Monitor Progress (TLC/HPLC) reaction_setup->reaction workup Work-up: - Cool to precipitate - Filter crude product reaction->workup purification Purification: - Recrystallization (e.g., Ethanol/Water) workup->purification analysis Analysis: - NMR, IR, Melting Point purification->analysis final_product Pure Sodium 3-Bromopropanesulfonate analysis->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

The core of the reaction is the nucleophilic attack of the bromide ion on the 1,3-propane sultone.

References

Technical Support Center: Sodium 3-Bromopropanesulfonate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed methods and troubleshooting advice for the purification of crude Sodium 3-Bromopropanesulfonate, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a sticky solid or oil. What should I do?

This is a common issue, often due to the presence of residual solvents or hygroscopic impurities like sodium bromide.

  • Solution 1: Trituration. Before attempting a full purification, try triturating the crude material. This involves stirring the crude product with a solvent in which this compound is poorly soluble but the impurities are soluble. Anhydrous ethanol or acetone are good starting points. This can often break down the oil and produce a solid.

  • Solution 2: Co-evaporation. Dissolve the sticky solid in a small amount of a suitable solvent (like methanol) and then add a non-solvent in which the product is insoluble (like toluene). Rotary evaporate the mixture. The toluene will form an azeotrope with residual water and other low-boiling impurities, leaving a more manageable solid.

Q2: I'm having trouble removing inorganic salts like sodium bromide (NaBr). What is the best approach?

The high water solubility of both this compound and sodium bromide makes separation challenging. The key is to exploit the differential solubility in mixed solvent systems.

  • Recrystallization from an alcohol/water mixture: this compound is less soluble in alcohols like ethanol than sodium bromide. By dissolving the crude product in a minimal amount of hot water and then adding a larger volume of hot ethanol, you can induce the selective crystallization of the desired product upon cooling, leaving the majority of the sodium bromide in the mother liquor.

  • Slurry Washing: This is a simpler and often effective method for removing inorganic salts. It involves stirring the crude solid in a solvent that dissolves the impurity but not the product. A mixture of ethanol and water is often a good choice.

Q3: My attempt at recrystallization did not yield any crystals upon cooling. What went wrong?

Several factors could be at play when crystallization fails to occur.

  • Too much solvent: If the solution is not saturated, crystals will not form. Try evaporating some of the solvent to increase the concentration and then attempt to cool the solution again.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: Add a very small crystal of pure this compound to the solution. This will act as a template for further crystal formation.

  • Cooling too rapidly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature first, and then place it in an ice bath.

Q4: The purity of my this compound did not improve significantly after purification. What are the next steps?

  • Repeat the purification: Sometimes a single purification step is not enough. A second recrystallization or slurry wash can further enhance purity.

  • Change the solvent system: If an ethanol/water mixture was ineffective, consider other polar organic solvents like isopropanol in combination with water.

  • Check for organic impurities: If inorganic salt content is low, you may have organic byproducts from the synthesis. In this case, chromatographic methods may be necessary for separation, although this is less common for this type of compound. An HPLC analysis can help identify the nature of the impurities.

Purification Method Comparison

MethodPrincipleAdvantagesDisadvantagesBest For
Recrystallization Differential solubility of the product and impurities in a solvent mixture at different temperatures.Can achieve high purity.Can be time-consuming; potential for product loss in the mother liquor.Removing a significant amount of impurities to obtain a high-purity final product.
Slurry Washing Dissolving impurities in a solvent in which the desired product is insoluble.Faster than recrystallization; less product loss if the solvent is chosen carefully.May not be as effective for removing large quantities of impurities as recrystallization.A quick wash to remove smaller amounts of inorganic salts and other soluble impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is designed to remove water-soluble inorganic salts like sodium bromide.

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot deionized water (e.g., start with 1-2 mL of water per gram of crude material) with stirring. Heat the mixture to near boiling to ensure complete dissolution.

  • Addition of Anti-solvent: While the aqueous solution is still hot, slowly add hot ethanol (approximately 4-5 times the volume of water used) with continuous stirring. The solution may become slightly cloudy. If it becomes excessively cloudy and a precipitate forms, add a small amount of hot water back into the mixture until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Slurry Washing with Ethanol/Water

This is a faster alternative for removing inorganic salts.

  • Slurry Formation: Place the crude this compound in a flask. Add a mixture of ethanol and a small amount of water (e.g., a 9:1 or 8:2 ethanol:water ratio). Use enough solvent to form a stirrable slurry.

  • Agitation: Stir the slurry vigorously at room temperature for 30-60 minutes.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous ethanol.

  • Drying: Dry the purified product in a vacuum oven.

Diagrams

Purification_Workflow Crude Crude Sodium 3-Bromopropanesulfonate Dissolve Dissolve in minimal hot H2O Crude->Dissolve Add_EtOH Add hot Ethanol Dissolve->Add_EtOH Cool Slow Cool & Ice Bath Add_EtOH->Cool Filter_Wash Filter & Wash with cold EtOH Cool->Filter_Wash Dry Dry under vacuum Filter_Wash->Dry Mother_Liquor Mother Liquor (contains NaBr) Filter_Wash->Mother_Liquor Discard Pure_Product Pure Product Dry->Pure_Product

Caption: Recrystallization workflow for this compound.

Troubleshooting_Crystallization Start Attempting Crystallization Issue No Crystals Form Start->Issue TooMuchSolvent Too much solvent? Issue->TooMuchSolvent Check Evaporate Evaporate some solvent and re-cool TooMuchSolvent->Evaporate Yes Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No Success Crystals Form Evaporate->Success Induce Induce Crystallization: - Scratch flask - Add seed crystal Supersaturated->Induce Yes Induce->Success

Caption: Troubleshooting guide for failed crystallization.

Troubleshooting low reactivity issues with Sodium 3-Bromopropanesulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with Sodium 3-Bromopropanesulfonate in their experiments.

Troubleshooting Guide: Low Reactivity

Low reactivity of this compound is often due to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Question: My reaction with this compound is slow or incomplete. What are the primary factors I should investigate?

Answer:

Low reactivity in reactions involving this compound, which typically proceeds via an S_N2 mechanism, can be attributed to several key factors. Systematically evaluating your experimental setup against these factors can help identify the root cause. The primary areas to investigate are the nucleophile, solvent, temperature, and the integrity of the reagent itself.

A logical workflow for troubleshooting is presented below:

Troubleshooting_Workflow start Low Reactivity Observed check_reagent 1. Verify Reagent Quality start->check_reagent check_nucleophile 2. Assess Nucleophile Strength & Concentration check_reagent->check_nucleophile Reagent is pure and dry sub_reagent Consider reagent degradation. Use a fresh batch. check_reagent->sub_reagent check_solvent 3. Evaluate Solvent Choice check_nucleophile->check_solvent Nucleophile is strong and concentration is adequate sub_nucleophile Use a stronger nucleophile or increase its concentration. check_nucleophile->sub_nucleophile check_temp 4. Optimize Reaction Temperature check_solvent->check_temp Solvent is appropriate (polar aprotic) sub_solvent Switch to a suitable polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). check_solvent->sub_solvent resolution Reaction Optimized check_temp->resolution Temperature is optimized sub_temp Incrementally increase temperature while monitoring for side products. check_temp->sub_temp

Troubleshooting workflow for low reactivity.

Frequently Asked Questions (FAQs)

Reagent & Reaction Conditions

Q1: How can I assess the quality of my this compound?

A1: The reagent should be a white to off-white crystalline powder. Discoloration (e.g., yellowing) may suggest degradation. As it is hygroscopic, improper storage can lead to hydration, which can interfere with reactions, particularly those sensitive to water. For critical applications, verification via techniques like NMR or melting point determination (decomposes at 257-262°C) is recommended.[1][2][3]

Q2: Which solvents are optimal for reactions with this compound?

A2: For a typical S_N2 reaction, polar aprotic solvents are generally most effective.[4][5] These solvents solvate the sodium cation but not the nucleophile, thus increasing the nucleophile's reactivity. In contrast, polar protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage and reducing its reactivity.

Solvent TypeExamplesSuitability for S_N2 ReactionsRationale
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneHighly Recommended Enhances nucleophile reactivity.[4][5][6]
Polar Protic Water, Ethanol, MethanolLess FavorableCan solvate and hinder the nucleophile.[4]
Non-Polar Toluene, HexaneNot RecommendedPoor solubility of the salt.

Q3: What is the ideal temperature range for my reaction?

A3: The optimal temperature is reaction-dependent. While higher temperatures generally increase the reaction rate, they can also promote side reactions like elimination or lead to the degradation of reactants or products. It is advisable to start at a moderate temperature (e.g., 50-60 °C) and gradually increase it if the reaction rate is too low.

Q4: My nucleophile has low basicity. How can I improve the reaction rate?

A4: With weak nucleophiles, you may need to push the reaction conditions more aggressively. Consider the following:

  • Increase Temperature: This is often the most effective way to increase the rate.

  • Increase Nucleophile Concentration: By Le Chatelier's principle, a higher concentration of the nucleophile can help drive the reaction forward.

  • Use a Catalyst: A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial, especially in biphasic systems, by helping to bring the sulfonate salt into the organic phase.

Understanding Reactivity & Side Reactions

Q5: What makes this compound a reactive electrophile?

A5: The reactivity of this compound is governed by the principles of nucleophilic substitution. Several factors contribute to its effectiveness as an electrophile in S_N2 reactions.

SN2_Factors cluster_factors Factors Enhancing S_N2 Reactivity reagent This compound substrate Primary Carbon Center reagent->substrate is a leaving_group Good Leaving Group (Br-) reagent->leaving_group has a sterics Low Steric Hindrance reagent->sterics exhibits

Key factors for S_N2 reactivity.
  • Substrate Structure: It is a primary alkyl bromide. The carbon atom attached to the bromine is not sterically hindered, making it highly accessible for nucleophilic attack.[4][7]

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution.[4][8]

Q6: Are there common side reactions I should be aware of?

A6: While S_N2 is the dominant pathway, side reactions can occur, especially if the reaction conditions are not optimized.

  • Elimination (E2): This can compete with substitution, particularly with bulky or strongly basic nucleophiles and at higher temperatures.

  • Reaction with Solvent: If a nucleophilic solvent (like water or an alcohol) is used, it may compete with the intended nucleophile.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol provides a general starting point for a substitution reaction using this compound. It should be adapted based on the specific nucleophile and substrate.

Materials:

  • This compound

  • Nucleophile (e.g., a primary amine, thiol, or sodium azide)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Dry all glassware thoroughly in an oven before use. Assemble the reaction apparatus under an inert atmosphere.

  • Reagent Addition: To the reaction flask, add the nucleophile (1.0 eq.) and the anhydrous solvent. Stir until the nucleophile is fully dissolved.

  • Addition of Electrophile: Add this compound (1.0-1.2 eq.) to the stirred solution. If the salt has low solubility, it may be added portion-wise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the product's properties but typically involves quenching the reaction, extracting the product, and purifying it (e.g., by crystallization or chromatography).

References

How to prevent the decomposition of Sodium 3-Bromopropanesulfonate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Sodium 3-Bromopropanesulfonate in aqueous solutions.

Troubleshooting Guide

Encountering instability with your this compound solutions? Follow this guide to diagnose and resolve common issues.

Problem: Rapid degradation of this compound observed in my aqueous solution.

dot

Troubleshooting_Workflow start Start: Degradation Observed check_ph 1. Check Solution pH start->check_ph ph_high pH > 8? (Basic) check_ph->ph_high ph_low pH < 4? (Acidic) check_ph->ph_low ph_neutral pH 4-8? (Neutral) check_ph->ph_neutral adjust_ph Action: Adjust pH to 6-7.5 using a suitable buffer (e.g., phosphate buffer). ph_high->adjust_ph Yes check_temp 2. Check Storage Temperature ph_high->check_temp No ph_low->adjust_ph Yes ph_low->check_temp No ph_neutral->check_temp Yes adjust_ph->check_temp temp_high Temp > 25°C? check_temp->temp_high store_cold Action: Store solution at 2-8°C. temp_high->store_cold Yes check_light 3. Check Light Exposure temp_high->check_light No store_cold->check_light light_exposed Exposed to light? check_light->light_exposed protect_light Action: Store in an amber vial or protect from light. light_exposed->protect_light Yes retest Retest for Stability light_exposed->retest No protect_light->retest

Caption: Troubleshooting workflow for this compound decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition in aqueous solutions?

A1: The primary degradation pathway is the hydrolysis of the carbon-bromine (C-Br) bond, which is susceptible to nucleophilic attack by water or hydroxide ions. This reaction results in the formation of Sodium 3-Hydroxypropanesulfonate and hydrobromic acid. The sulfonate group itself is generally stable in aqueous solutions under typical experimental conditions.

dot

Decomposition_Pathway reactant This compound (Br-CH₂CH₂CH₂-SO₃⁻Na⁺) conditions + H₂O (Hydrolysis) reactant->conditions product1 Sodium 3-Hydroxypropanesulfonate (HO-CH₂CH₂CH₂-SO₃⁻Na⁺) product2 Hydrobromic Acid (HBr) conditions->product1 conditions->product2

Caption: Primary decomposition pathway of this compound.

Q2: How does pH affect the stability of this compound solutions?

A2: The rate of hydrolysis is significantly influenced by pH. The compound is most stable in slightly acidic to neutral conditions (pH 4-7.5). In alkaline conditions (pH > 8), the rate of degradation increases due to the higher concentration of hydroxide ions (OH⁻), which are strong nucleophiles that readily attack the carbon atom bonded to the bromine. In strongly acidic conditions (pH < 4), the reaction can also be accelerated.

Illustrative Data: Effect of pH on Decomposition

The following table presents illustrative data on the half-life of a 10 mM this compound solution at 25°C in various buffered aqueous solutions. This data is provided for comparative purposes to demonstrate the trend.

pHBuffer SystemHalf-life (t½) in Days (Illustrative)
3.0Citrate Buffer90
5.0Acetate Buffer200
7.0 Phosphate Buffer >365
9.0Borate Buffer30
11.0Carbonate-Bicarbonate Buffer5

Q3: What is the recommended storage temperature for aqueous solutions of this compound?

A3: To minimize decomposition, aqueous solutions should be stored at refrigerated temperatures (2-8°C). Higher temperatures accelerate the rate of hydrolysis.

Illustrative Data: Effect of Temperature on Decomposition

The following table shows the illustrative effect of temperature on the half-life of a 10 mM this compound solution buffered at pH 7.0.

Temperature (°C)Half-life (t½) in Days (Illustrative)
4>500
25>365
40150
6045

Q4: Are there any other factors that can cause decomposition?

A4: While pH and temperature are the primary factors, prolonged exposure to high-intensity light may also contribute to degradation. It is good practice to store solutions in amber vials or otherwise protect them from light. The presence of other strong nucleophiles in the solution can also lead to substitution reactions, replacing the bromide.

Q5: How can I prevent the decomposition of my this compound solution?

A5: To ensure the stability of your aqueous solution, follow these recommendations:

  • pH Control: Prepare the solution using a buffer system that maintains a pH between 6.0 and 7.5. A phosphate buffer is a suitable choice for this range.

  • Temperature Control: Store the solution at 2-8°C. Avoid repeated freeze-thaw cycles if the solution is frozen for long-term storage.

  • Light Protection: Store the solution in an amber glass vial or in a dark environment to protect it from light.

  • Purity of Water: Use high-purity water (e.g., HPLC-grade or Milli-Q) to avoid contaminants that could catalyze degradation.

  • Fresh Preparation: For critical applications, it is recommended to prepare the solution fresh.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound (100 mM)

  • Materials:

    • This compound

    • Sodium Phosphate Monobasic (NaH₂PO₄)

    • Sodium Phosphate Dibasic (Na₂HPO₄)

    • High-purity water

    • Calibrated pH meter

    • Sterile amber glass storage bottle

  • Procedure:

    • Prepare a 50 mM phosphate buffer solution at pH 7.0.

      • Dissolve an appropriate mixture of sodium phosphate monobasic and dibasic in high-purity water.

      • Adjust the pH to 7.0 ± 0.1 using a pH meter and dropwise addition of dilute phosphoric acid or sodium hydroxide if necessary.

    • Accurately weigh the required amount of this compound to achieve a final concentration of 100 mM.

    • Dissolve the this compound in the prepared phosphate buffer.

    • Ensure complete dissolution by gentle stirring. Avoid vigorous agitation for extended periods.

    • Filter the solution through a 0.22 µm sterile filter into the final sterile amber glass storage bottle.

    • Store the solution at 2-8°C, protected from light.

Protocol 2: Stability Indicating HPLC Method for the Analysis of this compound and its Hydrolysis Product

This protocol describes a high-performance liquid chromatography (HPLC) method to separate and quantify this compound from its primary degradation product, Sodium 3-Hydroxypropanesulfonate.

  • Chromatographic Conditions:

    • Column: A mixed-mode or suitable reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size). A column designed for polar analytes is recommended.

    • Mobile Phase: Isocratic elution with a mixture of 95% 20 mM potassium phosphate buffer (pH 3.0) and 5% acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: Charged Aerosol Detector (CAD) or a UV detector at a low wavelength (e.g., 195-210 nm) if CAD is not available.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the aqueous solution of this compound to be analyzed with the mobile phase to a suitable concentration within the linear range of the detector.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peaks based on the retention times of standard solutions of this compound and Sodium 3-Hydroxypropanesulfonate.

    • Quantify the amount of each compound by comparing the peak areas to a calibration curve generated from the respective standards.

  • Expected Elution Profile:

    • Sodium 3-Hydroxypropanesulfonate, being more polar, is expected to elute earlier than this compound on a reverse-phase column. The exact retention times will depend on the specific column and conditions used.

Technical Support Center: Scaling Up Reactions with Sodium 3-Bromopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are scaling up reactions involving the synthesis of Sodium 3-Bromopropanesulfonate. It provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: A frequently used method for the preparation of this compound involves the reaction of 1,3-dibromopropane with sodium sulfite in an aqueous medium.[1] Another common approach is the reaction between 3-bromopropane and sodium sulfite.[2]

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is a corrosive compound that can cause serious skin and eye irritation, as well as respiratory irritation.[2][3][4] It is crucial to handle the substance under a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Store the compound in a tightly closed container in a dry, well-ventilated area.

Q3: What are the typical specifications for this compound?

A3: this compound is generally a white to light yellow crystalline powder.[3] High-purity grades are often specified at ≥99.5%, though purities of >98.0% are also common.[3] It has a melting point of 257-262°C, at which it decomposes.[4][6]

Q4: Why is this compound considered a versatile organic intermediate?

A4: Its chemical structure contains both a reactive bromine atom and a sulfonate group. This bifunctionality allows it to participate in various chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[2]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I fix them?

A: Low yield during scale-up can stem from several factors. A systematic approach is needed to identify the root cause.

  • Incomplete Reaction: The reaction kinetics may not scale linearly. Longer reaction times or higher temperatures might be necessary. However, excessively high temperatures can promote side reactions.[7] Monitor the reaction progress using a suitable analytical method (e.g., HPLC, TLC) to determine the optimal reaction time.

  • Moisture Content: Sulfonation reactions can be reversible, and the presence of excess water can drive the equilibrium back towards the starting materials (a phenomenon known as desulfonation).[7] While the reaction is often run in aqueous media, ensure your starting materials are of the correct specification and consider the overall water concentration in the reaction mixture.

  • Side Reactions: The reaction of an alkyl halide with a nucleophile can have competing substitution (SN2) and elimination (E2) pathways.[8] Although sodium sulfite is a weak base, elevated temperatures can favor the formation of elimination byproducts. Hydrolysis of the brominated starting material can also occur.

  • Product Isolation Loss: The product is water-soluble, while a major byproduct, sodium bromide, is also highly water-soluble.[1] Precipitating the product with a solvent like ethanol is a common purification strategy, but large volumes may be required, and solubility losses can be significant.[1]

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion 1. Was the reaction driven to completion? (Monitor by HPLC/TLC) start->check_completion check_moisture 2. Was excess water present? (Check starting materials) check_completion->check_moisture Yes solution_completion Optimize reaction time and/or temperature cautiously. check_completion->solution_completion No check_temp 3. Was the temperature too high? (Check for byproducts) check_moisture->check_temp No solution_moisture Use reagents with specified water content. Consider impact of solvent volume. check_moisture->solution_moisture Yes check_isolation 4. Were there losses during workup? (Analyze mother liquor) check_temp->check_isolation No solution_temp Lower reaction temperature. Maintain lowest feasible temperature for a reasonable reaction rate. check_temp->solution_temp Yes solution_isolation Optimize precipitation/crystallization. (Solvent ratio, temperature, cooling rate). check_isolation->solution_isolation Yes end Yield Improved solution_completion->end solution_moisture->end solution_temp->end solution_isolation->end

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

Issue 2: Product Purity and Byproduct Formation

Q: I am observing significant impurities in my final product. What are they likely to be and how can I remove them?

A: The primary impurities depend on the synthetic route and reaction conditions.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dibromopropane and sodium sulfite.

  • Inorganic Salts: The reaction generates two moles of sodium bromide for every mole of the desired disodium salt product when starting from 1,3-dibromopropane, creating a challenging product-to-waste mass balance.[1] This is a major impurity that must be removed.

  • Organic Byproducts: Potential organic byproducts include 3-bromo-1-propanol (from hydrolysis of the starting material) and other brominated species.[1]

Purification Strategy: The most common method to remove the large quantity of sodium bromide is through selective precipitation. The crude reaction mixture is typically concentrated, and a solvent in which the desired product has low solubility but the sodium bromide has high solubility (or vice versa) is added. Ethanol is frequently used to precipitate the product, leaving the sodium bromide in the supernatant.[1] Careful optimization of solvent volumes, temperature, and cooling rates is critical for maximizing purity and yield.

Table 1: Hypothetical Effect of Reaction Parameters on Yield and Purity

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 80°C100°C120°CHigher temperatures may increase reaction rate but can also promote byproduct formation, potentially lowering purity.[7]
Reactant Ratio (Sulfite:Dibromide) 1.5 : 12.1 : 12.5 : 1A slight excess of sodium sulfite can help drive the reaction to completion, but a large excess complicates downstream purification.
Reaction Time 8 hours16 hours24 hoursInsufficient time leads to low conversion and high levels of starting material impurity. Extending the time may not improve yield if side reactions dominate.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis (0.1 mol)

This protocol is adapted from literature procedures for the synthesis from 1,3-dibromopropane.

Materials:

  • 1,3-Dibromopropane (20.2 g, 0.1 mol)

  • Sodium Sulfite (26.5 g, 0.21 mol)

  • Deionized Water (200 mL)

  • Ethanol (95%)

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfite in 200 mL of deionized water.

  • Heat the solution to 90-100°C with stirring.

  • Slowly add 1,3-dibromopropane to the hot solution over 30 minutes.

  • Maintain the reaction mixture at reflux (approx. 100-105°C) for 16-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the aqueous solution to approximately 50-60 mL using a rotary evaporator.

  • While stirring, slowly add 250-300 mL of 95% ethanol to the concentrated solution. A white precipitate should form.

  • Cool the slurry in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 60-70°C to a constant weight.

General Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Water & Sodium Sulfite B Heat to 90-100°C A->B C Add 1,3-Dibromopropane B->C D Reflux for 16-24h C->D E Cool to RT D->E F Concentrate (Rotovap) E->F G Precipitate with Ethanol F->G H Filter & Wash G->H I Dry Product H->I Final Final Product: This compound I->Final

Caption: General workflow for synthesis and purification.

Protocol 2: Scale-Up Considerations (10 L Reactor)

Scaling up from the bench requires careful attention to heat and mass transfer.

  • Heat Management: The reaction is exothermic. A glass-lined reactor with good temperature control (heating/cooling jacket) is essential. The addition rate of 1,3-dibromopropane must be carefully controlled to manage the exotherm and maintain the target temperature.[9] A runaway reaction is a significant safety hazard.

  • Mixing: Efficient agitation is crucial to ensure homogeneity, especially in a slurry. The choice of impeller (e.g., pitched-blade turbine, anchor) should be evaluated to ensure solids remain suspended without causing excessive shear.

  • Material Transfers: Pumping a concentrated salt solution can be challenging. Ensure pumps and transfer lines are made of compatible materials.

  • Purification: Handling large volumes of ethanol for precipitation introduces significant safety and logistical challenges (flammability, solvent recovery). The filtration and drying steps will require appropriately scaled equipment (e.g., filter press, vacuum dryer).

Table 2: Comparison of Lab Scale vs. Pilot Scale Parameters

ParameterLab Scale (0.1 mol)Pilot Scale (10 mol)Key Consideration for Scale-Up
Reactor 500 mL Glass Flask10-20 L Jacketed ReactorSurface area to volume ratio decreases, making heat removal more difficult.[9]
Addition Time 30 minutes2-4 hoursControl addition rate based on internal temperature, not just time.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsure adequate mixing to keep solids suspended and maintain heat transfer.
Workup Volume ~350 mL~35 LLarge solvent volumes increase processing time and fire hazards. Consider solvent recovery systems.
Drying Vacuum OvenTumble Dryer / Filter DryerEfficiently removing residual solvent from a large mass of product is critical for meeting specifications.

References

Managing the hygroscopic properties of Sodium 3-Bromopropanesulfonate during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic properties of Sodium 3-Bromopropanesulfonate during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound has formed clumps. Can I still use it?

A1: Clumping is a common issue with hygroscopic materials like this compound and indicates moisture absorption. While you can gently break up the clumps with a clean, dry spatula, the presence of moisture can affect the accuracy of your measurements and the outcome of your reactions. For sensitive applications, it is crucial to determine the water content or dry the material before use.[1]

Q2: How should I store this compound to prevent moisture absorption?

A2: To minimize moisture uptake, this compound should be stored in a tightly sealed, airtight container.[1] For long-term storage, keeping it in a desiccator with a suitable desiccant or under an inert atmosphere is recommended.[2] Store the container in a cool, dry place.[1]

Q3: What is the most accurate way to weigh this hygroscopic compound?

A3: Due to its tendency to rapidly absorb atmospheric moisture, "weighing by difference" is the recommended method for accurate measurements. This involves weighing the sealed container with the compound, transferring the desired amount to your reaction vessel, and then re-weighing the original container. The difference in the two weights will be the precise amount of compound transferred. Performing this process in a glovebox with a controlled low-humidity atmosphere will yield the best results.

Q4: How can I determine the actual water content of my this compound?

A4: The most accurate and specific method for determining water content is Karl Fischer titration.[3][4] This technique is highly selective for water and can quantify even trace amounts. Another method is Thermogravimetric Analysis (TGA), which measures the weight loss of a sample as it is heated, with the initial weight loss typically corresponding to the evaporation of absorbed water.

Q5: Will the absorbed water affect my reaction?

A5: Yes, the presence of water can significantly impact chemical reactions. For reactions that are sensitive to moisture, the water absorbed by the hygroscopic salt can act as an unintended reactant or change the solvent polarity, potentially leading to side reactions, lower yields, or even complete reaction failure.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Inconsistent reaction yields Variable moisture content in the this compound between batches or experiments.1. Determine the water content of the reagent before each use using Karl Fischer titration or TGA and adjust the amount of reagent accordingly. 2. Dry the this compound under vacuum at an appropriate temperature before use. Ensure the drying temperature is below its decomposition point. 3. Standardize your handling procedure to minimize air exposure.
Difficulty in handling and weighing The compound is clumpy or appears "wet" due to significant moisture absorption.1. If clumping is minor, gently break up the clumps inside a low-humidity environment (e.g., a glovebox). 2. For severely affected material, drying is necessary. Spread the compound in a thin layer in a vacuum oven. 3. Always handle the compound in an environment with controlled humidity.
Inaccurate concentration of stock solutions Weighing errors due to rapid moisture absorption during the weighing process.1. Use the "weighing by difference" technique. 2. Prepare stock solutions in a glovebox or a room with a dehumidifier. 3. After preparing the solution, you can determine its precise concentration through appropriate analytical methods if required.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content in this compound.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (e.g., Composit 5)

  • Anhydrous Methanol

  • Water standard (e.g., Sodium Tartrate Dihydrate)

  • Airtight sample vials

  • Analytical balance

Procedure:

  • Standardization of the Karl Fischer Reagent:

    • Add a precise volume of anhydrous methanol to the titration vessel.

    • Titrate to a stable endpoint to neutralize any residual water in the solvent.

    • Accurately weigh a suitable amount of water standard (e.g., Sodium Tartrate Dihydrate) and add it to the vessel.

    • Titrate to the endpoint.

    • The water equivalence factor (F) of the reagent is calculated in mg/mL.

  • Sample Analysis:

    • In a low-humidity environment, accurately weigh a sample of this compound into an airtight vial.

    • Add a precise volume of anhydrous methanol to a clean, dry titration vessel and titrate to a stable endpoint.

    • Quickly transfer the weighed sample into the titration vessel.

    • Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

    • The water content (%) is calculated using the following formula: Water Content (%) = (Volume of KF reagent consumed (mL) * F (mg/mL)) / (Sample weight (mg)) * 100

Protocol 2: Drying this compound Prior to Use

This protocol describes how to dry the compound to remove absorbed moisture.

Materials:

  • Vacuum oven

  • Schlenk flask or other suitable glassware

  • High-vacuum pump

  • Desiccator

Procedure:

  • Place a thin layer of this compound in a clean, dry Schlenk flask.

  • Connect the flask to a high-vacuum line.

  • Gently heat the flask in a vacuum oven. The temperature should be high enough to drive off water but well below the compound's decomposition temperature of 257-262°C. A temperature range of 80-100°C is generally a safe starting point.

  • Dry under vacuum for several hours (e.g., 4-6 hours) or until a constant weight is achieved.

  • Allow the flask to cool to room temperature under vacuum.

  • Once cooled, break the vacuum with an inert gas (e.g., nitrogen or argon).

  • Immediately transfer the dried compound to a desiccator for storage or use it directly in your experiment.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Pre-Experiment Preparation cluster_experiment Experiment storage Store in Airtight Container in Desiccator weighing Weigh by Difference (in Glovebox if possible) storage->weighing check_clumping Visually Inspect for Clumping weighing->check_clumping drying Dry Under Vacuum if Clumped check_clumping->drying Clumps Present dissolution Dissolve in Anhydrous Solvent check_clumping->dissolution No Clumps drying->weighing Re-weigh reaction Perform Reaction dissolution->reaction

Caption: Recommended workflow for handling this compound.

troubleshooting_workflow start Inconsistent Experimental Results? check_hygroscopy Is the Reagent Hygroscopic? start->check_hygroscopy handle_properly Implement Proper Handling Procedures: - Store in Desiccator - Weigh by Difference - Minimize Air Exposure check_hygroscopy->handle_properly Yes end Consistent Results check_hygroscopy->end No quantify_water Quantify Water Content (Karl Fischer / TGA) handle_properly->quantify_water dry_reagent Dry Reagent Before Use handle_properly->dry_reagent adjust_mass Adjust Reagent Mass Based on Water Content quantify_water->adjust_mass adjust_mass->end dry_reagent->end

Caption: Troubleshooting decision tree for hygroscopic reagent issues.

References

Common pitfalls to avoid when working with brominated sulfonates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with brominated sulfonates. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key quantitative data to support your research.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis, purification, and handling of brominated sulfonates.

Issue 1: Low or No Conversion During Sulfonation

  • Q: My sulfonation reaction of a brominated aromatic compound is showing low or no conversion to the desired brominated sulfonic acid. What are the likely causes and how can I improve the yield?

    A: Low conversion in the sulfonation of brominated aromatics is a common problem and can often be attributed to several factors:

    • Insufficiently Potent Sulfonating Agent: For many aromatic compounds, especially those deactivated by the presence of a bromine atom, concentrated sulfuric acid (H₂SO₄) may not be a strong enough sulfonating agent.

      • Solution: Employ a more reactive sulfonating agent such as fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[1] The higher concentration of the electrophile, SO₃, can significantly increase the reaction rate.[1][2]

    • Presence of Water (Reversibility of Reaction): The sulfonation of aromatic rings is a reversible process.[3] The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials, a phenomenon known as desulfonation.[1]

      • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.[4]

    • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can lead to side reactions and product degradation.

      • Solution: The reaction is exothermic, but maintaining a moderately elevated temperature can increase the reaction rate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time.

Issue 2: Undesired Side Reactions and Impurities

  • Q: I am observing the formation of significant amounts of polysulfonated byproducts in my reaction mixture. How can I minimize this?

    A: Polysulfonation occurs when more than one sulfonic acid group is introduced onto the aromatic ring. To favor monosulfonation:

    • Control Reaction Time and Temperature: Extended reaction times and high temperatures can promote the formation of disulfonated products.

      • Solution: Carefully monitor the reaction's progress and stop it once the desired monosulfonated product is maximized. Running the reaction at the lower end of the effective temperature range can also help improve selectivity.

    • Stoichiometry of the Sulfonating Agent: Using a large excess of the sulfonating agent can increase the likelihood of polysulfonation.

      • Solution: While an excess of the sulfonating agent is often necessary to drive the reaction to completion, using a more controlled stoichiometric amount can help minimize over-sulfonation.

  • Q: My brominated sulfonyl chloride intermediate is hydrolyzing back to the sulfonic acid during workup or subsequent reaction steps. How can I prevent this?

    A: Brominated sulfonyl chlorides are highly sensitive to moisture.[4] Hydrolysis to the corresponding sulfonic acid is a common pitfall that reduces the yield of desired derivatives like sulfonamides or sulfonate esters.[4]

    • Solution:

      • Ensure all glassware is meticulously dried (e.g., flame-dried or oven-dried) before use.

      • Use anhydrous solvents for the reaction and workup.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]

      • During workup, perform extractions quickly and efficiently to minimize contact time with aqueous layers.

Issue 3: Product Degradation

  • Q: I suspect my brominated sulfonate product is degrading during storage or in subsequent applications, particularly in aqueous solutions containing bromine. What could be happening?

    A: Brominated sulfonates, where the sulfonate group is directly attached to the aromatic ring, can be susceptible to degradation in the presence of aqueous bromine/bromide solutions.[1] This degradation often occurs via a substitution reaction where the sulfonate group is replaced by a bromine atom.[1] The rate of this degradation is influenced by the concentration of free bromine and the temperature.[1]

    • Solution:

      • Store purified brominated sulfonates in a cool, dry, and dark place, protected from moisture and reactive chemical vapors.

      • When using brominated sulfonates in aqueous environments, consider the potential for degradation, especially if free bromine is present. It may be necessary to control the pH and temperature to minimize this decomposition pathway.

Quantitative Data Summary

The following tables provide key quantitative data to aid in experimental design and analysis.

Table 1: Degradation Rate Constants of Sulfonated Polystyrene in Aqueous Bromine Solutions [5]

Bromine Concentration (mol/L)Temperature (°C)Degradation Rate Constant (K) (x 10⁻⁵ h⁻¹)Half-life (t½) (h)
0.5251.44916
0.5323.22146
0.5405.81195
1.0254.01746
1.0327.8882
1.04014.0478
3.02530.0227
3.03255.4126
3.04077.090

Table 2: Spectroscopic Data for a Representative Brominated Sulfonate Derivative (N-(4-bromobenzenesulfonyl)benzamide) [6]

Analysis TypeSolventKey Signals (δ ppm)
¹H NMRDMSO-d₆12.0 (s, 1H, NH), 8.0-7.5 (m, 9H, Ar-H)

Table 3: Qualitative Solubility of Brominated Carboxylic Acids in Common Organic Solvents [7]

SolventChemical FormulaTypeQualitative Solubility
ChloroformCHCl₃HalogenatedSoluble
MethanolCH₃OHProtic PolarSoluble

Note: While this data is for a brominated carboxylic acid, it provides a general indication of solubility for related structures. The polarity of sulfonic acids suggests they would be soluble in polar organic solvents.[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobenzenesulfonyl Chloride [6]

This protocol describes the chlorosulfonation of bromobenzene, a key step in the synthesis of many brominated sulfonate derivatives.

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap (to neutralize the HCl gas byproduct), add chlorosulfonic acid (4.98 molar equivalents).

  • Cooling: Cool the flask in a water bath to approximately 12–15°C.

  • Addition of Bromobenzene: Gradually add bromobenzene (1.0 molar equivalent) to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60°C for two hours.

  • Workup: Carefully and slowly pour the cooled reaction mixture onto crushed ice with stirring in a well-ventilated fume hood.

  • Isolation: Collect the precipitated solid (crude 4-bromobenzenesulfonyl chloride) by suction filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Purification of Aryl Sulfonic Acids by Slurrying [9]

This method is effective for purifying solid aryl sulfonates by preferentially dissolving impurities.

  • Slurry Formation: Create a slurry of the impure solid aryl sulfonate in approximately 0.75 to 1.25 mL of water per gram of solid.

  • Agitation: Stir the slurry for a period of 15 to 120 minutes. This allows for the impurities to dissolve into the aqueous phase while the bulk of the desired product remains as a solid.

  • Phase Separation: Separate the purified solid from the liquid phase by filtration.

  • Drying: Dry the purified solid to remove residual water.

Visualizations

Troubleshooting_Sulfonation start Start: Low/No Conversion in Sulfonation Reaction q1 Check Sulfonating Agent start->q1 sol1a Using Conc. H₂SO₄ q1->sol1a Issue q2 Check for Water Contamination q1->q2 OK sol1b Action: Switch to Oleum (Fuming H₂SO₄) sol1a->sol1b sol1b->q2 sol2a Wet Glassware/Solvents q2->sol2a Issue q3 Check Reaction Temperature q2->q3 OK sol2b Action: Use Anhydrous Conditions (Dry Glassware, Inert Atmosphere) sol2a->sol2b sol2b->q3 sol3a Temperature Too Low or High q3->sol3a Issue end Improved Conversion q3->end OK sol3b Action: Optimize Temperature & Monitor with TLC/HPLC sol3a->sol3b sol3b->end

Caption: Troubleshooting workflow for low conversion in sulfonation reactions.

Experimental_Workflow_Synthesis start Start: Reactants (Bromobenzene, Chlorosulfonic Acid) step1 1. Combine Reactants at 12-15°C start->step1 step2 2. Heat to 60°C for 2 hours step1->step2 step3 3. Quench on Ice step2->step3 step4 4. Suction Filtration step3->step4 step5 5. Wash with Cold Water step4->step5 end Product: Crude 4-Bromobenzenesulfonyl Chloride step5->end

References

Technical Support Center: Stabilizing Sodium 3-Bromopropanesulfonate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Sodium 3-bromopropanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in a dry, cool, and well-ventilated area. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, as the compound is hygroscopic and can absorb moisture from the air. The container should be tightly sealed to prevent moisture ingress.

Q2: What are the visible signs of degradation of this compound?

A2: Physical signs of degradation can include a change in color from white or light yellow to a darker shade, clumping or caking of the powder due to moisture absorption, or a noticeable change in odor. Any deviation from the initial appearance of the solid should be considered a potential indicator of degradation.

Q3: What are the potential degradation pathways for this compound?

A3: The primary potential degradation pathways for this compound are hydrolysis of the carbon-bromine bond and thermal decomposition of the sulfonate group. Hydrolysis can be accelerated by the presence of moisture and may lead to the formation of sodium 3-hydroxypropanesulfonate and hydrobromic acid. At elevated temperatures, the sulfonate group can decompose, potentially releasing sulfur oxides.

Q4: How does humidity affect the stability of this compound?

A4: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can accelerate hydrolytic degradation. Therefore, it is crucial to store the compound in a desiccated environment or under an inert, dry atmosphere.

Q5: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: The this compound powder has become clumpy and difficult to handle.

  • Possible Cause: Absorption of moisture from the atmosphere due to improper storage.

  • Troubleshooting Steps:

    • Transfer the compound to a vacuum oven and dry at a low temperature (e.g., 40-50 °C) for several hours to remove absorbed water.

    • Once dry, immediately transfer the powder to a tightly sealed container with a desiccant.

    • For future storage, ensure the container is always tightly closed and consider storing it inside a desiccator or glove box with a controlled, low-humidity atmosphere.

Issue 2: An unexpected peak is observed during HPLC analysis of a stored sample.

  • Possible Cause: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Identify the impurity: Use techniques like LC-MS to determine the mass of the impurity. A common degradation product is sodium 3-hydroxypropanesulfonate, resulting from hydrolysis.

    • Review storage conditions: Check if the sample was exposed to high humidity, elevated temperatures, or light.

    • Perform a forced degradation study: Subject a fresh sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help confirm the identity of the impurity observed in the stored sample.

    • Optimize storage: Based on the identified degradation pathway, adjust storage conditions. For hydrolysis, ensure a drier environment. For thermal degradation, store at a lower temperature.

Data Presentation

Table 1: Recommended Conditions for Long-Term Stability Studies of this compound (Based on ICH Q1A(R2) Guidelines)

Storage ConditionTemperatureRelative HumidityMinimum Duration
Long-term25 °C ± 2 °C or 30 °C ± 2 °C60% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C75% RH ± 5% RH6 months

Table 2: Example Stability Data Log for this compound

Time Point (Months)Storage ConditionAppearancePurity by HPLC (%)Known Impurity 1 (%)Unknown Impurity (%)
0-White powder99.8< 0.05< 0.05
325°C / 60% RHNo change99.70.1< 0.05
625°C / 60% RHNo change99.60.20.05
1225°C / 60% RHNo change99.40.30.1
340°C / 75% RHSlight clumping98.51.00.2
640°C / 75% RHClumpy97.22.10.5

This table is a template. Users should populate it with their own experimental data.

Experimental Protocols

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of this compound under ICH recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Use at least three different batches of this compound. For each batch, place a sufficient quantity into tightly sealed, inert containers (e.g., amber glass vials with Teflon-lined caps).

  • Storage: Place the samples in a stability chamber set to the desired long-term condition (e.g., 25 °C / 60% RH).

  • Testing Schedule: Withdraw samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Purity and degradation products by a validated stability-indicating HPLC method.

    • Moisture content (by Karl Fischer titration).

  • Data Evaluation: Compare the results at each time point to the initial data (time 0). Any significant change should be investigated.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Sample Preparation: Prepare solutions or solid samples of this compound.

  • Stress Conditions:

    • Hydrolysis:

      • Acidic: Reflux in 0.1 N HCl at 60 °C for 8 hours.

      • Basic: Reflux in 0.1 N NaOH at 60 °C for 8 hours.

      • Neutral: Reflux in water at 60 °C for 8 hours.

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal: Heat the solid sample at a temperature just below its melting point with decomposition (approximately 257-262°C) for a defined period.[5]

    • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be protected from light.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method, comparing them to an unstressed control sample. Use a diode array detector to check for peak purity.

  • Peak Identification: Use LC-MS to identify the mass of any significant degradation products.

Mandatory Visualizations

Decomposition_Pathway SBPS This compound SHPS Sodium 3-hydroxypropanesulfonate + HBr SBPS->SHPS Hydrolysis SOx Sulfur Oxides (SOx) + Organic Fragments SBPS->SOx Thermal Decomposition Photo_Products Photodegradation Products SBPS->Photo_Products Photodegradation Moisture Moisture (H2O) Heat Heat (Δ) Light Light (hν)

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Instability Observed (e.g., clumping, new HPLC peak) check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage correct_storage Correct Storage Conditions and Re-test improper_storage->correct_storage Yes forced_degradation Perform Forced Degradation Study improper_storage->forced_degradation No end Stability Issue Resolved correct_storage->end identify_degradant Identify Degradation Product (e.g., LC-MS) forced_degradation->identify_degradant understand_pathway Understand Degradation Pathway identify_degradant->understand_pathway optimize_storage Optimize Storage Based on Pathway understand_pathway->optimize_storage optimize_storage->end

Caption: Troubleshooting workflow for stability issues.

Storage_Logic cluster_conditions Storage Conditions cluster_factors Stability Factors Temp Controlled Room Temp Thermal Prevent Thermal Degradation Temp->Thermal Humidity Low Humidity / Inert Hydrolysis Minimize Hydrolysis Humidity->Hydrolysis Light Protection from Light Photo Avoid Photodegradation Light->Photo Product_Stability Enhanced Product Stability Hydrolysis->Product_Stability Thermal->Product_Stability Photo->Product_Stability

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Confirming the Purity of Sodium 3-Bromopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of reagents is a cornerstone of reliable and reproducible research, particularly in the fields of drug discovery and development. Sodium 3-Bromopropanesulfonate, a key building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of final compounds, and ultimately, the safety and efficacy of therapeutic candidates. This guide provides a comparative overview of the primary analytical techniques for assessing the purity of this compound, complete with experimental protocols and performance data to inform method selection.

Key Analytical Techniques for Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques, along with traditional titration methods. The most prominent of these are High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Ion-Exchange Titration. Each method offers distinct advantages and is suited for different aspects of purity analysis.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the specific purity question being addressed, available instrumentation, and the desired level of accuracy and precision.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Purity (% area), detection and quantification of organic impurities.High sensitivity and resolving power for a wide range of impurities. Well-established and widely available.Requires a suitable chromophore for UV detection or alternative detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Method development can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei responsible for the resonance.Absolute purity determination without the need for a specific reference standard of the analyte. Structural confirmation of the main component and impurities.Primary analytical method. Highly accurate and precise. Provides structural information. Non-destructive.Lower sensitivity compared to HPLC for trace impurities. Requires a high-field NMR spectrometer. Potential for signal overlap in complex mixtures.
Ion-Exchange Titration Titration of the sulfonate group with a standard solution of a cationic titrant.Assay of the main component (purity as a percentage).Cost-effective and straightforward for determining the overall assay value.Does not provide information on individual impurities. Less specific than chromatographic methods.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of organic impurities. Since the analyte lacks a strong UV chromophore, detection can be achieved at low wavelengths or by using a universal detector.

  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm or CAD.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample solution into the HPLC system and record the chromatogram.

    • Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

  • qNMR Protocol:

    • Accurately weigh approximately 15-25 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).

    • Transfer the solution to a high-precision NMR tube.

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay of at least 5 times the longest T1, calibrated 90° pulse).

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Ion-Exchange Titration

This classic method determines the overall percentage of the sodium salt of the sulfonic acid.

  • Instrumentation: Autotitrator or manual titration setup with a potentiometric or colorimetric endpoint detection.

  • Titration Protocol:

    • Accurately weigh a suitable amount of this compound and dissolve it in deionized water.

    • Add a few drops of a suitable indicator (e.g., a mixed indicator of methylene blue and methyl red) or use a surfactant-sensitive electrode.

    • Titrate with a standardized solution of a cationic surfactant, such as 0.004 M Hyamine® 1622, until the endpoint is reached (indicated by a color change or a potential jump).

    • The purity is calculated based on the volume of titrant consumed, its concentration, and the mass of the sample.

Potential Impurities

Understanding the potential impurities is critical for developing and validating appropriate analytical methods. Based on the common synthesis route (reaction of 1,3-propane sultone with sodium bromide or the reaction of 3-bromopropanol with a sulfonating agent followed by neutralization), potential impurities could include:

  • Starting Materials: 1,3-propane sultone, sodium bromide, 3-bromopropanol.

  • By-products: Disulfonated species, products of hydrolysis.

  • Inorganic Salts: Sodium sulfate, sodium chloride.

Analytical Workflow and Method Selection

The choice and sequence of analytical techniques for purity confirmation can be visualized as a logical workflow.

Analytical_Workflow cluster_0 Initial Purity Assessment cluster_1 Detailed Impurity Profiling cluster_2 Absolute Purity & Structural Confirmation cluster_3 Final Confirmation Start Sample of Sodium 3-Bromopropanesulfonate Titration Ion-Exchange Titration (Assay) Start->Titration Quick overall purity HPLC HPLC (Organic Impurities) Titration->HPLC If assay is within spec qNMR qNMR (Absolute Purity & Identity) HPLC->qNMR For reference standard qualification or orthogonal confirmation Final_Report Certificate of Analysis qNMR->Final_Report

Caption: Logical workflow for the comprehensive purity analysis of this compound.

A decision-making process for selecting the most appropriate analytical technique can be outlined as follows:

Method_Selection start Need to determine purity of Sodium 3-Bromopropanesulfonate? q1 Need absolute purity without a specific reference standard? start->q1 q2 Need to identify and quantify unknown organic impurities? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Need a quick, routine assay of the main component? q2->q3 No ans_hplc Use HPLC q2->ans_hplc Yes ans_titration Use Ion-Exchange Titration q3->ans_titration Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

By employing a combination of these robust analytical techniques, researchers and drug development professionals can confidently ascertain the purity of this compound, ensuring the integrity and quality of their scientific endeavors.

Comparing the reactivity of Sodium 3-Bromopropanesulfonate with other sulfonating agents.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the aqueous solubility of lead compounds is a critical step in improving bioavailability and therapeutic efficacy. The introduction of a sulfonic acid group is a well-established strategy to achieve this. This guide provides an objective comparison of two primary methods for incorporating a sulfonate moiety: traditional sulfonation and sulfopropylation, with a focus on the reactivity and application of Sodium 3-Bromopropanesulfonate and its alternatives.

This comparison will delve into the reaction mechanisms, substrate scope, and experimental conditions of these methods, supported by quantitative data and detailed protocols.

At a Glance: Sulfopropylation vs. Traditional Sulfonation

The choice between sulfopropylation and traditional sulfonation hinges on the substrate's nature and the desired outcome. Sulfopropylation introduces a flexible, three-carbon linker terminating in a sulfonate group, while traditional sulfonation directly attaches the sulfonic acid group to an aromatic ring or other suitable functional group.

FeatureSulfopropylation (with this compound)Traditional Sulfonation (e.g., with SO3-Pyridine Complex)
Reaction Type Nucleophilic Substitution (SN2)Electrophilic Aromatic Substitution (EAS) or Nucleophilic Attack on SO3
Reactive Center Electrophilic carbon bearing a leaving group (e.g., Bromine)Electron-rich aromatic ring or nucleophilic functional group
Typical Substrates Amines, alcohols, thiols, and other nucleophilesAromatic and heterocyclic compounds, anilines, phenols
Key Advantage Milder reaction conditions, applicable to non-aromatic substratesDirect functionalization of aromatic systems
Key Disadvantage Requires a nucleophilic handle on the substrateOften requires harsh conditions, limited to specific substrate classes

Deep Dive: Sulfopropylating Agents

Sulfopropylation is a valuable technique for modifying molecules that lack an aromatic ring amenable to direct sulfonation. The reaction involves the nucleophilic attack of a substrate on an alkylating agent containing a sulfonate group.

This compound: The Safer Alternative

This compound is an effective sulfopropylating agent that offers a significant advantage in its safety profile. It is considered a more benign and non-toxic alternative to other highly reactive sulfopropylating agents.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile, such as an amine, alcohol, or thiol, displaces the bromide ion.

Reaction Mechanism: Sulfopropylation of an Amine with this compound

G cluster_0 SN2 Reaction Amine R-NH₂ (Nucleophile) TransitionState [R-NH₂---C---Br]‡ (Transition State) Amine->TransitionState Nucleophilic Attack SBPS Br-(CH₂)₃-SO₃⁻Na⁺ (this compound) SBPS->TransitionState Product R-NH-(CH₂)₃-SO₃⁻Na⁺ (Sulfopropylated Amine) TransitionState->Product Bromide Departure Byproduct NaBr (Sodium Bromide) TransitionState->Byproduct

Caption: SN2 mechanism of amine sulfopropylation.

1,3-Propane Sultone: The High-Reactivity Standard

1,3-Propane sultone has long been the go-to reagent for sulfopropylation due to its high reactivity, which often leads to high yields. Its strained four-membered ring makes it a potent electrophile, readily undergoing ring-opening upon nucleophilic attack. However, this high reactivity is also associated with significant toxicity, as it is classified as a toxic, carcinogenic, mutagenic, and teratogenic compound.[1][2]

Comparison of Sulfopropylating Agents

FeatureThis compound1,3-Propane Sultone
Reactivity ModerateHigh[1]
Safety Profile Considered a benign and nontoxic alternative[1]Toxic, Carcinogenic, Mutagenic, Teratogenic[1][2]
Key Advantage Significantly improved safety profile[1]High reactivity leading to potentially high yields[1]
Key Disadvantage Lower reactivity may require harsher conditions or longer reaction times[1]Extreme toxicity and carcinogenicity[1]

A Look at Traditional Sulfonating Agents

Traditional sulfonation methods are indispensable for the direct functionalization of aromatic and heterocyclic compounds. These reactions typically proceed through an electrophilic aromatic substitution (EAS) mechanism.

Sulfur Trioxide-Pyridine Complex: A Mild and Versatile Reagent

The sulfur trioxide-pyridine complex (SO₃·py) is a widely used sulfonating agent due to its moderate reactivity and ease of handling compared to free sulfur trioxide. It is effective for the sulfonation of a variety of sensitive substrates, including anilines and phenols.[3] The pyridine acts as a Lewis base, moderating the electrophilicity of the sulfur trioxide.

Reaction Mechanism: Electrophilic Aromatic Sulfonation of Aniline

G cluster_1 Electrophilic Aromatic Sulfonation Aniline C₆H₅NH₂ (Aniline) SigmaComplex [C₆H₅(NH₂)SO₃]⁺ (Sigma Complex) Aniline->SigmaComplex Nucleophilic Attack SO3_py SO₃•py (SO₃-Pyridine Complex) SO3_py->SigmaComplex Product H₂N-C₆H₄-SO₃H (Sulfanilic Acid) SigmaComplex->Product Deprotonation G Start Start: Need to add a sulfonate group SubstrateType What is the nature of the substrate? Start->SubstrateType Aromatic Aromatic or Heterocyclic? SubstrateType->Aromatic Yes Nucleophilic Contains a nucleophilic group (Amine, Alcohol, Thiol)? SubstrateType->Nucleophilic No TraditionalSulfonation Consider Traditional Sulfonation Aromatic->TraditionalSulfonation Sulfopropylation Consider Sulfopropylation Nucleophilic->Sulfopropylation ReagentChoiceSulfonation Select Sulfonating Agent (e.g., SO₃·py, ClSO₃H) TraditionalSulfonation->ReagentChoiceSulfonation ReagentChoiceSulfopropylation Select Sulfopropylating Agent Sulfopropylation->ReagentChoiceSulfopropylation End Proceed to Experimental Protocol ReagentChoiceSulfonation->End SafetyPriority Is safety a primary concern? ReagentChoiceSulfopropylation->SafetyPriority HighReactivity Is high reactivity/yield critical? SafetyPriority->HighReactivity No SBPS Use this compound SafetyPriority->SBPS Yes HighReactivity->SBPS No PropaneSultone Use 1,3-Propane Sultone (with extreme caution) HighReactivity->PropaneSultone Yes SBPS->End PropaneSultone->End

References

Performance analysis of Sodium 3-Bromopropanesulfonate in solid-state batteries vs. liquid electrolytes.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the projected performance of Sodium 3-Bromopropanesulfonate when integrated into solid-state versus liquid electrolytes for sodium-ion batteries, based on current materials science literature.

The quest for safer, more efficient, and cost-effective energy storage has propelled sodium-ion batteries into the spotlight as a viable alternative to their lithium-ion counterparts. Central to their performance is the electrolyte, the medium responsible for ion transport. While not utilized as a conventional electrolyte salt, this compound (3-BrPS) emerges as a critical precursor in the synthesis of advanced solid polymer electrolytes. This guide provides a comparative analysis of its role and potential performance implications in solid-state versus liquid electrolyte systems, drawing upon experimental data from related sulfonated and halogenated compounds to project its impact.

From Reagent to Functional Polymer: The Role of this compound

Recent research and patents indicate that this compound is used as a reagent to functionalize polymer backbones, creating zwitterionic or ion-conducting polymers for solid-state electrolytes.[1][2][3][4][5][6] In this context, the propanesulfonate group is tethered to a polymer chain, providing a charged site for sodium-ion conduction. This approach contrasts with its potential, though undocumented, use as a simple additive in liquid electrolytes.

Quantitative Performance Comparison

The following tables summarize the anticipated performance metrics of electrolytes synthesized using this compound in solid-state polymer electrolytes (SPEs) versus its hypothetical role as an additive in conventional liquid electrolytes. These projections are based on the known properties of sulfonate-containing polymers and the behavior of halogenated additives in liquid systems.

Table 1: Projected Performance Metrics

Performance MetricSolid-State Electrolyte (Polymerized 3-BrPS)Liquid Electrolyte (3-BrPS as Additive)
Ionic Conductivity (S/cm) 10⁻⁵ to 10⁻³ (at elevated temperatures)~10⁻³ to 10⁻² (minimal impact from additive)
Electrochemical Stability Window (V) Wide (up to 4.5 V vs. Na/Na⁺)Dependent on base electrolyte (e.g., 0-4 V for NaPF₆ in carbonates)
Interfacial Resistance High (inherent challenge with solid-solid contact)Lower (good electrode wetting)
Safety High (non-flammable solid polymer)Lower (flammable organic solvents)
Cycling Stability Potentially high (stable polymer interface)May improve with SEI modification

Table 2: Key Experimental Data from Analogous Systems

ExperimentSystemKey Findings
Ionic Conductivity of Sulfonated Polymers Sulfonated Polysulfone (PSU) membranesProton conductivity of 77 mS/cm at 70°C, indicating the potential for ion transport in sulfonated polymers.[4]
Electrochemical Stability of Sulfones Sulfone-based liquid electrolytes for Li-ion batteriesAnodic stability up to 5.5 V vs. Li, suggesting high voltage compatibility for sulfone/sulfonate groups.
Effect of Bromine Complexing Agents Zinc-Bromine Flow BatteriesAmine compounds added to the electrolyte react with bromine to form stable compounds, reducing free bromine concentration and corrosion.[7]
SEI Formation with Sulfur-Containing Additives Sodium-ion batteries with sulfonate additivesAdditives like 1,3-propane sultone are effective in forming a stable Solid Electrolyte Interphase (SEI).[8][9]

Experimental Protocols

1. Synthesis of a Sulfopropylated Polysulfone Solid Electrolyte

This protocol describes a method analogous to how this compound could be used to create a solid polymer electrolyte.

  • Step 1: Lithiation of Polysulfone. A solution of polysulfone in a dry, aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78°C) under an inert atmosphere. A strong lithium-based reagent, such as n-butyllithium, is added dropwise to lithiate the polymer backbone.

  • Step 2: Sulfination. Sulfur dioxide (SO₂) gas is bubbled through the solution of the lithiated polysulfone. This reaction introduces sulfinate groups onto the polymer chain.

  • Step 3: Reaction with this compound. this compound is added to the solution containing the sulfinated polymer. The sulfinate groups react with the bromo-end of the 3-BrPS via nucleophilic substitution, attaching the sulfopropyl groups to the polymer backbone.[4]

  • Step 4: Membrane Casting. The resulting functionalized polymer is precipitated, purified, and then redissolved in a suitable solvent. The solution is cast onto a flat surface, and the solvent is slowly evaporated to form a thin, flexible solid polymer electrolyte membrane.

2. Electrochemical Performance Evaluation

  • Ionic Conductivity: The ionic conductivity of the synthesized solid polymer electrolyte membrane is measured using Electrochemical Impedance Spectroscopy (EIS). The membrane is sandwiched between two blocking electrodes (e.g., stainless steel), and the impedance is measured over a range of frequencies. The bulk resistance is extracted from the Nyquist plot to calculate the ionic conductivity.

  • Electrochemical Stability Window: The electrochemical stability is determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV). A cell is assembled with the solid polymer electrolyte, a sodium metal counter and reference electrode, and an inert working electrode (e.g., stainless steel or glassy carbon). The potential is swept, and the current response is monitored to identify the onset of oxidative and reductive decomposition of the electrolyte.

  • Interfacial Stability: The stability of the interface between the solid polymer electrolyte and a sodium metal anode is assessed by cycling a symmetric Na/SPE/Na cell at a constant current density. The voltage profile over time indicates the stability of the interface; a stable interface will exhibit a flat voltage profile with low polarization.

  • Cycling Performance: A full cell is assembled with the solid polymer electrolyte, a sodium metal anode, and a suitable cathode material (e.g., Na₃V₂(PO₄)₃). The cell is cycled at various C-rates, and the discharge capacity and coulombic efficiency are monitored over a number of cycles to evaluate the overall performance and stability.

Visualizing the Concepts

The following diagrams illustrate the conceptual frameworks for the use of this compound in battery electrolytes.

Solid_Electrolyte_Synthesis cluster_synthesis Synthesis of Sulfonated Polymer Electrolyte Polymer_Backbone Polymer Backbone (e.g., Polysulfone) Functionalization Functionalization Reaction Polymer_Backbone->Functionalization Na_3BrPS This compound Na_3BrPS->Functionalization SPE Solid Polymer Electrolyte with Pendant Sulfonate Groups Functionalization->SPE Ion_Conduction_Mechanism cluster_solid Solid-State Electrolyte cluster_liquid Liquid Electrolyte PolymerChain Polymer Backbone SulfonateGroup Fixed Sulfonate Group (-SO₃⁻) PolymerChain->SulfonateGroup covalently bonded SodiumIon Mobile Sodium Ion (Na⁺) SulfonateGroup->SodiumIon ionically associated SodiumIon->SodiumIon hops between sites Solvent Solvent Molecules NaSalt Na⁺ Salt NaSalt->Solvent solvated Anion Anion (e.g., PF₆⁻) NaSalt->Anion moves freely Anion->Solvent solvated Experimental_Workflow Start Start: Synthesize Sulfonated Polymer Fabrication Membrane Fabrication (Solvent Casting) Start->Fabrication Characterization Material Characterization (FTIR, NMR, TGA) Fabrication->Characterization Cell_Assembly Electrochemical Cell Assembly (Symmetric and Full Cells) Fabrication->Cell_Assembly EIS Ionic Conductivity (EIS) Cell_Assembly->EIS CV Electrochemical Stability (CV/LSV) Cell_Assembly->CV Cycling Cycling Performance (Galvanostatic Cycling) Cell_Assembly->Cycling Analysis Data Analysis and Performance Evaluation EIS->Analysis CV->Analysis Cycling->Analysis

References

A Comparative Guide to the Analysis of Sodium 3-Bromopropanesulfonate via NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data for Sodium 3-Bromopropanesulfonate and its potential process-related impurities, Sodium 3-hydroxypropanesulfonate and 1,3-propane sultone. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are presented, supported by predictive and experimental data to aid in the identification, quantification, and purity assessment of this compound.

Data Presentation: NMR and HPLC Comparison

The following tables summarize the expected quantitative data from NMR and HPLC analyses, providing a clear comparison between this compound and its potential impurities.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound 3.65Triplet2H-CH₂-Br
3.15Triplet2H-CH₂-SO₃⁻
2.40Quintet2H-CH₂-CH₂-CH₂-
Sodium 3-hydroxypropanesulfonate[1]3.67Triplet2H-CH₂-OH
2.95Triplet2H-CH₂-SO₃⁻
1.94Quintet2H-CH₂-CH₂-CH₂-
1,3-Propane Sultone[2][3]4.49Triplet2H-O-CH₂-
3.25Triplet2H-CH₂-SO₂-
2.64Quintet2H-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

CompoundChemical Shift (ppm)Assignment
This compound 50.5-CH₂-SO₃⁻
33.0-CH₂-Br
30.0-CH₂-CH₂-CH₂-
Sodium 3-hydroxypropanesulfonate[1]60.7-CH₂-OH
48.3-CH₂-SO₃⁻
27.4-CH₂-CH₂-CH₂-
1,3-Propane Sultone[4]68.0-O-CH₂-
48.0-CH₂-SO₂-
28.5-CH₂-CH₂-CH₂-

Table 3: Comparative HPLC Data (Predicted)

CompoundPredicted Retention Time (min)Separation Principle
This compound 5.2Ion-Pair Reversed-Phase
Sodium 3-hydroxypropanesulfonate3.8Ion-Pair Reversed-Phase
1,3-Propane Sultone7.5Reversed-Phase

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation and purity assessment of this compound.

Instrumentation:

  • 500 MHz NMR Spectrometer

Materials:

  • This compound sample

  • Deuterium Oxide (D₂O)

  • 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or Trimethylsilylpropane sulfonate (DSS) as an internal standard

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of D₂O in a clean vial.

  • Internal Standard: Add a small, known amount of DSS to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition of ¹H Spectrum:

    • Tune and shim the spectrometer.

    • Acquire a one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 5 seconds, and 16 scans.

  • Acquisition of ¹³C Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H spectrum.

    • Reference the spectra to the DSS signal at 0.00 ppm.

High-Performance Liquid Chromatography (HPLC)

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the separation from its potential impurities. An ion-pair reversed-phase method is proposed.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV or Charged Aerosol Detector (CAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Materials:

  • This compound reference standard and sample

  • Sodium 3-hydroxypropanesulfonate and 1,3-propane sultone reference standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing agent

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM solution of TBAHS in water and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1 mg/mL in the aqueous mobile phase.

    • Prepare working standards by diluting the stock solution.

    • Prepare a sample solution at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution as follows:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 30% B

      • 15-20 min: 30% B

      • 20-22 min: 30% to 5% B

      • 22-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or Charged Aerosol Detector (CAD).

  • Data Analysis:

    • Identify the peaks based on the retention times of the reference standards.

    • Quantify the main peak and any impurities by comparing their peak areas to those of the standards.

Visualization of Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Weigh Sample (10-20 mg) prep2 Dissolve in D₂O (0.7 mL) prep1->prep2 prep3 Add DSS Internal Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 ¹H Spectrum Acquisition prep4->acq1 acq2 ¹³C Spectrum Acquisition prep4->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Referencing proc2->proc3 output output proc3->output Final Spectra & Interpretation

Caption: NMR Spectroscopy Experimental Workflow.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Mobile Phase Preparation (A: 10mM TBAHS, pH 3.0 | B: ACN) hplc1 System Equilibration prep1->hplc1 prep2 Standard & Sample Preparation (1 mg/mL in Mobile Phase A) hplc2 Inject Sample (10 µL) prep2->hplc2 hplc1->hplc2 hplc3 Gradient Elution on C18 Column hplc2->hplc3 hplc4 UV or CAD Detection hplc3->hplc4 data1 Peak Identification by Retention Time hplc4->data1 data2 Quantification by Peak Area data1->data2 output output data2->output Purity & Assay Report

Caption: HPLC Analysis Experimental Workflow.

References

A Comparative Analysis of Sulfopropylation Agents: Sodium 3-Bromopropanesulfonate vs. 1,3-Propane Sultone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of sulfopropyl groups is a critical strategy in medicinal chemistry and materials science to enhance the hydrophilicity of molecules, thereby improving their solubility, bioavailability, and other physicochemical properties. For decades, 1,3-propane sultone has been a widely used reagent for this purpose due to its high reactivity. However, its significant toxicity has prompted the search for safer alternatives. This guide provides an objective, data-driven comparison of Sodium 3-Bromopropanesulfonate and 1,3-propane sultone as sulfopropylating agents.

Executive Summary

1,3-Propane sultone is a highly efficient but also highly toxic and carcinogenic electrophile. Its strained cyclic structure renders it very reactive towards nucleophiles. In contrast, this compound is presented as a more benign and non-toxic alternative for introducing the same sulfopropyl moiety.[1] While it is generally less reactive than 1,3-propane sultone, requiring potentially more stringent reaction conditions, its significantly improved safety profile makes it an attractive option in many applications, particularly in pharmaceutical development where safety and regulatory concerns are paramount.

Data Presentation: Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for this compound and 1,3-propane sultone.

PropertyThis compound1,3-Propane Sultone
CAS Number 55788-44-8[2][3]1120-71-4[4]
Molecular Formula C₃H₆BrNaO₃S[2][5][6]C₃H₆O₃S[1]
Molecular Weight 225.04 g/mol [6]122.14 g/mol [4]
Appearance White to light yellow powder or crystalColorless liquid or white crystalline solid[7]
Melting Point 257-262 °C (decomposes)[3][5]31 °C[4]
Boiling Point Not applicable112 °C at 1.4 mmHg[4]
Solubility in Water Soluble10% (20°C)[4]

Table 1. Comparative Physicochemical Properties.

Safety AspectThis compound1,3-Propane Sultone
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][5]H301: Toxic if swallowed. H312: Harmful in contact with skin. H341: Suspected of causing genetic defects. H350: May cause cancer.[8]
Carcinogenicity Not identified as a carcinogen by IARC, NTP, or OSHA.[9]Group 2B: Possibly carcinogenic to humans (IARC). Reasonably anticipated to be a human carcinogen (NTP).[10]
Mutagenicity No data available to suggest mutagenicity.Mutagenic.[1][7]
Toxicity Considered a benign and non-toxic alternative to 1,3-propane sultone.[1]Toxic, carcinogenic, mutagenic, and teratogenic.[4]

Table 2. Comparative Toxicological and Safety Data.

Reactivity and Reaction Mechanisms

1,3-Propane sultone's high reactivity stems from the significant ring strain in its five-membered cyclic ester structure. This strain is readily relieved upon nucleophilic attack, making it a potent alkylating agent.[7] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom adjacent to the ester oxygen.[7]

This compound, being an open-chain alkyl halide, is generally less reactive. The nucleophilic substitution reaction involves the displacement of the bromide ion by a nucleophile, also typically following an SN2 pathway. The lower reactivity of this compound may necessitate the use of catalysts, higher temperatures, or longer reaction times to achieve comparable yields to 1,3-propane sultone.[1]

Experimental Protocols

Below are representative experimental protocols for sulfopropylation reactions using both reagents.

Protocol 1: Sulfopropylation of an Acridan Ester using this compound

This protocol demonstrates a safer alternative for the synthesis of N-sulfopropyl acridinium esters.

Materials:

  • Acridan ester

  • This compound

  • Potassium carbonate (K₂CO₃)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])

  • Ethyl acetate

Procedure:

  • In a reaction vessel, dissolve the acridan ester, this compound, and potassium carbonate in [BMIM][BF₄].[1]

  • Heat the reaction mixture to 80-100°C. The reaction duration may vary from hours to days depending on the substrate.[1]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Extract the product from the ionic liquid using ethyl acetate.[1]

  • Combine the organic extracts and wash with water to remove any residual ionic liquid and inorganic salts.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • If necessary, purify the product using column chromatography.[1]

Protocol 2: N-Sulfopropylation of Chitosan using 1,3-Propane Sultone

This protocol illustrates the use of 1,3-propane sultone for the modification of a biopolymer.

Materials:

  • Chitosan

  • 1,3-Propane sultone

  • Deionized water

  • Sodium hydroxide solution

  • Acetone or ethanol

Procedure:

  • Dissolve chitosan in deionized water.

  • Adjust the pH of the chitosan solution to 7.0 using a sodium hydroxide solution.[1]

  • Add the desired molar excess of 1,3-propane sultone to the chitosan solution dropwise while stirring vigorously.[1]

  • Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.[1]

  • Precipitate the product by adding a water-miscible organic solvent like acetone or ethanol.[1]

  • Filter the precipitate and redissolve it in deionized water.[1]

  • Purify the N-sulfopropyl chitosan by dialysis against deionized water for 3-5 days, changing the water frequently.[1]

  • Lyophilize the dialyzed solution to obtain the final product.[1]

Mandatory Visualization

experimental_workflow cluster_sps Protocol 1: this compound cluster_ps Protocol 2: 1,3-Propane Sultone sps_start Dissolve Reactants in Ionic Liquid sps_heat Heat to 80-100°C sps_start->sps_heat sps_monitor Monitor Progress (TLC/HPLC) sps_heat->sps_monitor sps_cool Cool to Room Temperature sps_monitor->sps_cool sps_extract Extract with Ethyl Acetate sps_cool->sps_extract sps_wash Wash with Water sps_extract->sps_wash sps_dry Dry and Concentrate sps_wash->sps_dry sps_purify Purify (Chromatography) sps_dry->sps_purify sps_end Final Product sps_purify->sps_end ps_start Dissolve Chitosan in Water ps_ph Adjust pH to 7.0 ps_start->ps_ph ps_add Add 1,3-Propane Sultone ps_ph->ps_add ps_react React for 24-48h ps_add->ps_react ps_precipitate Precipitate with Solvent ps_react->ps_precipitate ps_filter Filter and Redissolve ps_precipitate->ps_filter ps_dialyze Purify by Dialysis ps_filter->ps_dialyze ps_lyophilize Lyophilize ps_dialyze->ps_lyophilize ps_end Final Product ps_lyophilize->ps_end

Caption: Comparative experimental workflows for sulfopropylation.

reaction_mechanisms cluster_sps_mech This compound Mechanism (SN2) cluster_ps_mech 1,3-Propane Sultone Mechanism (SN2) sps_reactants Nu⁻ + Br-CH₂CH₂CH₂-SO₃⁻Na⁺ sps_transition [Nu---CH₂(Br)---CH₂CH₂-SO₃⁻Na⁺]‡ sps_reactants->sps_transition Slow sps_products Nu-CH₂CH₂CH₂-SO₃⁻Na⁺ + Br⁻ sps_transition->sps_products Fast ps_reactants Nu⁻ + O=S(=O)-O-CH₂CH₂CH₂ ps_transition [Nu---CH₂(O-S(=O)₂-CH₂CH₂)]‡ ps_reactants->ps_transition Slow (Ring Opening) ps_products Nu-CH₂CH₂CH₂-SO₃⁻ ps_transition->ps_products Fast

References

Validating the Formation of a Solid Electrolyte Interphase with Sodium 3-Bromopropanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable Solid Electrolyte Interphase (SEI) is paramount for the performance and safety of sodium-ion batteries. Electrolyte additives play a crucial role in tailoring the chemical composition and morphology of the SEI. This guide provides a framework for validating the formation of an SEI when using Sodium 3-Bromopropanesulfonate as an electrolyte additive. Due to the limited availability of direct experimental data for this compound in the public domain, this guide draws comparisons with a well-studied alternative, Fluoroethylene Carbonate (FEC), and outlines established experimental protocols for SEI characterization.

Performance Comparison: this compound vs. Alternatives

An effective SEI should be ionically conducting, electronically insulating, and mechanically stable to prevent dendrite formation and continuous electrolyte decomposition. The choice of additive significantly influences these properties. While specific quantitative data for this compound is emerging, we can anticipate its performance based on related sulfur-containing additives and compare it with the established performance of FEC.

Performance MetricExpected Outcome with this compoundComparative Data with FECKey Validation Techniques
First Cycle Coulombic Efficiency Moderate to HighTypically > 85%Galvanostatic Cycling
Interfacial Resistance (RSEI) Low and StableIncreases initially, then stabilizesElectrochemical Impedance Spectroscopy (EIS)
Cycling Stability Improved capacity retention over baselineSignificant improvement in cycle lifeLong-term Galvanostatic Cycling
Sodium Deposition Morphology Uniform, dendrite-free depositionSuppresses dendrite growthScanning Electron Microscopy (SEM)
SEI Composition Rich in sodium sulfite (Na2SO3), sodium sulfate (Na2SO4), and organic sulfur compounds. May also contain NaBr.Predominantly composed of sodium fluoride (NaF) and sodium carbonate (Na2CO3).X-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols for SEI Validation

To validate the formation and characterize the properties of the SEI formed with this compound, a multi-faceted approach employing electrochemical and spectroscopic techniques is essential.

X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition Analysis

XPS is a surface-sensitive technique that provides elemental and chemical state information of the SEI layer.

Methodology:

  • Cell Assembly and Cycling: Assemble sodium-ion half-cells (e.g., sodium metal vs. hard carbon) with the electrolyte containing this compound. Cycle the cells for a desired number of formation cycles (e.g., 1-10 cycles).

  • Electrode Harvesting: Disassemble the cell in an argon-filled glovebox to prevent atmospheric contamination.

  • Sample Preparation: Gently rinse the harvested electrode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte. Allow the solvent to evaporate completely.

  • XPS Analysis: Transfer the electrode to the XPS chamber without exposure to air. Acquire survey scans to identify the elements present and high-resolution scans for specific elements (Na 1s, C 1s, O 1s, S 2p, Br 3d) to determine their chemical states.

  • Depth Profiling (Optional): Use an argon ion beam to sputter the surface and acquire spectra at different depths to understand the layered structure of the SEI.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance Measurement

EIS is a non-destructive technique used to probe the electrochemical processes occurring at the electrode-electrolyte interface.

Methodology:

  • Cell Assembly: Assemble a symmetric cell (e.g., sodium metal || sodium metal) or a half-cell with the electrolyte containing the additive.

  • EIS Measurement: After a set number of formation cycles, apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.01 Hz) at a specific state of charge.

  • Data Analysis: Fit the resulting Nyquist plot to an equivalent circuit model to extract the resistance of the SEI layer (RSEI). The semicircle in the high-to-medium frequency region is typically associated with the SEI.

  • Monitoring Evolution: Repeat the EIS measurements at different cycle numbers to monitor the evolution and stability of the SEI resistance.

Scanning Electron Microscopy (SEM) for Morphological Characterization

SEM is used to visualize the surface morphology of the sodium metal anode after cycling, providing insights into the effectiveness of the SEI in suppressing dendrite formation.

Methodology:

  • Cell Assembly and Cycling: Cycle a sodium metal plating/stripping cell with the test electrolyte.

  • Electrode Harvesting and Preparation: Disassemble the cell in a glovebox and gently rinse the sodium electrode.

  • SEM Imaging: Transfer the sample to the SEM chamber using an air-tight transfer holder to prevent oxidation of the sodium metal. Acquire images at various magnifications to observe the surface morphology. Compare the morphology with that of an electrode cycled in a baseline electrolyte without the additive.

Visualizing Experimental Workflows and Logical Relationships

To better understand the process of SEI validation, the following diagrams illustrate the experimental workflow and the logical connections between different characterization techniques.

experimental_workflow Experimental Workflow for SEI Validation cluster_prep Cell Preparation and Cycling cluster_characterization SEI Characterization cell_assembly Cell Assembly (Na || Hard Carbon or Na || Na) cycling Galvanostatic Cycling (Formation Cycles) cell_assembly->cycling electrolyte_prep Electrolyte Preparation (with this compound) electrolyte_prep->cell_assembly disassembly Cell Disassembly (in Glovebox) cycling->disassembly Post-Cycling eis EIS Analysis (Interfacial Resistance) cycling->eis In-situ/Ex-situ xps XPS Analysis (Composition) disassembly->xps sem SEM Analysis (Morphology) disassembly->sem

Caption: Workflow for SEI validation.

logical_relationship Logical Relationship of SEI Characterization Techniques cluster_additive Additive Function cluster_properties SEI Properties cluster_techniques Validation Techniques additive This compound composition Chemical Composition additive->composition resistance Ionic Resistance additive->resistance morphology Surface Morphology additive->morphology stability Electrochemical Stability composition->stability xps XPS composition->xps resistance->stability eis EIS resistance->eis morphology->stability sem SEM morphology->sem cycling Galvanostatic Cycling stability->cycling

Caption: Interrelation of techniques and properties.

Navigating Sulfopropylation: A Comparative Guide to Sodium 3-Bromopropanesulfonate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of sulfopropyl groups can be a pivotal step in optimizing the physicochemical properties of lead compounds and biomolecules. This guide offers an in-depth comparison of Sodium 3-Bromopropanesulfonate, a promising sulfopropylating agent, with its common alternatives, focusing on reaction intermediates, performance based on experimental data, and detailed methodologies.

The addition of a sulfopropyl moiety (—(CH₂)₃SO₃⁻) can significantly enhance the aqueous solubility, bioavailability, and overall developability of a drug candidate. While 1,3-propane sultone has historically been a widely used reagent for this purpose, its high toxicity and carcinogenic nature have driven the search for safer and more user-friendly alternatives. This compound has emerged as a viable contender, offering a more favorable safety profile. This guide provides a comparative analysis of this compound against other sulfopropylating agents, with a focus on the characterization of reaction intermediates and quantitative performance metrics.

Comparison of Sulfopropylating Agents

FeatureThis compound1,3-Propane Sultone1,4-Butane Sultone
Structure Br-(CH₂)₃-SO₃⁻Na⁺Cyclic Sulfonate EsterCyclic Sulfonate Ester
Reactivity ModerateHighModerate
Safety Profile Considered a more benign alternative.Highly toxic, carcinogenic, and mutagenic.Mutagenic and a potential tumorigen.
Typical Solvents Water, Ionic Liquids (e.g., [BMIM][BF₄])Aprotic solvents (e.g., DMF, acetonitrile)Aprotic solvents, aqueous base
Key Advantage Improved safety profile.High reactivity, often leading to higher yields and faster reaction times.Introduces a longer sulfobutyl linker.
Key Disadvantage Potentially lower reactivity requiring more forcing conditions.Extreme toxicity necessitates stringent handling protocols.Potential toxicity and lower reactivity compared to 1,3-propane sultone.

Characterization of Reaction Intermediates

The reaction of this compound with a nucleophile (Nu⁻) proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key intermediate in this reaction is the transition state where the nucleophile is forming a bond to the carbon bearing the bromine atom, while the bromide ion is simultaneously departing.

sn2_mechanism reagents Nu⁻ + Br-(CH₂)₃-SO₃⁻Na⁺ transition_state [Nu---CH₂(CH₂)₂-SO₃⁻---Br]⁻...Na⁺ reagents->transition_state Sₙ2 Attack products Nu-(CH₂)₃-SO₃⁻Na⁺ + Br⁻ transition_state->products Bromide Departure

Sₙ2 reaction mechanism for this compound.

Due to the transient nature of the Sₙ2 transition state, its direct observation is challenging. However, the progress of the reaction and the formation of the final product can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In contrast, reactions with cyclic sultones like 1,3-propane sultone also proceed via an Sₙ2 mechanism, but the initial ring-opening reaction leads to a sulfonate ester intermediate which is then hydrolyzed to the final product.

For this compound, under certain conditions, particularly with strong, non-nucleophilic bases, elimination reactions can occur, leading to the formation of unsaturated sulfonate intermediates, such as sodium prop-2-ene-1-sulfonate. These byproducts can complicate purification and reduce the yield of the desired sulfopropylated product.

Quantitative Performance Data

While specific kinetic data for this compound is not as abundant as for 1,3-propane sultone, the general reactivity trend for nucleophilic substitution with haloalkanes (I > Br > Cl) provides a useful framework for comparison. The carbon-bromine bond in this compound is weaker than the carbon-oxygen bond that is broken in the ring-opening of sultones, suggesting that under appropriate conditions, it can be a highly effective reagent.

The following table summarizes representative reaction rate constants for the reaction of 1,3-propane sultone and 1,4-butane sultone with various nucleophiles. This data highlights the higher reactivity of the five-membered ring sultone. While direct comparative data for this compound is pending, its reactivity is generally considered to be moderate, falling between that of alkyl iodides and alkyl chlorides.

NucleophileReagentRate Constant (k) at 37°C
Thiosulfate1,3-Propane Sultone1.3 x 10⁻² M⁻¹s⁻¹
Thiosulfate1,4-Butane Sultone2.1 x 10⁻⁴ M⁻¹s⁻¹
Hydroxide1,3-Propane Sultone1.1 x 10⁻⁴ M⁻¹s⁻¹
Hydroxide1,4-Butane Sultone1.2 x 10⁻⁶ M⁻¹s⁻¹

Experimental Protocols

General Protocol for Sulfopropylation of an Amine with this compound

This protocol provides a general procedure for the N-sulfopropylation of a primary or secondary amine. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or an ionic liquid like [BMIM][BF₄])

  • Deionized water

  • Ethyl acetate or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine substrate (1.0 eq.) and potassium carbonate (2.0-3.0 eq.) in the chosen solvent.

  • Add this compound (1.1-1.5 eq.) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate is present, filter it off and wash with the reaction solvent.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the aqueous layer and wash the organic layer with water and then brine.

  • Dry the combined aqueous layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as recrystallization or column chromatography.

amine_sulfopropylation_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification dissolve Dissolve Amine and Base in Solvent add_reagent Add this compound dissolve->add_reagent heat Heat and Monitor Reaction add_reagent->heat cool Cool to Room Temperature heat->cool filter Filter Precipitate (if any) cool->filter concentrate Remove Solvent filter->concentrate extract Aqueous/Organic Extraction concentrate->extract purify Purify Product extract->purify

Workflow for amine sulfopropylation.
Protocol for Sulfopropylation of a Thiol (Cysteine) with this compound

This protocol is adapted for the selective modification of cysteine residues in peptides or proteins. The pH of the reaction buffer is critical for maintaining the nucleophilicity of the thiol group while minimizing reaction with other nucleophilic side chains.

Materials:

  • Cysteine-containing peptide or protein

  • This compound

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0-7.5)

  • Reducing agent (optional, e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Desalting column or dialysis membrane

Procedure:

  • Dissolve the cysteine-containing molecule in the phosphate buffer to a desired concentration (e.g., 1-10 mg/mL).

  • If the cysteine residues are in a disulfide bond, pre-treat the solution with a reducing agent to generate free thiols. If DTT is used, it must be removed by a desalting column prior to adding the sulfopropylating reagent. TCEP can often be kept in the reaction mixture.

  • Prepare a stock solution of this compound in the reaction buffer.

  • Add a molar excess (e.g., 10-50 fold) of the this compound solution to the peptide/protein solution.

  • Incubate the reaction at room temperature or 37 °C for a specified period (e.g., 2-24 hours), with gentle mixing.

  • Monitor the reaction progress by LC-MS or other suitable analytical techniques.

  • Once the desired level of modification is achieved, remove the excess reagent and byproducts by a desalting column or dialysis.

Conclusion

This compound presents a valuable and safer alternative to traditional sulfopropylating agents like 1,3-propane sultone. While its reactivity may be more moderate, this can be advantageous in achieving greater selectivity in complex molecules. The choice of sulfopropylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and safety considerations. The experimental protocols provided in this guide offer a starting point for researchers to explore the utility of this compound in their drug discovery and development efforts. Further kinetic studies are warranted to provide a more comprehensive quantitative comparison of its performance against other reagents.

A Senior Application Scientist's Guide to Sourcing Sodium 3-Bromopropanesulfonate: An Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced differences in reagent quality from various chemical suppliers can be the determining factor between experimental success and failure. This guide provides an in-depth technical comparison of Sodium 3-Bromopropanesulfonate (CAS: 55788-44-8), a critical thiol-reactive reagent, from a range of suppliers. By moving beyond simple catalog specifications and delving into rigorous analytical and functional testing, this document aims to empower researchers to make informed sourcing decisions that enhance experimental reproducibility and reliability.

This compound is an indispensable tool for covalently modifying cysteine residues in proteins and peptides, enabling a wide array of applications from protein labeling and cross-linking to the development of novel therapeutics.[1] However, the efficacy of this reagent is intrinsically linked to its purity. The presence of unreacted starting materials, side-products from synthesis, or other contaminants can lead to inconsistent reaction kinetics, off-target modifications, and ultimately, compromised data integrity.

This guide will provide a framework for evaluating this compound from different suppliers through a combination of analytical chemistry techniques and a functional assay designed to mimic its real-world application.

Supplier Specification Overview

A preliminary survey of commercially available this compound reveals a range of stated purities and physical properties. While these specifications provide a baseline for comparison, they often do not fully capture the nuanced differences that can impact experimental outcomes.

SupplierStated PurityAppearanceMelting Point (°C)
Supplier A (Represents High-Purity Grade) ≥99.5%White crystalline powder257-262 (dec.)
Supplier B (Represents Standard Grade) >98.0%White to light yellow powder to crystalNot specified
Supplier C (Represents Research Grade) 97%Off-white, free powder252 - 254
Hopax Fine Chemicals ≥ 98% (titration)White to Light yellow powder to crystalNot specified
TCI America >98.0%(T)White to Light yellow powder to crystalNot specified
Thermo Scientific Chemicals (Alfa Aesar) 97%Off-white, free powder252 - 254[2]
Sigma-Aldrich ≥97%solidNot specified
CymitQuimica 95%Solid257-262 (Dec.)[3]

This table is a composite representation based on publicly available data from various suppliers and is intended for illustrative purposes. Actual specifications may vary by lot.

Analytical Evaluation: A Two-Pronged Approach

To obtain a comprehensive understanding of reagent quality, a combination of High-Performance Liquid Chromatography (HPLC) for purity profiling and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment is recommended.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for identifying and estimating the levels of impurities in a this compound sample.[4] A reversed-phase HPLC method is proposed here, as it is well-suited for the analysis of polar organic compounds.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Ammonium formate (for buffer preparation).

    • This compound samples from different suppliers.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Prepare a gradient elution program, for example: 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B; 30-35 min, 5% B.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of each this compound sample in 10 mL of water to prepare a 1 mg/mL stock solution.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

    • Set the UV detection wavelength to 210 nm.

    • Inject 10 µL of each sample solution and record the chromatograms.

  • Data Interpretation:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reagents Prepare Reagents sample_prep Dissolve & Filter Samples reagents->sample_prep mobile_phase Prepare Mobile Phases A & B reagents->mobile_phase injection Inject Sample sample_prep->injection hplc_system Equilibrate HPLC System mobile_phase->hplc_system hplc_system->injection separation Gradient Separation on C18 Column injection->separation detection UV Detection at 210 nm separation->detection chromatogram Record Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation

Caption: Workflow for HPLC purity analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[5][6][7] This is achieved by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol: qNMR Purity Analysis
  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

    • High-precision NMR tubes.

  • Reagents:

    • Deuterated solvent (e.g., D₂O).

    • Certified internal standard (e.g., maleic acid).

    • This compound samples.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral ratio, the number of protons giving rise to each signal, and the molecular weights and masses of the analyte and the standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh->dissolve acquire Acquire 1H NMR spectrum under quantitative conditions dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for qNMR absolute purity determination.

Functional Evaluation: Assessing Reactivity with a Thiol-Containing Peptide

While analytical techniques provide valuable information on purity, a functional assay is essential to determine how the reagent will perform in a real-world application. The reaction of this compound with a thiol-containing peptide, such as glutathione, provides a direct measure of its reactivity.

Thiol-Alkylation Reaction

The core functionality of this compound lies in its ability to alkylate the thiol group of cysteine residues.[1] This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion.

Thiol_Alkylation Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation (pH > pKa) Product R-S-(CH₂)₃-SO₃⁻Na⁺ Thiolate->Product Nucleophilic Attack SBPS Br-(CH₂)₃-SO₃⁻Na⁺ SBPS->Product Br_ion Br⁻

References

A Comparative Guide to Electrolyte Additives for Sodium-Ion Batteries: Focus on Electrochemical Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrochemical stability window (ESW) of an electrolyte is a critical parameter in the development of high-performance sodium-ion batteries (SIBs). It defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is essential for enabling the use of high-voltage cathodes and low-voltage anodes, thereby maximizing the energy density of the battery. This guide provides a comparative analysis of common electrolyte additives and their impact on the electrochemical stability in SIBs, with a particular focus on fluoroethylene carbonate (FEC) and vinylene carbonate (VC), due to the limited publicly available data on Sodium 3-Bromopropanesulfonate.

While specific quantitative data on the electrochemical stability window of this compound is not readily found in current literature, its sulfonate functional group suggests it may play a role in scavenging impurities or participating in the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode.[1] However, without experimental data, its precise anodic and cathodic limits remain undetermined.

In contrast, the effects of established additives like FEC and VC have been extensively studied, providing a valuable benchmark for comparison.

Comparison of Common Electrolyte Additives

The primary role of many electrolyte additives is to form a stable and robust SEI on the anode surface during the initial charging cycles. A well-formed SEI is ionically conductive to Na+ ions but electronically insulating, preventing further electrolyte decomposition and ensuring long-term cycling stability.

AdditivePrimary FunctionImpact on Electrochemical StabilityKey Advantages
Fluoroethylene Carbonate (FEC) SEI FormationKnown to form a stable, fluorine-rich SEI on the anode.[2][3] This SEI can suppress the continuous decomposition of the bulk electrolyte, effectively widening the practical operating voltage window.Improves cycling efficiency and capacity retention, particularly with hard carbon anodes.[2] Can also enhance the stability of the CEI on the cathode.
Vinylene Carbonate (VC) SEI FormationPolymerizes on the anode surface to form a polymeric SEI.[4] This film can be more flexible and better accommodate the volume changes of certain anode materials.Enhances the cycling stability and reduces the irreversible capacity loss in the first cycle.[4][5]
This compound (Hypothesized) SEI/CEI Modifier, Impurity ScavengerNo direct experimental data is available on its electrochemical stability window. Sulfonate-containing additives, in some battery chemistries, are known to participate in interface formation.[1]Further research is required to determine its specific benefits and electrochemical limits in sodium-ion batteries.

Experimental Protocols for Determining Electrochemical Stability Window

The electrochemical stability window is typically determined using voltammetric techniques such as Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).[5][6] These methods involve applying a potential sweep to a working electrode and measuring the resulting current. A sharp increase in current indicates the onset of electrolyte decomposition.

Linear Sweep Voltammetry (LSV) for Anodic and Cathodic Limits

LSV is used to determine the oxidation (anodic) and reduction (cathodic) limits of the electrolyte.

  • Objective: To identify the potentials at which the electrolyte begins to oxidize and reduce.

  • Cell Setup: A three-electrode cell is typically used.

    • Working Electrode (WE): An inert electrode, such as platinum (Pt) or glassy carbon (GC), is used to probe the electrolyte's intrinsic stability.[5]

    • Reference Electrode (RE): A stable reference, such as a sodium metal electrode (Na/Na+), is used.

    • Counter Electrode (CE): A sodium metal foil is commonly used.

  • Electrolyte Preparation: The electrolyte to be tested (e.g., a standard sodium-ion battery electrolyte with and without this compound) is prepared in an inert atmosphere (e.g., an argon-filled glovebox) to minimize contamination from water and oxygen.

  • Procedure:

    • Anodic Stability: A linear potential sweep is applied to the working electrode, starting from the open-circuit voltage (OCV) and scanning towards more positive potentials (e.g., up to 6.0 V vs. Na/Na+).

    • Cathodic Stability: A separate experiment is conducted by sweeping the potential from the OCV towards more negative potentials (e.g., down to -1.0 V vs. Na/Na+).

    • Scan Rate: A slow scan rate, typically 0.5 to 5 mV/s, is used to ensure that the measurement is close to a steady-state condition.[7]

  • Data Analysis: The potential at which a significant and sustained increase in current is observed is defined as the anodic or cathodic limit of the electrolyte. This is often determined by setting a current density cutoff (e.g., 0.01 mA/cm²).

Cyclic Voltammetry (CV) for Reversible Processes

CV can also be used to assess the electrochemical stability and to observe any reversible redox processes that might occur within the stability window.

  • Objective: To evaluate the electrochemical stability and identify any reversible reactions.

  • Cell Setup and Electrolyte Preparation: Same as for LSV.

  • Procedure:

    • The potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential.

    • Multiple cycles are often run to observe the evolution of the electrochemical behavior.

  • Data Analysis: The voltammogram (a plot of current vs. potential) is analyzed. The absence of significant current, other than the capacitive current, within a certain potential range indicates the electrochemical stability window. The appearance of oxidation and reduction peaks would suggest redox reactions of the electrolyte or impurities.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures for determining the electrochemical stability window.

experimental_workflow cluster_prep Preparation cluster_lsv Linear Sweep Voltammetry (LSV) cluster_analysis Analysis prep_electrolyte Prepare Electrolyte in Glovebox assemble_cell Assemble 3-Electrode Cell prep_electrolyte->assemble_cell anodic_scan Anodic Scan (OCV to High V) assemble_cell->anodic_scan cathodic_scan Cathodic Scan (OCV to Low V) assemble_cell->cathodic_scan determine_anodic Determine Anodic Limit anodic_scan->determine_anodic determine_cathodic Determine Cathodic Limit cathodic_scan->determine_cathodic esw Define Electrochemical Stability Window determine_anodic->esw determine_cathodic->esw cv_workflow cluster_prep Preparation cluster_cv Cyclic Voltammetry (CV) cluster_results Results prep_electrolyte Prepare Electrolyte assemble_cell Assemble 3-Electrode Cell prep_electrolyte->assemble_cell cv_scan Perform Cyclic Potential Sweep assemble_cell->cv_scan analyze_voltammogram Analyze Voltammogram cv_scan->analyze_voltammogram identify_stability Identify Stability Region analyze_voltammogram->identify_stability detect_redox Detect Reversible Redox Peaks analyze_voltammogram->detect_redox

References

Benchmarking the Performance of Sodium 3-Bromopropanesulfonate as a Drug Solubilizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of Sodium 3-Bromopropanesulfonate as a potential drug solubilizer. Due to the limited publicly available data on the solubilization capacity of this compound, this document benchmarks its potential performance against two widely used alternative solubilizers: the anionic surfactant Sodium Dodecyl Sulfate (SDS) and various forms of β-Cyclodextrin.

The following sections present quantitative data for these established alternatives, detailed experimental protocols to enable direct comparison, and visual representations of the underlying scientific principles and workflows. This guide is intended to equip researchers with the necessary tools to conduct a thorough evaluation of this compound for their specific drug development needs.

Quantitative Performance of Alternative Solubilizers

The solubilizing power of an agent is commonly quantified by the "Fold-Increase in Solubility" and the "Molar Solubilization Ratio (MSR)". The tables below summarize these metrics for well-established solubilizers with various model drugs. These values serve as a benchmark for assessing the potential efficacy of this compound.

Table 1: Solubility Enhancement with Surfactants (Sodium Dodecyl Sulfate - SDS)

Model DrugIntrinsic Solubility (mg/L)SDS Concentration (mM)Final Solubility (mg/L)Fold-Increase in SolubilityMolar Solubilization Ratio (MSR)
Griseofulvin~1010~450~45Data not available
Ibuprofen2150>1000>47Data not available
Ketoconazole1720>2000>117Data not available

Table 2: Solubility Enhancement with Cyclodextrins

Model DrugCyclodextrin TypeIntrinsic Solubility (mg/L)Cyclodextrin Conc. (mM)Final Solubility (mg/L)Fold-Increase in Solubility
Dexamethasoneβ-Cyclodextrin~8816~2900~33
DexamethasoneHP-β-Cyclodextrin~88600 (mg/mL)~30480~346
Ketoconazoleβ-Cyclodextrin17-2580~152
KetoconazoleHP-β-Cyclodextrin17--111
KetoconazoleRandomly Methylated β-CD17--17,000[1][2]
Ibuprofenβ-Cyclodextrin21--~3 (in complex with citric acid)[3]

Experimental Protocols

To ensure a standardized and objective comparison, the following detailed experimental protocols are provided. These methodologies are fundamental for determining the key performance indicators of any potential drug solubilizer, including this compound.

Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the maximum concentration of a drug that can be dissolved in a specific solvent system (e.g., water, buffer, or a solution containing the solubilizer) at a constant temperature.

Materials:

  • Test drug (powder form)

  • Solvent (e.g., purified water, phosphate-buffered saline - PBS)

  • Solubilizer solution of known concentration (e.g., this compound in PBS)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the solid drug to a series of vials containing the solvent or the solubilizer solution at various concentrations. The excess solid should be visually apparent.[4][5]

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6][7][8]

  • After equilibration, allow the suspensions to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a syringe filter.[4]

  • Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[6][7][9][10][11][12]

  • The determined concentration represents the equilibrium solubility of the drug under the tested conditions.

Determination of Critical Micelle Concentration (CMC)

For surfactant-based solubilizers, the CMC is a critical parameter as it indicates the concentration at which micelles form, leading to a significant increase in solubilization capacity.

Objective: To determine the concentration of a surfactant at which micelle formation begins.

Method: Fluorescence Spectroscopy using a Fluorescent Probe (e.g., Pyrene)

Principle: The fluorescence emission spectrum of a probe like pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, pyrene exhibits a specific emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment, causing a characteristic shift in its fluorescence spectrum.

Materials:

  • Surfactant solution (e.g., this compound in water)

  • Pyrene stock solution in a volatile organic solvent (e.g., acetone)

  • Volumetric flasks

  • Fluorometer

Procedure:

  • Prepare a series of surfactant solutions with varying concentrations in volumetric flasks.

  • Add a small aliquot of the pyrene stock solution to each flask and then fill with the surfactant solution. The final concentration of pyrene should be very low (micromolar range).

  • Allow the organic solvent to evaporate completely.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer.[13][14][15][16]

  • Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed.[14]

Mechanisms of Solubilization and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the fundamental mechanisms of drug solubilization by surfactants and cyclodextrins, as well as a logical workflow for evaluating a novel solubilizer.

G cluster_start Start cluster_solubilizer Solubilizer Addition cluster_evaluation Performance Evaluation cluster_comparison Benchmarking cluster_end Outcome start Poorly Soluble Drug solubilizer Add Solubilizer (e.g., this compound) start->solubilizer solubility_test Equilibrium Solubility Test (Shake-Flask Method) solubilizer->solubility_test cmc_test CMC Determination (If Surfactant) solubilizer->cmc_test characterization Physicochemical Characterization solubility_test->characterization compare Compare with Alternatives (e.g., SDS, Cyclodextrins) solubility_test->compare cmc_test->compare decision Decision on Formulation Utility compare->decision

Caption: Experimental workflow for evaluating a novel drug solubilizer.

G cluster_micelle Micellar Solubilization by Surfactants cluster_micelle_structure Micelle Drug Molecule Drug Molecule Hydrophobic Core Drug Molecule->Hydrophobic Core Encapsulation Surfactant Monomers Micelle Micelle Surfactant Monomers->Micelle Self-Assembly (at CMC) m1 m2 m3 m4 m5 m6 Solubilized Drug Solubilized Drug Hydrophobic Core->Solubilized Drug

Caption: Mechanism of micellar solubilization by surfactants.

G cluster_complexation Inclusion Complexation by Cyclodextrins Drug Molecule Drug Molecule Inclusion Complex Drug Cyclodextrin Drug Molecule->Inclusion Complex:f0 Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Cyclodextrin->Inclusion Complex:f1 Solubilized Drug Complex Solubilized Drug Complex Inclusion Complex->Solubilized Drug Complex

Caption: Mechanism of inclusion complexation by cyclodextrins.

Conclusion

While direct performance data for this compound as a drug solubilizer is not currently available in peer-reviewed literature, this guide provides a robust framework for its evaluation. By utilizing the provided experimental protocols, researchers can generate the necessary data to compare its efficacy against established solubilizers like SDS and cyclodextrins. The benchmark data and mechanistic diagrams included herein offer a solid foundation for making informed decisions in the drug development process. A thorough, data-driven comparison is essential to determine the viability of this compound as a novel excipient in pharmaceutical formulations.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Sodium 3-Bromopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) for the handling and disposal of Sodium 3-Bromopropanesulfonate are critical for ensuring a safe laboratory environment. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize risks associated with this chemical. Adherence to these procedures is vital for personal safety and the integrity of your research.

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, a comprehensive approach to safety, encompassing proper attire, handling procedures, and disposal methods, is mandatory.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential when working with this compound. The following table summarizes the recommended protective gear.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compliant with EN 374 standards.To prevent skin contact and subsequent irritation.[1]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.To protect eyes from serious irritation upon contact with the chemical.[1][3]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or higher is required.To prevent respiratory tract irritation from inhalation of dust particles.[1][3]
Skin and Body Protection A standard laboratory coat should be worn. Ensure it is clean and fully buttoned.To protect skin and personal clothing from contamination.

Operational Plan: A Step-by-Step Workflow

To ensure safe handling, a structured workflow should be followed. This includes preparation, handling, and post-handling procedures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and handle the solid chemical in a designated area prep3->handle1 Proceed to Handling handle2 Avoid generating dust handle1->handle2 handle3 Wash hands thoroughly after handling handle2->handle3 disp1 Collect waste in a labeled, sealed container handle3->disp1 Proceed to Disposal disp2 Dispose of contents/container at an approved waste disposal plant disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.